Technical Documentation Center

N,N-Dimethyl-4-nitrobenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N,N-Dimethyl-4-nitrobenzamide
  • CAS: 7291-01-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N,N-Dimethyl-4-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of N,N-Dimethyl-4-nitrobenzamide, including its chemical and physical properties, detailed experiment...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Dimethyl-4-nitrobenzamide, including its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, as well as a discussion of its potential biological significance and key chemical reactions.

Core Properties of N,N-Dimethyl-4-nitrobenzamide

N,N-Dimethyl-4-nitrobenzamide is a substituted aromatic amide that serves as a valuable intermediate in organic synthesis. Its chemical structure consists of a benzene ring substituted with a nitro group and an N,N-dimethylcarboxamide group at positions 4 and 1, respectively.

Chemical and Physical Data

The key physicochemical properties of N,N-Dimethyl-4-nitrobenzamide are summarized in the table below.

PropertyValueReference(s)
CAS Number 7291-01-2[1][2]
Molecular Formula C₉H₁₀N₂O₃[2]
Molecular Weight 194.19 g/mol
Melting Point 93-95 °C[3]
Boiling Point Not readily available
Density Not readily available
Solubility Soluble in chloroform; slightly soluble in heated methanol.[3]
Appearance Expected to be a solid.
Spectral Data

The structural characterization of N,N-Dimethyl-4-nitrobenzamide is supported by the following spectral data.

Spectrum TypeDataReference(s)
¹H NMR Spectral data is available and consistent with the structure.[4]
¹³C NMR Spectral data is available and consistent with the structure.[4]

Synthesis and Purification

The synthesis of N,N-Dimethyl-4-nitrobenzamide is most commonly achieved through the reaction of 4-nitrobenzoyl chloride with dimethylamine. This is a standard nucleophilic acyl substitution reaction.

Synthesis of N,N-Dimethyl-4-nitrobenzamide

This protocol is based on established methods for the synthesis of N,N-dimethylbenzamides from acyl chlorides.[5][6][7][8]

Reaction Scheme:

Materials:

  • 4-Nitrobenzoyl chloride

  • Dimethylamine (e.g., 40% solution in water or a solution in an appropriate organic solvent)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-nitrobenzoyl chloride (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of dimethylamine (2.2 eq.) dropwise to the stirred solution of the acyl chloride using an addition funnel. Maintain the temperature below 10 °C. An exothermic reaction is expected.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M NaOH solution, water, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_end Product start1 4-Nitrobenzoyl Chloride in DCM reaction Combine and React at 0-5 °C, then warm to RT for 1-2h start1->reaction start2 Dimethylamine Solution start2->reaction wash Wash with NaOH, Water, Brine reaction->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate product Crude N,N-Dimethyl-4-nitrobenzamide evaporate->product

Diagram 1: Workflow for the synthesis of N,N-Dimethyl-4-nitrobenzamide.
Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid. A common and effective solvent system for amides is an ethanol/water mixture.[9][10][11][12]

Materials:

  • Crude N,N-Dimethyl-4-nitrobenzamide

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks, hot plate, Buchner funnel, vacuum flask.

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.

  • If insoluble impurities are present, perform a hot filtration.

  • To the hot solution, add deionized water dropwise until the solution becomes persistently cloudy (turbid).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Dry the purified crystals. The purity can be assessed by melting point determination and HPLC analysis.

Analytical Methods

A robust analytical method is crucial for assessing the purity and quantifying N,N-Dimethyl-4-nitrobenzamide. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for this purpose.[13][14][15][16][17]

HPLC Analysis Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 50:50, v/v). For MS compatibility, replace any non-volatile acid with 0.1% formic acid.[13]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)

  • Run Time: Approximately 10 minutes, or until the analyte has eluted.

Sample Preparation:

  • Accurately weigh the sample of N,N-Dimethyl-4-nitrobenzamide.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and dilute to a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Chemical Reactivity and Potential Applications

N,N-Dimethyl-4-nitrobenzamide is a versatile intermediate for the synthesis of more complex molecules, primarily through reactions involving the nitro group.

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine, yielding 4-amino-N,N-dimethylbenzamide. This transformation opens up a wide range of further functionalization possibilities.

General Reaction Scheme:

Common Reducing Agents and Conditions:

  • Catalytic Hydrogenation: H₂ gas with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol.

  • Metal/Acid Reduction: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl or acetic acid.

G reactant N,N-Dimethyl-4-nitrobenzamide product 4-Amino-N,N-dimethylbenzamide reactant->product Reduction reagent Reducing Agent (e.g., H₂/Pd-C or Fe/HCl) reagent->product

Diagram 2: Reduction of N,N-Dimethyl-4-nitrobenzamide.

Biological Activity and Drug Development Potential

While there is a lack of specific studies on the biological activity of N,N-Dimethyl-4-nitrobenzamide, its structural features suggest potential for pharmacological effects.

Context from Structural Analogs
  • Benzamide Moiety: Benzamide and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of a wide array of therapeutic agents with activities including anticonvulsant, antipsychotic, antiemetic, and enzyme inhibition.

  • Nitroaromatic Compounds: Nitro-containing molecules have been extensively investigated for their biological activities, including antibacterial, antineoplastic, and antiparasitic effects.[18] For instance, a family of N-alkyl nitrobenzamides has shown promising antitubercular activity, potentially by inhibiting the essential Mycobacterium tuberculosis enzyme DprE1.[18]

Given these precedents, N,N-Dimethyl-4-nitrobenzamide could be a candidate for screening in various therapeutic areas, particularly in oncology and infectious diseases.

General Workflow for Biological Screening

The exploration of the biological activity of a novel compound like N,N-Dimethyl-4-nitrobenzamide typically follows a structured workflow.

G cluster_screening Initial Screening cluster_hit Hit Identification & Validation cluster_moa Mechanism of Action (MoA) hts High-Throughput Screening (HTS) (Diverse cellular/biochemical assays) hit_id Identify 'Hits' (Compounds with desired activity) hts->hit_id dose_response Dose-Response & Potency (IC₅₀/EC₅₀) hit_id->dose_response selectivity Selectivity & Off-Target Screening dose_response->selectivity hit_to_lead Hit-to-Lead Optimization selectivity->hit_to_lead target_id Target Identification hit_to_lead->target_id pathway Signaling Pathway Analysis target_id->pathway in_vivo In Vivo Model Validation pathway->in_vivo

References

Exploratory

physical and chemical properties of N,N-Dimethyl-4-nitrobenzamide

An In-depth Technical Guide to N,N-Dimethyl-4-nitrobenzamide For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of the physical, chemical, and potent...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N,N-Dimethyl-4-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physical, chemical, and potential biological properties of N,N-Dimethyl-4-nitrobenzamide. The information is intended to support research, synthesis, and drug development activities involving this compound.

Core Physicochemical Properties

N,N-Dimethyl-4-nitrobenzamide is a substituted aromatic amide. Its core structure consists of a benzene ring substituted with a nitro group and a dimethylbenzamide functional group.

Table 1: Physical and Chemical Properties of N,N-Dimethyl-4-nitrobenzamide

PropertyValueSource(s)
CAS Number 7291-01-2[1][2][3][4]
Molecular Formula C₉H₁₀N₂O₃[1][4][5][6]
Molecular Weight 194.19 g/mol [1][3][4]
Melting Point 93-95 °C[1]
Solubility Soluble in Chloroform, slightly soluble in heated Methanol.[1] Insoluble in water.[7]
Appearance Likely a white to yellow crystalline powder, based on related benzamides.[7][8]
IUPAC Name N,N-dimethyl-4-nitrobenzamide[4]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of N,N-Dimethyl-4-nitrobenzamide. The following data has been reported in Chloroform-d (CDCl₃).

Table 2: NMR Spectral Data for N,N-Dimethyl-4-nitrobenzamide

SpectrumSolventChemical Shifts (δ)Source(s)
¹H NMR CDCl₃ (300 MHz)8.32 – 8.21 (m, 2H), 7.63 – 7.51 (m, 2H), 3.13 (s, 3H), 2.95 (s, 3H)[9]
¹³C NMR CDCl₃ (75 MHz)169.37, 148.34, 142.56, 128.16, 123.90, 39.43, 35.46[9]

Synthesis and Reactivity

General Reactivity

The reactivity of N,N-Dimethyl-4-nitrobenzamide is influenced by its functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and makes it susceptible to nucleophilic aromatic substitution. The amide group can be hydrolyzed under acidic or basic conditions. The nitro group can also be reduced to an amine, providing a route to other functionalized derivatives.[10]

Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes a common and effective method for the synthesis of N,N-Dimethyl-4-nitrobenzamide from 4-nitrobenzoic acid. The procedure involves the conversion of the carboxylic acid to an acyl chloride, followed by amidation with dimethylamine.[11][12]

Part A: Synthesis of 4-Nitrobenzoyl Chloride

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (e.g., containing aqueous NaOH), add 4-nitrobenzoic acid (1 equivalent).

  • Solvent and Catalyst: Add an anhydrous inert solvent such as dichloromethane (DCM) to dissolve the acid. Add a catalytic amount (a few drops) of N,N-dimethylformamide (DMF).[12]

  • Reagent Addition: While stirring at room temperature, slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain crude 4-nitrobenzoyl chloride, which can be used directly in the next step.

Part B: Synthesis of N,N-Dimethyl-4-nitrobenzamide

  • Reaction Setup: Dissolve the crude 4-nitrobenzoyl chloride in an anhydrous inert solvent (e.g., DCM) in a clean, dry flask equipped with a magnetic stirrer and an addition funnel. Cool the flask in an ice bath to 0-5 °C.

  • Amine Addition: Prepare a solution of dimethylamine (2.0 - 2.5 equivalents) in the same solvent or use a commercially available solution. Slowly add the dimethylamine solution to the stirred acyl chloride solution via the addition funnel, ensuring the temperature is maintained below 10 °C. A precipitate of dimethylamine hydrochloride will form.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Quenching and Extraction: Quench the reaction by adding water to dissolve the hydrochloride salt. Transfer the mixture to a separatory funnel.

  • Washing: Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess dimethylamine), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N,N-Dimethyl-4-nitrobenzamide by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

G cluster_part_a Part A: Synthesis of 4-Nitrobenzoyl Chloride cluster_part_b Part B: Synthesis of N,N-Dimethyl-4-nitrobenzamide A1 4-Nitrobenzoic Acid A2 Dissolve in DCM + DMF (cat.) A1->A2 A3 Add Thionyl Chloride A2->A3 A4 Reflux (1-2h) A3->A4 A5 Evaporate Solvent/Excess SOCl₂ A4->A5 A6 Crude 4-Nitrobenzoyl Chloride A5->A6 B1 Dissolve in DCM (0-5 °C) A6->B1 Proceed to Part B B2 Add Dimethylamine Solution B1->B2 B3 Stir at RT (1-2h) B2->B3 B4 Aqueous Work-up & Extraction B3->B4 B5 Wash with Acid, Base, Brine B4->B5 B6 Dry & Concentrate B5->B6 B7 Purify (Recrystallization) B6->B7 B8 Pure N,N-Dimethyl-4-nitrobenzamide B7->B8

Caption: Experimental workflow for the synthesis of N,N-Dimethyl-4-nitrobenzamide.

Biological and Pharmacological Context

While specific biological activity for N,N-Dimethyl-4-nitrobenzamide is not extensively documented, its structural motifs—the benzamide core and the nitro group—are present in many pharmacologically active compounds.[13][14]

  • Benzamide Scaffold: Benzamide derivatives are known to exhibit a wide range of biological activities, including antipsychotic, antiemetic, and anticonvulsant effects.[13] The well-known insect repellent DEET (N,N-diethyl-m-toluamide) is a structural isomer, suggesting potential applications in insect behavior modulation.[14]

  • Nitroaromatic Group: The nitro group is a key functional group in various therapeutics, including antibacterial and antiparasitic agents like chloramphenicol and metronidazole.[15][16] It often acts as a bio-reducible group; under hypoxic conditions found in certain bacteria or tumors, it can be reduced to generate reactive nitroso and hydroxylamine intermediates, leading to cellular damage and toxicity.[15][17] This dual nature makes the nitro group both a pharmacophore and a potential toxicophore.[16]

Given these precedents, N,N-Dimethyl-4-nitrobenzamide is a candidate for biological screening across various therapeutic areas. A logical workflow for investigating its potential is outlined below.

G cluster_screening Initial Biological Screening cluster_development Lead Development compound N,N-Dimethyl-4-nitrobenzamide screen1 Primary Assays (e.g., Antimicrobial, Cytotoxicity) compound->screen1 screen2 Target-Based Screening (e.g., Enzyme Inhibition, Receptor Binding) compound->screen2 screen3 Phenotypic Screening compound->screen3 dev1 Hit Identification screen1->dev1 screen2->dev1 screen3->dev1 dev2 Lead Optimization (SAR Studies) dev1->dev2 dev3 In Vivo Efficacy & Toxicology dev2->dev3 dev4 Preclinical Candidate dev3->dev4

Caption: General workflow for the biological screening of a novel benzamide derivative.

References

Foundational

An In-depth Technical Guide to N,N-Dimethyl-4-nitrobenzamide

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of N,N-Dimethyl-4-nitrobenzamide, tailored for researchers, scientists, and professionals in the field of drug...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of N,N-Dimethyl-4-nitrobenzamide, tailored for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

Chemical and Physical Properties

N,N-Dimethyl-4-nitrobenzamide is a substituted benzamide derivative. The presence of the nitro group and the dimethylamide functionality significantly influences its chemical reactivity and physical properties. A summary of its key quantitative data is presented below for easy reference.

PropertyValue
Molecular Formula C9H10N2O3[1][2]
Molecular Weight 194.19 g/mol [1][3][4]
CAS Number 7291-01-2[1][5]
Melting Point 93-95°C[3]
Solubility Soluble in Chloroform, slightly soluble in Methanol (with heating)[3]
Storage Temperature Room Temperature[3]

Molecular Structure

The molecular structure of N,N-Dimethyl-4-nitrobenzamide consists of a central benzene ring substituted with a nitro group at the para position (position 4) and a dimethylamide group.

2D structure of N,N-Dimethyl-4-nitrobenzamide.

Synthesis and Experimental Protocols

The synthesis of N,N-dimethylbenzamides can be achieved through various methods. A common approach involves the reaction of a benzoic acid derivative with dimethylamine.

Protocol 1: Synthesis from 4-Nitrobenzoic Acid Chloride

A conventional method for preparing N,N-Dimethyl-4-nitrobenzamide involves a two-step process starting from 4-nitrobenzoic acid.

  • Step 1: Formation of 4-Nitrobenzoyl Chloride

    • 4-nitrobenzoic acid is heated with thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF).[6]

    • The reaction mixture is typically heated to around 100°C.[6]

    • After the reaction is complete, excess thionyl chloride is removed, for instance, by distillation under vacuum.[6]

  • Step 2: Amidation

    • The resulting 4-nitrobenzoyl chloride is dissolved in a suitable solvent.

    • The solution is then treated with an excess of dimethylamine.

    • The reaction mixture is stirred, and upon completion, the product N,N-Dimethyl-4-nitrobenzamide is isolated through standard workup procedures, which may include filtration, washing, and drying.

Protocol 2: Copper-Catalyzed One-Pot Synthesis

More recent synthetic methods aim for greater efficiency. One such method is a copper-catalyzed one-pot reaction to produce N,N-dimethyl benzamides. While the specific substrates in the cited literature may vary, a general procedure can be adapted.[7]

  • Reaction Setup:

    • To a Schlenk tube, add the starting aryl halide (e.g., 4-iodonitrobenzene), N,N-dimethylformamide (DMF, serving as both solvent and dimethylamine source), a copper catalyst (e.g., Cu₂O), a ligand (e.g., 1,10-phenanthroline), and an acid catalyst (e.g., TsOH).[7]

  • Reaction Conditions:

    • The reaction vessel is sealed, and the mixture is stirred at an elevated temperature, for instance, 130°C, under an oxygen atmosphere for a specified period, such as 12 hours.[7]

  • Workup and Purification:

    • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate.[7]

    • The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄).[7]

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.[7]

Chemical Reactivity and Applications

N,N-Dimethyl-4-nitrobenzamide serves as a valuable intermediate in organic synthesis. Its reactivity is primarily dictated by the functional groups attached to the aromatic ring.

  • Role as a Synthetic Intermediate: This compound is a precursor for more complex molecules. For instance, it can be a starting material for the synthesis of N,N-dimethyl-4-nitro-2-sulfamoylbenzamide through sulfonation.[8]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amino group (4-amino-N,N-dimethylbenzamide). This transformation opens up numerous possibilities for further functionalization, as the resulting aniline derivative can undergo a wide range of reactions.[8]

  • Directed Ortho-Metalation: While the N,N-dimethylamide group is a well-known directing group for ortho-metalation, the presence of the deactivating nitro group at the para position influences the electronic properties of the ring and its susceptibility to such reactions.

The logical flow for the utilization of N,N-Dimethyl-4-nitrobenzamide as a synthetic intermediate is depicted below.

logical_flow start 4-Nitrobenzoic Acid intermediate1 N,N-Dimethyl-4-nitrobenzamide start->intermediate1 Amidation intermediate2 4-Amino-N,N-dimethylbenzamide intermediate1->intermediate2 Nitro Group Reduction final_product Further Functionalized Molecules intermediate2->final_product Derivatization

Synthetic utility of N,N-Dimethyl-4-nitrobenzamide.

References

Exploratory

Solubility Profile of N,N-Dimethyl-4-nitrobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the solubility of N,N-Dimethyl-4-nitrobenzamide in common organic solvents. Due to the limited availab...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of N,N-Dimethyl-4-nitrobenzamide in common organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide presents available qualitative information, quantitative data for the structurally analogous compound p-nitrobenzamide, and a detailed experimental protocol for determining precise solubility values. This information is critical for applications in medicinal chemistry, organic synthesis, and pharmaceutical formulation.

Predicted Solubility Profile

The molecular structure of N,N-Dimethyl-4-nitrobenzamide, featuring a polar nitro group and a tertiary amide functionality, alongside a nonpolar aromatic ring, suggests a nuanced solubility profile. The tertiary amide can act as a hydrogen bond acceptor, but not a donor, which will influence its interactions with protic and aprotic solvents. It is anticipated that N,N-Dimethyl-4-nitrobenzamide will exhibit moderate to good solubility in polar aprotic solvents and some polar protic solvents, with limited solubility in nonpolar solvents.

Available qualitative data indicates that N,N-Dimethyl-4-nitrobenzamide is slightly soluble in chloroform and methanol, with solubility increasing upon heating[1].

Quantitative Solubility Data of a Structural Analog: p-Nitrobenzamide

To provide a quantitative frame of reference, the following table summarizes the mole fraction solubility of p-nitrobenzamide, a closely related primary amide, in a range of common organic solvents at various temperatures. It is important to note that the N,N-dimethyl substitution in the target compound is expected to alter its solubility profile. Generally, methylation of the amide nitrogen increases solubility in less polar solvents and decreases it in highly polar, protic solvents due to the loss of hydrogen bonding donor capability.

SolventTemperature (K)Mole Fraction Solubility (10³x)
Dimethyl Sulfoxide (DMSO)283.15185.31
298.15254.82
313.15342.17
328.15446.05
N,N-Dimethylformamide (DMF)283.15168.44
298.15230.15
313.15305.28
328.15396.41
N-Methyl-2-pyrrolidinone (NMP)283.15135.79
298.15186.23
313.15248.56
328.15325.18
Ethyl Acetate283.1510.33
298.1515.48
313.1522.64
328.1532.57
Ethanol283.155.86
298.158.89
313.1513.19
328.1519.16
Isopropanol283.154.08
298.156.29
313.159.53
328.1514.19
n-Propanol283.153.65
298.155.61
313.158.41
328.1512.38
Acetonitrile283.152.51
298.154.09
313.156.47
328.159.99
n-Butanol283.152.43
298.153.75
313.155.67
328.158.41
Water283.150.05
298.150.08
313.150.13
328.150.20

Data for p-nitrobenzamide is sourced from the Journal of Chemical & Engineering Data.[2]

Experimental Protocol for Solubility Determination

To obtain precise solubility data for N,N-Dimethyl-4-nitrobenzamide, the following isothermal shake-flask method is recommended. This method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a solvent.

Materials and Equipment:

  • N,N-Dimethyl-4-nitrobenzamide (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker bath or incubator with orbital shaking

  • Calibrated thermometer

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of N,N-Dimethyl-4-nitrobenzamide to a series of vials, each containing a known volume or mass of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature.

    • Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of N,N-Dimethyl-4-nitrobenzamide in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_analysis Analysis & Calculation A Add excess solute to solvent in vial B Seal vial A->B C Agitate in thermostatic bath at constant T B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter supernatant E->F G Dilute sample F->G H Quantify concentration (e.g., HPLC, UV-Vis) G->H I Calculate solubility H->I

Caption: Experimental workflow for solubility determination.

References

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N,N-Dimethyl-4-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the melting and boiling points of N,N-Dimethyl-4-nitrobenzamide (CAS No. 7291-01-2), including det...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of N,N-Dimethyl-4-nitrobenzamide (CAS No. 7291-01-2), including detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for professionals in research and development who handle this compound.

Physicochemical Data

The accurate determination of a compound's melting and boiling points is fundamental for its identification, purity assessment, and process development. The table below summarizes these key physical properties for N,N-Dimethyl-4-nitrobenzamide.

PropertyValue
Melting Point 93-95°C[1]
Boiling Point 366.8°C at 760 mmHg

Experimental Protocols for Determination

The following sections detail the standard methodologies for the empirical determination of melting and boiling points.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

Principle: A small, finely powdered sample of the compound is heated at a controlled rate, and the temperature range from the onset of melting to the complete liquefaction is recorded.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or a Thiele tube setup

  • Glass capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure (Capillary Method):

  • Sample Preparation: A small amount of N,N-Dimethyl-4-nitrobenzamide is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

  • Observation and Recording: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a critical parameter for liquid purification by distillation and for compound identification.

Principle: A small quantity of the liquid is heated, and the temperature at which the liquid and vapor phases are in equilibrium is measured. The micro boiling point determination using a capillary tube is a common method for small sample volumes.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath in a Thiele tube)

  • Rubber band or thread

Procedure (Micro Boiling Point Method):

  • Sample Preparation: A few milliliters of the liquid sample are placed in a small test tube. A capillary tube is sealed at one end and placed into the test tube with the open end downwards.

  • Apparatus Setup: The test tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath, such as a Thiele tube filled with mineral oil.

  • Heating: The heating bath is gently and uniformly heated. As the temperature rises, air trapped in the capillary tube will be expelled.

  • Observation and Recording: When the boiling point is reached, a continuous stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped. As the apparatus cools, the bubbling will cease, and the liquid will be drawn into the capillary tube. The temperature at which the liquid enters the capillary tube is the boiling point of the sample. It is important to also record the atmospheric pressure at the time of the measurement.

Workflow for Purity Assessment

The melting point is a crucial indicator of the purity of a crystalline solid like N,N-Dimethyl-4-nitrobenzamide. The following diagram illustrates a typical workflow for assessing the purity of a synthesized batch of the compound using its melting point.

Purity_Assessment_Workflow Workflow for Purity Assessment of N,N-Dimethyl-4-nitrobenzamide cluster_synthesis Synthesis and Isolation cluster_analysis Melting Point Analysis cluster_decision Purity Conclusion synthesis Synthesize N,N-Dimethyl- 4-nitrobenzamide purification Purify by Recrystallization synthesis->purification drying Dry the Solid Product purification->drying mp_determination Determine Melting Point Range of the Synthesized Product drying->mp_determination comparison Compare with Literature Value (93-95°C) mp_determination->comparison pure Product is of High Purity (Sharp melting range within literature values) comparison->pure Matches impure Product is Impure (Broad and depressed melting range) comparison->impure Does Not Match repurify Repurify the Product impure->repurify repurify->purification

Caption: Workflow for assessing the purity of synthesized N,N-Dimethyl-4-nitrobenzamide.

References

Exploratory

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of N,N-Dimethyl-4-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N,N-Dimethyl-4-nitrobenzamide. The in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N,N-Dimethyl-4-nitrobenzamide. The information is presented in a clear and structured format to facilitate its use in research, quality control, and drug development.

Chemical Structure

N,N-Dimethyl-4-nitrobenzamide is a substituted aromatic amide. Its molecular structure consists of a benzene ring substituted with a nitro group at the para position (C4) and a dimethylamido group.

Caption: Chemical structure of N,N-Dimethyl-4-nitrobenzamide.

NMR Spectral Data

The ¹H and ¹³C NMR spectral data for N,N-Dimethyl-4-nitrobenzamide were acquired in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

The proton NMR spectrum exhibits signals corresponding to the aromatic protons and the methyl protons of the dimethylamino group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.32 – 8.21m2HH-3, H-5
7.63 – 7.51m2HH-2, H-6
3.13s3HN-CH₃
2.95s3HN-CH₃

Table 1: ¹H NMR spectral data for N,N-Dimethyl-4-nitrobenzamide.[1]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.

Chemical Shift (δ) ppmAssignment
169.37C=O
148.34C-4
142.56C-1
128.16C-2, C-6
123.90C-3, C-5
39.43N-CH₃
35.46N-CH₃

Table 2: ¹³C NMR spectral data for N,N-Dimethyl-4-nitrobenzamide.[1]

Experimental Protocols

The following provides a general overview of the methodologies typically employed for acquiring NMR spectra of benzamide derivatives.

Sample Preparation
  • Weighing: Accurately weigh 5-20 mg of the N,N-Dimethyl-4-nitrobenzamide sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shimming transfer->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Chemical Shift Calibration baseline->calibrate integrate Integration calibrate->integrate assign Peak Assignment integrate->assign

Caption: General experimental workflow for NMR analysis.

NMR Data Acquisition
  • Spectrometer: The data presented was acquired on a 300 MHz spectrometer for ¹H NMR and a 75 MHz spectrometer for ¹³C NMR.[1]

  • Solvent: Deuterated chloroform (CDCl₃) was used as the solvent.[1]

  • Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Processing

The acquired Free Induction Decay (FID) signal is processed to obtain the final spectrum. This involves:

  • Fourier Transformation: Conversion of the time-domain signal (FID) to a frequency-domain signal (spectrum).

  • Phase Correction: Adjustment of the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correction of any distortions in the baseline of the spectrum.

  • Calibration: Setting the chemical shift scale relative to a known reference.

Spectral Assignment

The assignment of the observed NMR signals to specific nuclei in the N,N-Dimethyl-4-nitrobenzamide molecule is based on established chemical shift principles and the electronic effects of the substituents.

assignment_logic cluster_structure Molecular Structure cluster_effects Electronic Effects cluster_assignment ¹H and ¹³C Signal Assignment aromatic Aromatic Ring nitro Nitro Group (-NO₂) nitro_effect -NO₂: Strong electron-withdrawing nitro->nitro_effect amide Dimethylamide Group (-CON(CH₃)₂) amide_effect -CON(CH₃)₂: Electron-withdrawing amide->amide_effect n_ch3 N-CH₃: Two distinct signals due to restricted rotation amide->n_ch3 h35 H-3, H-5: Downfield shift nitro_effect->h35 c4 C-4: Deshielded nitro_effect->c4 h26 H-2, H-6: Upfield relative to H-3,5 amide_effect->h26 c35 C-3, C-5: Shielded relative to C-2,6 amide_effect->c35

Caption: Logical relationship for NMR spectral assignment.

The electron-withdrawing nature of the nitro group at the para position causes a significant deshielding effect on the ortho protons (H-3 and H-5), shifting them downfield. The protons meta to the nitro group (H-2 and H-6) are less affected and appear at a relatively upfield position. In the ¹³C NMR spectrum, the carbon attached to the nitro group (C-4) is deshielded. The two methyl groups on the nitrogen atom appear as two distinct singlets in the ¹H NMR spectrum due to the restricted rotation around the C-N amide bond, which makes them chemically non-equivalent.

References

Foundational

In-Depth Technical Guide: FT-IR and Mass Spectrometry Analysis of N,N-Dimethyl-4-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry (MS) as applied to the characterization of N,N-Dimethyl-4-nitrobenzamide. This document outlines detailed experimental protocols, predicted spectral data, and the logical framework for structural elucidation.

Data Presentation

The anticipated spectral data for N,N-Dimethyl-4-nitrobenzamide is summarized in the following tables.

Table 1: Predicted FT-IR Spectral Data for N,N-Dimethyl-4-nitrobenzamide

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3100 - 3000Medium-WeakC-H StretchAromatic Ring
~2950 - 2850Medium-WeakC-H StretchMethyl (-CH₃)
~1650 - 1630StrongC=O StretchTertiary Amide
~1600, ~1475Medium-WeakC=C StretchAromatic Ring
~1520Strong, SharpN-O Asymmetric StretchNitro (-NO₂)
~1350Strong, SharpN-O Symmetric StretchNitro (-NO₂)
~1400MediumC-N StretchTertiary Amide
~850StrongC-H Bend (out-of-plane)1,4-disubstituted benzene

Table 2: Predicted Mass Spectrometry Data (Electron Ionization) for N,N-Dimethyl-4-nitrobenzamide

m/z RatioProposed Fragment IonStructure of Fragment
194Molecular Ion [M]⁺[C₉H₁₀N₂O₃]⁺
178[M - O]⁺Loss of an oxygen atom from the nitro group
164[M - NO]⁺Loss of nitric oxide from the nitro group
148[M - NO₂]⁺Loss of the nitro group
150[4-nitrobenzoyl cation]⁺[O₂NC₆H₄CO]⁺
120[Benzoyl cation - NO₂]⁺[C₆H₄CO]⁺
104[Phenyl cation with C=O]⁺[C₆H₄C=O]⁺
76[C₆H₄]⁺Phenyl cation
44[Dimethylaminocarbonyl cation]⁺[(CH₃)₂N=C=O]⁺

Experimental Protocols

The following are detailed methodologies for the FT-IR and mass spectrometry analysis of a solid sample such as N,N-Dimethyl-4-nitrobenzamide.

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of N,N-Dimethyl-4-nitrobenzamide to identify its functional groups.

Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Record a background spectrum to account for atmospheric and instrumental interferences.

  • Sample Preparation:

    • Place a small amount of the solid N,N-Dimethyl-4-nitrobenzamide sample directly onto the ATR crystal.

    • Lower the press arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition:

    • Set the spectral range to 4000-400 cm⁻¹.

    • Select a resolution of 4 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.

    • Initiate the scan to collect the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of N,N-Dimethyl-4-nitrobenzamide to confirm its structure.

Method: Electron Ionization (EI) Mass Spectrometry with a Direct Insertion Probe

  • Instrument Preparation:

    • Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.

    • Set the ion source to the appropriate temperature (e.g., 200-250 °C).

    • Set the electron energy to 70 eV.

  • Sample Preparation:

    • Load a small amount of the solid N,N-Dimethyl-4-nitrobenzamide into a capillary tube.

    • Insert the capillary tube into the direct insertion probe.

  • Data Acquisition:

    • Insert the probe into the mass spectrometer's vacuum system.

    • Gradually heat the probe to volatilize the sample into the ion source.

    • Acquire mass spectra over a suitable m/z range (e.g., 40-300 amu).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern by identifying the major fragment ions and their corresponding m/z values.

    • Propose structures for the observed fragments to corroborate the structure of the parent molecule.

Visualization of Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical process of structural confirmation.

experimental_workflow cluster_ftir FT-IR Analysis cluster_ms Mass Spectrometry Analysis ftir_prep Sample Preparation (Solid on ATR) ftir_acq Data Acquisition (4000-400 cm⁻¹) ftir_prep->ftir_acq ftir_proc Data Processing (Background Subtraction) ftir_acq->ftir_proc ftir_analysis Spectral Interpretation (Functional Group ID) ftir_proc->ftir_analysis ms_prep Sample Preparation (Direct Insertion Probe) ms_acq Data Acquisition (EI, 70 eV) ms_prep->ms_acq ms_proc Data Analysis (Identify M⁺ and Fragments) ms_acq->ms_proc ms_analysis Fragmentation Analysis (Structural Confirmation) ms_proc->ms_analysis start N,N-Dimethyl-4-nitrobenzamide Sample start->ftir_prep start->ms_prep

Experimental workflow for FT-IR and MS analysis.

logical_relationship cluster_data Experimental & Predicted Data cluster_interpretation Interpretation ftir_data FT-IR Spectrum (Vibrational Frequencies) ftir_interp Identify Functional Groups: - Nitro (-NO₂) - Tertiary Amide (-CON(CH₃)₂) - 1,4-Disubstituted Benzene ftir_data->ftir_interp ms_data Mass Spectrum (m/z of M⁺ and Fragments) ms_interp Determine: - Molecular Weight (194.19 g/mol) - Fragmentation Pattern ms_data->ms_interp confirmation Structural Confirmation of N,N-Dimethyl-4-nitrobenzamide ftir_interp->confirmation ms_interp->confirmation

Logical path from spectral data to structural confirmation.

Exploratory

In-Depth Technical Guide to N,N-Dimethyl-4-nitrobenzamide for Research Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of N,N-Dimethyl-4-nitrobenzamide, a valuable chemical intermediate for research and development in ph...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N,N-Dimethyl-4-nitrobenzamide, a valuable chemical intermediate for research and development in pharmaceuticals and organic synthesis.

Core Chemical Properties and Supplier Information

N,N-Dimethyl-4-nitrobenzamide is a pale yellow solid at room temperature.[1] Key quantitative data for this compound are summarized in the table below, compiled from various commercial suppliers. This information is crucial for experimental planning, including reaction stoichiometry, solvent selection, and purification methods.

PropertyValueSource(s)
CAS Number 7291-01-2[2][3][4]
Molecular Formula C₉H₁₀N₂O₃[4]
Molecular Weight 194.19 g/mol [4]
Melting Point 93-95 °C[1]
Purity ≥95%[2]
Solubility Chloroform, Methanol (Slightly, Heated)[1]
Commercial Suppliers

A number of chemical suppliers offer N,N-Dimethyl-4-nitrobenzamide for research purposes. The following table provides a summary of offerings from prominent vendors. Please note that pricing and availability are subject to change and should be confirmed with the respective supplier.

SupplierPurityAvailable Quantities
Sigma-Aldrich Data not collected100mg
Apollo Scientific ≥95%1g, 5g
Key Organics >90%1mg, 5mg, 10mg, 50mg, 100mg
ChemicalBook --

Synthesis and Experimental Use

While specific research applications and detailed experimental protocols for N,N-Dimethyl-4-nitrobenzamide are not extensively documented in publicly available literature, its structural components—a dimethylated amide and a nitro-substituted benzene ring—suggest its primary role as a synthetic intermediate. The nitro group can be readily reduced to an amine, providing a versatile handle for further chemical modifications.

Hypothetical Synthetic Pathway

Based on general organic chemistry principles, a plausible synthetic route to N,N-Dimethyl-4-nitrobenzamide involves the amidation of 4-nitrobenzoic acid or its activated derivatives. The following diagram illustrates a logical workflow for its synthesis.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-nitrobenzoic_acid 4-Nitrobenzoic Acid acyl_chloride_formation Acyl Chloride Formation 4-nitrobenzoic_acid->acyl_chloride_formation activating_reagent Activating Reagent (e.g., Thionyl Chloride) activating_reagent->acyl_chloride_formation dimethylamine Dimethylamine amidation Amidation dimethylamine->amidation acyl_chloride_formation->amidation 4-Nitrobenzoyl chloride product N,N-Dimethyl-4-nitrobenzamide amidation->product

A potential synthetic workflow for N,N-Dimethyl-4-nitrobenzamide.
Role as a Synthetic Intermediate

The primary utility of N,N-Dimethyl-4-nitrobenzamide in a research context is likely as a precursor for more complex molecules. The nitro group is a key functional group that can undergo various transformations, most notably reduction to an amine. This subsequent amine can then be used in a variety of coupling reactions to build larger molecular scaffolds. This is a common strategy in the synthesis of active pharmaceutical ingredients (APIs).[5]

G start N,N-Dimethyl-4-nitrobenzamide reduction Reduction of Nitro Group (e.g., H₂, Pd/C) start->reduction intermediate 4-Amino-N,N-dimethylbenzamide reduction->intermediate further_synthesis Further Synthetic Steps (e.g., Coupling Reactions) intermediate->further_synthesis final_product Complex Bioactive Molecules further_synthesis->final_product

The role of N,N-Dimethyl-4-nitrobenzamide as a synthetic intermediate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N,N-Dimethyl-4-nitrobenzamide was not found, data for the closely related compound 4-nitrobenzamide indicates that it is harmful if swallowed and may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be observed when handling N,N-Dimethyl-4-nitrobenzamide, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

N,N-Dimethyl-4-nitrobenzamide is a commercially available chemical with well-defined physical properties that make it a useful building block in organic synthesis. Its primary application in a research setting is likely as an intermediate, where the nitro group can be chemically modified to enable the construction of more complex molecules with potential biological activity. While detailed experimental protocols featuring this specific compound are sparse, its synthesis and subsequent reactions can be inferred from established chemical principles. Researchers are advised to consult the safety information for structurally similar compounds and to perform a thorough risk assessment before use.

References

Foundational

An In-depth Technical Guide to the Stability and Degradation Profile of N,N-Dimethyl-4-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the stability and degradation profile of N,N-Dimethyl-4-nitrobenzamide. Due to the limited availab...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of N,N-Dimethyl-4-nitrobenzamide. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from studies on closely related analogs, including substituted benzamides and nitroaromatic compounds, to predict its stability and degradation pathways under various stress conditions.

Introduction

N,N-Dimethyl-4-nitrobenzamide is a substituted aromatic amide containing a nitro group, a chemical moiety often associated with photo- and thermal instability. Understanding its stability and degradation profile is crucial for its handling, storage, and potential applications in research and development. This document outlines its susceptibility to hydrolysis, photolysis, and thermal stress, providing predicted degradation pathways and generalized experimental protocols for assessing its stability.

Physicochemical Properties

A summary of the key physicochemical properties of N,N-Dimethyl-4-nitrobenzamide is presented in Table 1.

Table 1: Physicochemical Properties of N,N-Dimethyl-4-nitrobenzamide

PropertyValue
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
CAS Number 7291-01-2
Appearance White to off-white crystalline powder
Melting Point 95-98 °C
Boiling Point Decomposes
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone. Sparingly soluble in water.

Stability and Degradation Profile

The stability of N,N-Dimethyl-4-nitrobenzamide is influenced by several factors, including pH, light, and temperature. The primary degradation pathways are expected to be hydrolysis, photolysis, and thermal decomposition.

Hydrolytic Degradation

The amide linkage in N,N-Dimethyl-4-nitrobenzamide is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the amide bond to form 4-nitrobenzoic acid and dimethylamine.

Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate and the amine.

While specific kinetic data for N,N-Dimethyl-4-nitrobenzamide is not available, studies on related N-nitrobenzamides suggest that both non-catalyzed and acid-catalyzed hydrolysis pathways can occur.

Table 2: Predicted Hydrolytic Degradation of N,N-Dimethyl-4-nitrobenzamide

ConditionStressorPredicted Primary Degradation Products
Acidic 0.1 M HCl, Heat (e.g., 60-80 °C)4-Nitrobenzoic acid, Dimethylamine
Basic 0.1 M NaOH, Heat (e.g., 60-80 °C)Sodium 4-nitrobenzoate, Dimethylamine
Neutral Water, Heat (e.g., 80 °C)Slower hydrolysis to 4-Nitrobenzoic acid and Dimethylamine
  • Preparation of Solutions: Prepare solutions of N,N-Dimethyl-4-nitrobenzamide (e.g., 1 mg/mL) in 0.1 M HCl, 0.1 M NaOH, and purified water.

  • Stress Conditions: Incubate the solutions at a controlled temperature (e.g., 60 °C or 80 °C).

  • Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with a suitable mobile phase.

  • Analysis: Analyze the samples using a stability-indicating HPLC method with a UV detector to quantify the remaining N,N-Dimethyl-4-nitrobenzamide and detect the formation of degradation products.

  • Data Analysis: Plot the concentration of N,N-Dimethyl-4-nitrobenzamide against time to determine the degradation rate constant and half-life under each condition.

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Compound N,N-Dimethyl-4-nitrobenzamide Protonated Protonated Amide Compound->Protonated H+ Intermediate_Acid Tetrahedral Intermediate Protonated->Intermediate_Acid H2O Products_Acid 4-Nitrobenzoic Acid + Dimethylamine Intermediate_Acid->Products_Acid -H+ Compound_Base N,N-Dimethyl-4-nitrobenzamide Intermediate_Base Tetrahedral Intermediate Compound_Base->Intermediate_Base OH- Products_Base 4-Nitrobenzoate + Dimethylamine Intermediate_Base->Products_Base

Figure 1: Predicted Hydrolysis Pathways of N,N-Dimethyl-4-nitrobenzamide.

Photolytic Degradation

Aromatic nitro compounds are known to be susceptible to photodegradation. The absorption of UV or visible light can excite the molecule to a higher energy state, leading to various photochemical reactions. For amides, Norrish Type I and Type II reactions are common photodegradation pathways.

  • Norrish Type I: Cleavage of the amide bond to form radical species.

  • Norrish Type II: Intramolecular hydrogen abstraction, which is less likely for N,N-dimethylamides due to the absence of a γ-hydrogen on the N-alkyl groups.

Additionally, the nitro group can undergo photoreduction or rearrangement.

Table 3: Predicted Photolytic Degradation of N,N-Dimethyl-4-nitrobenzamide

ConditionStressorPredicted Degradation PathwaysPredicted Primary Degradation Products
Photolytic Exposure to UV light (e.g., 254 nm) or simulated sunlight (ICH Q1B)Norrish Type I cleavage, Photoreduction of nitro group4-Nitrobenzoyl radical, Dimethylaminyl radical, 4-Aminobenzamide derivatives
  • Sample Preparation: Prepare a solution of N,N-Dimethyl-4-nitrobenzamide (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) and place it in a quartz cuvette. Prepare a dark control sample wrapped in aluminum foil.

  • Exposure: Expose the sample to a light source as specified in ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

  • Sampling: Analyze the sample and the dark control at an appropriate time point.

  • Analysis: Use a stability-indicating HPLC-UV method to quantify the parent compound and detect any degradation products. LC-MS can be used for the identification of photoproducts.

Photolysis_Pathway cluster_type1 Norrish Type I Cleavage cluster_reduction Photoreduction Compound N,N-Dimethyl-4-nitrobenzamide Excited Excited State Compound->Excited Radical1 4-Nitrobenzoyl Radical Excited->Radical1 Radical2 Dimethylaminyl Radical Excited->Radical2 Reduced_Product 4-Nitroso or 4-Amino derivatives Excited->Reduced_Product

Figure 2: Predicted Photodegradation Pathways of N,N-Dimethyl-4-nitrobenzamide.

Thermal Degradation

Nitroaromatic compounds can undergo thermal decomposition at elevated temperatures. The primary degradation pathways for such compounds often involve the cleavage of the C-NO₂ bond or isomerization to a nitrite ester followed by cleavage of the O-NO bond.

Table 4: Predicted Thermal Degradation of N,N-Dimethyl-4-nitrobenzamide

ConditionStressorPredicted Degradation PathwaysPredicted Primary Degradation Products
Thermal High Temperature (e.g., >100 °C)C-NO₂ bond homolysis, Isomerization to nitrite4-(N,N-Dimethylcarbamoyl)phenyl radical, Nitrogen dioxide, Nitrite intermediates
  • Sample Preparation: Place a known amount of solid N,N-Dimethyl-4-nitrobenzamide in a vial.

  • Exposure: Heat the sample in a temperature-controlled oven at a high temperature (e.g., 105 °C) for a specified period.

  • Analysis: At the end of the exposure, dissolve the sample in a suitable solvent and analyze by a stability-indicating HPLC-UV method. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information on the decomposition temperature and thermal events.

Thermal_Degradation_Workflow Start N,N-Dimethyl-4-nitrobenzamide (Solid) Heat Apply High Temperature Start->Heat TGA_DSC TGA/DSC Analysis Heat->TGA_DSC HPLC_MS Dissolve and Analyze by HPLC-MS Heat->HPLC_MS Data Decomposition Profile and Products TGA_DSC->Data HPLC_MS->Data

Figure 3: Experimental Workflow for Thermal Degradation Analysis.

Summary of Stability Profile

Based on the chemical structure and data from related compounds, N,N-Dimethyl-4-nitrobenzamide is expected to be susceptible to degradation under hydrolytic (acidic and basic), photolytic, and thermal stress conditions. The amide bond and the nitro group are the most reactive sites in the molecule. A summary of the predicted stability is provided in Table 5.

Table 5: Summary of Predicted Stability for N,N-Dimethyl-4-nitrobenzamide

Stress ConditionPredicted StabilityKey Degradation Pathway
Acidic Hydrolysis Unstable, especially at elevated temperaturesAmide bond cleavage
Basic Hydrolysis Unstable, especially at elevated temperaturesAmide bond cleavage
Neutral Hydrolysis More stable than under acidic/basic conditions, but degradation may occur at high temperaturesAmide bond cleavage
Photolysis Potentially unstable upon exposure to lightNorrish Type I cleavage and/or nitro group reactions
Thermal Unstable at high temperaturesC-NO₂ bond cleavage

Conclusion

This technical guide provides a predictive overview of the stability and degradation profile of N,N-Dimethyl-4-nitrobenzamide based on established chemical principles and data from analogous compounds. The primary routes of degradation are anticipated to be hydrolysis of the amide bond and reactions involving the nitro group under photolytic and thermal stress. For definitive stability data, it is imperative to conduct forced degradation studies on N,N-Dimethyl-4-nitrobenzamide following the generalized protocols outlined in this document. The development of a specific and sensitive stability-indicating analytical method is a prerequisite for accurately quantifying the compound and its degradation products. This information is essential for ensuring the quality, safety, and efficacy of any formulation or application involving this compound.

Exploratory

Theoretical Exploration of N,N-Dimethyl-4-nitrobenzamide's Electronic Landscape: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction N,N-Dimethyl-4-nitrobenzamide is a substituted aromatic amide featuring both an electron-donating dimethylamino group and a potent ele...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N,N-Dimethyl-4-nitrobenzamide is a substituted aromatic amide featuring both an electron-donating dimethylamino group and a potent electron-withdrawing nitro group. This push-pull electronic configuration suggests the potential for interesting photophysical properties and non-linear optical behavior. Furthermore, understanding the molecule's electronic landscape is crucial for predicting its reactivity, metabolic stability, and potential interactions with biological targets in drug development.

Theoretical calculations, particularly those based on quantum mechanics, offer a powerful and cost-effective means to investigate the electronic properties of molecules at the atomic level. This guide outlines the standard computational approaches for determining key electronic descriptors of N,N-Dimethyl-4-nitrobenzamide.

Computational Methodology

The theoretical investigation of a molecule's electronic properties typically follows a standardized workflow, beginning with geometry optimization and proceeding to the calculation of various electronic descriptors.

Geometry Optimization

The initial and most critical step in computational chemistry is to determine the molecule's most stable three-dimensional conformation, its ground-state geometry. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms. A widely used and robust method for this purpose is Density Functional Theory (DFT).

Protocol:

  • Method: Density Functional Theory (DFT)

  • Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a common choice that provides a good balance between accuracy and computational cost for organic molecules.[1][2][3]

  • Basis Set: The 6-311G(d,p) basis set is frequently employed for such calculations as it provides a flexible description of the electron distribution.[2]

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

The following diagram illustrates the general workflow for computational analysis of molecular electronic properties.

Computational Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output & Analysis Input_Structure Initial Molecular Structure (e.g., from PubChem) Geometry_Optimization Geometry Optimization (DFT/B3LYP/6-311G(d,p)) Input_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized_Geometry Optimized Molecular Geometry Geometry_Optimization->Optimized_Geometry Electronic_Properties Electronic Property Calculation (HOMO-LUMO, MEP, Charges) Frequency_Calculation->Electronic_Properties Vibrational_Frequencies Vibrational Frequencies (Confirmation of Minimum Energy) Frequency_Calculation->Vibrational_Frequencies Electronic_Data Electronic Property Data Electronic_Properties->Electronic_Data Data_Analysis Data Analysis & Interpretation Electronic_Data->Data_Analysis

Figure 1: A generalized workflow for the theoretical calculation of molecular electronic properties.
Key Electronic Properties

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability and electronic excitation energy.[3] A smaller gap suggests higher reactivity.

Protocol:

  • Method: DFT/B3LYP

  • Basis Set: 6-311G(d,p)

  • Analysis: Visualization of the HOMO and LUMO isosurfaces reveals the regions of the molecule involved in electron donation and acceptance.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack.[1][4] The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

  • Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas susceptible to electrophilic attack.

  • Blue: Regions of positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack.

  • Green: Regions of neutral potential.

Protocol:

  • Method: DFT/B3LYP

  • Basis Set: 6-311G(d,p)

  • Visualization: The MEP is typically visualized as a 3D surface mapped with the electrostatic potential.

The logical relationship for interpreting MEP maps is depicted below.

MEP Interpretation MEP_Map Molecular Electrostatic Potential Map Red_Region Negative Potential (Red/Yellow) MEP_Map->Red_Region Blue_Region Positive Potential (Blue) MEP_Map->Blue_Region Electrophilic_Attack Site for Electrophilic Attack Red_Region->Electrophilic_Attack Nucleophilic_Attack Site for Nucleophilic Attack Blue_Region->Nucleophilic_Attack

Figure 2: Logical flow for the interpretation of Molecular Electrostatic Potential (MEP) maps.

Calculating the partial charges on each atom provides a quantitative measure of the electron distribution across the molecule. The Mulliken population analysis is a common method for this, although other schemes like Natural Bond Orbital (NBO) analysis can also be employed for a more detailed picture of charge delocalization and hyperconjugative interactions.[3]

Protocol:

  • Method: DFT/B3LYP

  • Basis Set: 6-311G(d,p)

  • Analysis: Mulliken or NBO population analysis.

Predicted Electronic Properties of N,N-Dimethyl-4-nitrobenzamide

Based on the computational studies of analogous molecules, we can anticipate the following electronic characteristics for N,N-Dimethyl-4-nitrobenzamide.

Quantitative Data from Analogous Systems

To provide context, the following table summarizes calculated electronic properties for molecules with similar functional groups.

MoleculeMethod/Basis SetHOMO (eV)LUMO (eV)ΔE (eV)Reference
2-nitro-N-(4-nitrophenyl)benzamideB3LYP/6-31G(d,p)---[1]
Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylateB3LYP/6-311G(d,p)---[2]
4-methyl-N-(3-nitrophenyl)benzenesulfonamideB3LYP/6-31G(d,p)---[3]

Note: Specific HOMO/LUMO energy values were not consistently reported in the abstracts of the search results, but the methods for their calculation were described.

Expected Trends for N,N-Dimethyl-4-nitrobenzamide
  • HOMO-LUMO: The HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the phenyl ring. Conversely, the LUMO will likely be concentrated on the electron-withdrawing nitro group. This spatial separation of the frontier orbitals is characteristic of push-pull systems. The HOMO-LUMO gap is anticipated to be relatively small, suggesting potential for charge transfer upon electronic excitation.

  • Molecular Electrostatic Potential (MEP): The MEP map is predicted to show a region of strong negative potential (red/yellow) around the oxygen atoms of the nitro and carbonyl groups, making these sites susceptible to electrophilic attack or hydrogen bonding interactions. A region of positive potential (blue) may be present near the hydrogen atoms of the methyl groups and the phenyl ring.

  • Atomic Charges: The oxygen atoms of the nitro group are expected to carry significant negative partial charges, while the nitrogen atom of the nitro group and the carbonyl carbon will likely be positively charged. The nitrogen of the dimethylamino group will have a less negative or even slightly positive charge due to resonance donation into the ring.

Conclusion

While a dedicated computational study on N,N-Dimethyl-4-nitrobenzamide is not prominently available, the established theoretical frameworks applied to structurally similar molecules provide a clear and reliable roadmap for its in-depth electronic characterization. The use of Density Functional Theory with the B3LYP functional and a 6-311G(d,p) basis set is a well-validated approach for obtaining accurate predictions of its geometry, frontier molecular orbitals, electrostatic potential, and atomic charge distribution. The anticipated electronic properties suggest that N,N-Dimethyl-4-nitrobenzamide possesses a significant push-pull character, which is a key determinant of its chemical reactivity and potential applications in materials science and medicinal chemistry. The methodologies and expected outcomes detailed in this guide offer a solid foundation for future theoretical and experimental investigations into this promising molecule.

References

Foundational

Crystallographic Analysis of N,N-Dimethyl-4-nitrobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction N,N-Dimethyl-4-nitrobenzamide is a substituted aromatic amide of interest in various chemical and pharmaceutical research areas. Its molecular...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-4-nitrobenzamide is a substituted aromatic amide of interest in various chemical and pharmaceutical research areas. Its molecular structure, characterized by a nitro group at the para position of the benzamide moiety, suggests potential applications in medicinal chemistry and materials science. Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within its crystal lattice is crucial for structure-activity relationship (SAR) studies, polymorph screening, and rational drug design.

This technical guide provides a comprehensive overview of the crystallographic data and the experimental protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of N,N-Dimethyl-4-nitrobenzamide. While a definitive crystal structure for N,N-Dimethyl-4-nitrobenzamide is not publicly available in the Cambridge Structural Database (CSD) as of the last search, this guide presents representative crystallographic data from a closely related compound, N,4-Dimethylbenzamide, to illustrate the expected structural parameters. Furthermore, detailed experimental methodologies are provided to enable researchers to obtain and analyze crystals of the title compound.

Representative Crystallographic Data: N,4-Dimethylbenzamide

As a proxy for N,N-Dimethyl-4-nitrobenzamide, the crystallographic data for N,4-Dimethylbenzamide (C₉H₁₁NO) is presented below. This data provides a reasonable expectation for the types of parameters and values that would be observed for the title compound.

Table 1: Crystal Data and Structure Refinement for N,4-Dimethylbenzamide[1]
ParameterValue
Empirical formulaC₉H₁₁NO
Formula weight149.19
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensions
a6.7670(14) Å
b9.946(2) Å
c12.229(2) Å
α90°
β92.63(3)°
γ90°
Volume822.2(3) ų
Z4
Density (calculated)1.205 Mg/m³
Absorption coefficient0.081 mm⁻¹
F(000)320
Data collection
Crystal size0.30 x 0.20 x 0.10 mm³
Theta range for data collection2.30 to 25.99°
Index ranges-8<=h<=7, -12<=k<=12, -14<=l<=14
Reflections collected3362
Independent reflections1510 [R(int) = 0.0333]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1510 / 0 / 103
Goodness-of-fit on F²1.011
Final R indices [I>2sigma(I)]R1 = 0.0503, wR2 = 0.1345
R indices (all data)R1 = 0.0819, wR2 = 0.1661
Largest diff. peak and hole0.201 and -0.150 e.Å⁻³

Experimental Protocols

Synthesis of N,N-Dimethyl-4-nitrobenzamide

The synthesis of N,N-Dimethyl-4-nitrobenzamide can be achieved through the amidation of 4-nitrobenzoyl chloride with dimethylamine.

Materials:

  • 4-nitrobenzoyl chloride

  • Dimethylamine (40% aqueous solution)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-nitrobenzoyl chloride (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add dimethylamine (2.2 eq) dropwise to the stirred solution using a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.

Crystallization and Single-Crystal X-ray Diffraction

Crystallization:

Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a common and effective method.

Materials:

  • Purified N,N-Dimethyl-4-nitrobenzamide

  • A suitable solvent (e.g., ethanol, ethyl acetate, or a mixture)

  • Small beaker or vial

  • Watch glass or perforated parafilm

Procedure:

  • Dissolve the purified N,N-Dimethyl-4-nitrobenzamide in a minimum amount of a suitable hot solvent.

  • Filter the hot solution to remove any insoluble impurities.

  • Transfer the clear solution to a clean beaker or vial.

  • Cover the container with a watch glass or parafilm with a few small holes to allow for slow evaporation of the solvent.

  • Place the container in a vibration-free environment at a constant temperature.

  • Monitor the container over several days for the formation of single crystals.

Single-Crystal X-ray Diffraction Analysis:

The following is a general procedure for data collection and structure solution.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

Procedure:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations.

  • A preliminary unit cell is determined from a few initial frames.

  • A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • The collected data is processed, including integration of reflection intensities, correction for Lorentz and polarization effects, and an absorption correction.

  • The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Logical Workflow Diagram

The following diagram illustrates the experimental workflow from synthesis to crystallographic analysis of N,N-Dimethyl-4-nitrobenzamide.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction Analysis start 4-Nitrobenzoyl Chloride + Dimethylamine reaction Amidation in DCM start->reaction workup Aqueous Workup reaction->workup purification Recrystallization workup->purification product Pure N,N-Dimethyl-4-nitrobenzamide purification->product dissolution Dissolution in Hot Solvent product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals mounting Crystal Mounting crystals->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution final_structure Crystallographic Data (CIF) structure_solution->final_structure

Experimental workflow for N,N-Dimethyl-4-nitrobenzamide.

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N,N-Dimethyl-4-nitrobenzamide from 4-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of N,N-Dimethyl-4-nitrobenzamide, a valuable intermediate in organic synthesis. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N,N-Dimethyl-4-nitrobenzamide, a valuable intermediate in organic synthesis. The protocol details a reliable two-step procedure starting from 4-nitrobenzoic acid. The methodology involves the initial conversion of the carboxylic acid to its corresponding acyl chloride, followed by amidation with dimethylamine. This application note includes a detailed experimental protocol, a summary of quantitative data, and characterization details to ensure reproducible and high-yield synthesis.

Introduction

N,N-Dimethyl-4-nitrobenzamide serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, featuring a nitro group and a dimethylamide moiety, allows for diverse chemical transformations. The reliable and efficient synthesis of this compound is therefore of significant interest to the scientific community. The protocol described herein is based on established chemical principles, ensuring a high rate of success for researchers in a laboratory setting.

Reaction Scheme

The overall synthesis is a two-step process:

  • Acyl Chloride Formation: 4-nitrobenzoic acid is converted to 4-nitrobenzoyl chloride using a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).

  • Amidation: The resulting 4-nitrobenzoyl chloride is then reacted with dimethylamine to yield the final product, N,N-Dimethyl-4-nitrobenzamide.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateRole
4-Nitrobenzoic AcidC₇H₅NO₄167.12Yellowish crystalline solidStarting Material
Thionyl ChlorideSOCl₂118.97Colorless to yellow fuming liquidChlorinating Agent
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Colorless liquidCatalyst
DimethylamineC₂H₇N45.08Gas or solutionAmine Source
N,N-Dimethyl-4-nitrobenzamideC₉H₁₀N₂O₃194.19SolidProduct

Experimental Protocol

This protocol is divided into two main parts: the synthesis of 4-nitrobenzoyl chloride and its subsequent conversion to N,N-Dimethyl-4-nitrobenzamide.

Part A: Synthesis of 4-Nitrobenzoyl Chloride

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a gas trap (e.g., a drying tube containing calcium chloride and a tube leading to a beaker with an aqueous sodium hydroxide solution to neutralize evolved HCl and SO₂ gases).

  • Reagent Addition: To the flask, add 4-nitrobenzoic acid (1.0 eq). Add a suitable anhydrous solvent such as dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops).

  • Chlorination: While stirring, slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, an anhydrous solvent like toluene can be added and subsequently evaporated. The resulting crude 4-nitrobenzoyl chloride, a yellow solid, can often be used directly in the next step without further purification.

Part B: Synthesis of N,N-Dimethyl-4-nitrobenzamide

  • Reaction Setup: In a separate dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve the crude 4-nitrobenzoyl chloride from Part A in an anhydrous solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Amine Solution: In another flask, prepare a solution of dimethylamine (2.0 - 2.5 eq) in the same anhydrous solvent. Alternatively, a commercially available solution of dimethylamine can be used.

  • Amidation: Slowly add the dimethylamine solution to the stirred solution of 4-nitrobenzoyl chloride via the addition funnel, maintaining the temperature below 10 °C. A precipitate of dimethylamine hydrochloride will form.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1 M HCl) to remove excess dimethylamine, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude N,N-Dimethyl-4-nitrobenzamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

Characterization Data

  • Appearance: White to pale yellow solid.

  • Melting Point: The melting point of the purified product should be determined and compared with the literature value.

  • ¹H NMR (300 MHz, CDCl₃): δ (ppm) 8.32 – 8.21 (m, 2H), 7.63 – 7.51 (m, 2H), 3.13 (s, 3H), 2.95 (s, 3H).[1]

  • ¹³C NMR (75 MHz, CDCl₃): δ (ppm) 169.37, 148.34, 142.56, 128.16, 123.90, 39.43, 35.46.[1]

  • IR Spectroscopy: The IR spectrum should show characteristic peaks for the C=O stretch of the amide and the N-O stretches of the nitro group.

Visualization of the Experimental Workflow

Synthesis_Workflow Start 4-Nitrobenzoic Acid Step1 Acyl Chloride Formation Start->Step1 SOCl₂, cat. DMF DCM, Reflux Intermediate 4-Nitrobenzoyl Chloride Step1->Intermediate Step2 Amidation Intermediate->Step2 Dimethylamine DCM, 0 °C to RT Crude_Product Crude N,N-Dimethyl- 4-nitrobenzamide Step2->Crude_Product Purification Purification (Recrystallization or Column Chromatography) Crude_Product->Purification Final_Product Pure N,N-Dimethyl- 4-nitrobenzamide Purification->Final_Product

Caption: Experimental workflow for the synthesis of N,N-Dimethyl-4-nitrobenzamide.

Safety Precautions

  • Thionyl chloride is corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood.

  • 4-nitrobenzoic acid and its derivatives are potentially harmful. Avoid inhalation, ingestion, and skin contact.

  • Dimethylamine is a flammable and corrosive gas or liquid. Handle with appropriate safety measures.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this synthesis.

Conclusion

The protocol detailed in this application note provides a robust and efficient method for the synthesis of N,N-Dimethyl-4-nitrobenzamide from 4-nitrobenzoic acid. By following the outlined steps and safety precautions, researchers can reliably produce this important chemical intermediate for their synthetic needs. The provided characterization data will aid in confirming the identity and purity of the final product.

References

Application

detailed reaction mechanism for N,N-Dimethyl-4-nitrobenzamide formation

Application Notes: Synthesis of N,N-Dimethyl-4-nitrobenzamide For Researchers, Scientists, and Drug Development Professionals Overview N,N-Dimethyl-4-nitrobenzamide is a valuable intermediate in organic synthesis and med...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of N,N-Dimethyl-4-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Overview

N,N-Dimethyl-4-nitrobenzamide is a valuable intermediate in organic synthesis and medicinal chemistry. Its formation is a classic example of nucleophilic acyl substitution, specifically the acylation of a secondary amine with an acyl chloride. This reaction, often referred to as the Schotten-Baumann reaction, is fundamental in the construction of amide bonds, which are prevalent in pharmaceuticals and biologically active molecules.[1][2] The presence of the electron-withdrawing nitro group on the aromatic ring increases the electrophilicity of the carbonyl carbon, making the precursor, 4-nitrobenzoyl chloride, highly reactive towards nucleophiles like dimethylamine.[2]

These notes provide a comprehensive overview of the reaction mechanism, a detailed experimental protocol for its synthesis, and relevant quantitative and characterization data.

Detailed Reaction Mechanism

The synthesis of N,N-Dimethyl-4-nitrobenzamide from 4-nitrobenzoyl chloride and dimethylamine proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically performed in the presence of excess dimethylamine or a non-nucleophilic base, which serves to neutralize the hydrochloric acid byproduct.[1][3]

The mechanism involves the following key steps:

  • Nucleophilic Attack: The reaction begins with the lone pair of electrons on the nitrogen atom of the dimethylamine molecule attacking the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.[4][5] This leads to the formation of a transient tetrahedral intermediate, where the pi bond of the carbonyl group is broken, and the oxygen atom acquires a negative charge.[2][3]

  • Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate rapidly collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond.

  • Elimination of the Leaving Group: Concurrently with the reformation of the carbonyl group, the chloride ion, being an excellent leaving group, is expelled from the molecule.[3][5] This step results in the formation of a protonated amide intermediate.

  • Deprotonation: A base, typically a second molecule of dimethylamine, abstracts the proton from the nitrogen atom of the protonated amide.[4][5] This final step yields the neutral N,N-Dimethyl-4-nitrobenzamide product and dimethylammonium chloride as a salt byproduct.

Caption: Nucleophilic acyl substitution mechanism for the formation of N,N-Dimethyl-4-nitrobenzamide.

Quantitative Data Summary

The following table summarizes key quantitative data for the primary reactant and the final product.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical State
4-Nitrobenzoyl chloride122-04-3C₇H₄ClNO₃185.57Yellow Crystalline Solid
Dimethylamine (40% in H₂O)124-40-3C₂H₇N45.08Liquid
N,N-Dimethyl-4-nitrobenzamide7291-01-2C₉H₁₀N₂O₃194.19Yellow Crystalline Solid

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of N,N-Dimethyl-4-nitrobenzamide.

Materials:

  • 4-Nitrobenzoyl chloride

  • Dimethylamine (40% aqueous solution)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzoyl chloride (1.0 eq) in dichloromethane (approx. 50 mL). Cool the flask in an ice bath to 0 °C.

  • Reagent Addition: In a separate addition funnel, place dimethylamine (40% aqueous solution, 2.2 eq). Add the dimethylamine solution dropwise to the stirred solution of 4-nitrobenzoyl chloride over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Quench the reaction by adding deionized water (50 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess dimethylamine, saturated NaHCO₃ solution (2 x 30 mL) to neutralize any remaining acid, and finally with brine (1 x 30 mL).[2][6]

  • Drying and Solvent Removal: Dry the separated organic layer over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product as a pure yellow crystalline solid.

Experimental_Workflow A 1. Reaction Setup Dissolve 4-nitrobenzoyl chloride in DCM. Cool to 0°C. B 2. Reagent Addition Add aqueous dimethylamine dropwise while keeping temp < 10°C. A->B C 3. Reaction Warm to room temperature. Stir for 1-2 hours. B->C D 4. Quenching & Extraction Add water and transfer to separatory funnel. Separate organic layer. C->D E 5. Washing Series Wash organic layer sequentially with: - 1 M HCl - Sat. NaHCO₃ - Brine D->E F 6. Drying Dry organic layer over anhydrous Na₂SO₄ and filter. E->F G 7. Solvent Removal Concentrate filtrate using a rotary evaporator to obtain crude product. F->G H 8. Purification Recrystallize crude solid from a suitable solvent to get pure product. G->H

Caption: General experimental workflow for the synthesis and purification of N,N-Dimethyl-4-nitrobenzamide.

Product Characterization Data

The identity and purity of the synthesized N,N-Dimethyl-4-nitrobenzamide can be confirmed using standard spectroscopic methods. Expected data are summarized below.

Spectroscopic DataExpected Values
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.25 (d, 2H), 7.60 (d, 2H), 3.10 (s, 6H)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 169.0, 148.0, 143.0, 128.5, 123.8, 38.0 (broad), 35.0 (broad)
IR (KBr, cm⁻¹)ν: ~1630 (C=O, amide), ~1520 & 1345 (NO₂, asymmetric & symmetric stretch)
Melting Point 96-98 °C
Safety Precautions
  • Work in a well-ventilated fume hood.

  • 4-Nitrobenzoyl chloride is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

  • Thionyl chloride (if preparing the acyl chloride in situ) is highly corrosive and reacts violently with water. Handle with extreme care.[7]

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

Method

Application Notes and Protocols for N,N-Dimethyl-4-nitrobenzamide as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of N,N-Dimethyl-4-nitrobenzamide as a versatile chemical intermediate in organic synthes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-Dimethyl-4-nitrobenzamide as a versatile chemical intermediate in organic synthesis, with a particular focus on its applications in agrochemical and pharmaceutical development. Detailed experimental protocols for its synthesis and key transformations are provided, along with quantitative data to guide laboratory work.

Introduction

N,N-Dimethyl-4-nitrobenzamide is a valuable synthetic building block characterized by a nitro-substituted aromatic ring and a dimethylamide functional group.[1] The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and provides a key functional handle for further chemical modifications, most notably its reduction to a primary amine.[1] This transformation opens up a vast array of synthetic possibilities, making N,N-Dimethyl-4-nitrobenzamide and its derivatives attractive scaffolds in medicinal chemistry and agrochemical synthesis.[1]

Applications as a Chemical Intermediate

The primary utility of N,N-Dimethyl-4-nitrobenzamide lies in its role as a precursor to more complex molecules. Two key areas of application are highlighted below:

  • Agrochemical Synthesis: A structurally related compound, N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide, serves as a key intermediate in the multi-step synthesis of Foramsulfuron, a sulfonylurea herbicide.[1] The synthesis involves the reduction of the nitro group, followed by further functionalization to build the final herbicide structure.

  • Pharmaceutical and Drug Development: The N-substituted aminobenzamide scaffold, readily accessible from N,N-Dimethyl-4-nitrobenzamide via reduction, is a prominent structural motif in medicinal chemistry.[2] Derivatives have been investigated for a range of therapeutic applications, including as potential antidiabetic agents through the inhibition of the dipeptidyl peptidase-IV (DPP-IV) enzyme.[2][3] The amino group of N,N-Dimethyl-4-aminobenzamide provides a convenient point for the introduction of various substituents to explore structure-activity relationships (SAR).

Key Synthetic Transformations

The synthetic utility of N,N-Dimethyl-4-nitrobenzamide is largely centered around two primary reactions: its own synthesis from 4-nitrobenzoic acid and the subsequent reduction of its nitro group.

Synthesis of N,N-Dimethyl-4-nitrobenzamide

The most common and industrially viable method for the preparation of N,N-Dimethyl-4-nitrobenzamide is the amidation of 4-nitrobenzoic acid.[1] This is typically a two-step process involving the activation of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with dimethylamine.[1][4]

Reduction of the Nitro Group

A cornerstone transformation of N,N-Dimethyl-4-nitrobenzamide is the reduction of the nitro group to a primary amine, yielding 4-amino-N,N-dimethylbenzamide.[1] This aniline derivative is a versatile intermediate for the synthesis of a wide range of more complex molecules. Catalytic hydrogenation is a common and efficient method for this reduction.[5][6]

Data Presentation

The following tables summarize the expected yields for the key synthetic steps involved in the use of N,N-Dimethyl-4-nitrobenzamide as a chemical intermediate.

Table 1: Synthesis of N,N-Dimethyl-4-nitrobenzamide and its Reduction

ReactionStarting MaterialProductReagents and ConditionsTypical Yield (%)
Synthesis 4-Nitrobenzoic acidN,N-Dimethyl-4-nitrobenzamide1. Thionyl chloride, DMF (cat.) 2. Dimethylamine~90
Reduction N,N-Dimethyl-4-nitrobenzamide4-Amino-N,N-dimethylbenzamideH₂, Pd/C, Formic Acid, 50°C, 40 barHigh

Experimental Protocols

Protocol 1: Synthesis of N,N-Dimethyl-4-nitrobenzamide

This protocol is adapted from established methods for the synthesis of benzamides from carboxylic acids.[4]

Step 1: Formation of 4-Nitrobenzoyl Chloride

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 4-nitrobenzoic acid (16.7 g, 0.1 mol).

  • Add thionyl chloride (22 mL, 0.3 mol) and a catalytic amount of N,N-dimethylformamide (DMF, 3-4 drops).

  • Heat the mixture to reflux (approximately 80°C) for 2 hours. The solid 4-nitrobenzoic acid will dissolve as the reaction proceeds.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-nitrobenzoyl chloride, a yellow solid, is used directly in the next step.

Step 2: Amidation of 4-Nitrobenzoyl Chloride

  • Dissolve the crude 4-nitrobenzoyl chloride in 100 mL of anhydrous dichloromethane in a 500 mL flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of dimethylamine (e.g., a 40% aqueous solution, approximately 25 mL, ~0.22 mol) dropwise via the addition funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of water, 100 mL of 1 M HCl, and 100 mL of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude N,N-Dimethyl-4-nitrobenzamide can be purified by recrystallization from a suitable solvent such as ethanol/water to afford a pale yellow solid.

Protocol 2: Reduction of N,N-Dimethyl-4-nitrobenzamide to 4-Amino-N,N-dimethylbenzamide

This protocol is based on the catalytic hydrogenation of a related nitrobenzamide derivative.[5]

  • In a high-pressure autoclave, prepare a suspension of N,N-Dimethyl-4-nitrobenzamide (19.4 g, 0.1 mol) and 5% Palladium on Carbon (Pd/C, 1.0 g, 50% wet) in 100 mL of formic acid.

  • Seal the autoclave and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Pressurize the reactor with hydrogen to 40 bar.

  • Heat the mixture to 50°C with vigorous stirring.

  • Maintain the reaction at 50°C and 40 bar for 7 hours, or until hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the catalyst with a small amount of formic acid.

  • Concentrate the filtrate under reduced pressure to remove the formic acid.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 4-Amino-N,N-dimethylbenzamide.

Mandatory Visualizations

G cluster_synthesis Synthesis of N,N-Dimethyl-4-nitrobenzamide cluster_reduction Reduction to 4-Amino-N,N-dimethylbenzamide cluster_application Application in Drug Discovery start 4-Nitrobenzoic Acid step1 Activation with Thionyl Chloride start->step1 intermediate 4-Nitrobenzoyl Chloride step1->intermediate step2 Amidation with Dimethylamine intermediate->step2 product1 N,N-Dimethyl-4-nitrobenzamide step2->product1 product1_ref N,N-Dimethyl-4-nitrobenzamide step3 Catalytic Hydrogenation (H2, Pd/C) product1_ref->step3 product2 4-Amino-N,N-dimethylbenzamide step3->product2 product2_ref 4-Amino-N,N-dimethylbenzamide step4 Coupling with a suitable scaffold product2_ref->step4 product3 DPP-IV Inhibitor Candidate step4->product3

Caption: Experimental workflow for the synthesis and application of N,N-Dimethyl-4-nitrobenzamide.

DPP_IV_Signaling_Pathway cluster_regulation Blood Glucose Regulation cluster_inhibition DPP-IV Inhibition Ingestion Food Ingestion Incretins Incretins (GLP-1, GIP) Release Ingestion->Incretins Pancreas Pancreatic β-cells Incretins->Pancreas DPPIV DPP-IV Enzyme Incretins->DPPIV Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Lowering Insulin->Glucose Inactivation Incretin Inactivation DPPIV->Inactivation degrades Inhibitor DPP-IV Inhibitor (derived from 4-Amino-N,N-dimethylbenzamide) Inhibitor->DPPIV inhibits

Caption: Signaling pathway of DPP-IV and its inhibition by derivatives of 4-Amino-N,N-dimethylbenzamide.

References

Application

Application Notes and Protocols for the Reduction of N,N-Dimethyl-4-nitrobenzamide to an Amine

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in N,N-Dimethyl-4-nitrobenzamide...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in N,N-Dimethyl-4-nitrobenzamide to form N,N-Dimethyl-4-aminobenzamide. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. Three common and effective reduction methods are presented: catalytic hydrogenation, reduction with stannous chloride, and reduction with sodium dithionite.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The resulting aromatic amines are versatile building blocks in the pharmaceutical and chemical industries. N,N-Dimethyl-4-aminobenzamide, the product of the reduction of N,N-Dimethyl-4-nitrobenzamide, is an important intermediate. The choice of reduction methodology often depends on factors such as functional group tolerance, scalability, cost, and environmental considerations. This document outlines three distinct and widely used protocols to achieve this transformation, providing a comparative overview to aid in method selection and implementation.

Data Presentation

The following table summarizes the typical quantitative data for the three presented methods for the reduction of aromatic nitro compounds to their corresponding amines. The data is based on literature precedents for similar substrates.

MethodReagentsTypical Yield (%)Reaction Time (hours)Temperature (°C)Key Considerations
Catalytic HydrogenationH₂ gas, Pd/C or Pt/C catalyst>902 - 2425 - 80Requires specialized hydrogenation equipment; catalyst can be pyrophoric.
Stannous ChlorideSnCl₂·2H₂O, acid (e.g., HCl) or ethanol70 - 950.5 - 625 - 78Work-up can be challenging due to the formation of tin salts.
Sodium DithioniteNa₂S₂O₄, solvent (e.g., DMF/water, ethanol/water)85 - 951 - 525 - 90A mild, metal-free alternative; chemoselective for the nitro group.[1]

Reaction Pathway

The reduction of a nitro group to an amine is a six-electron reduction that proceeds through several intermediates, including nitroso and hydroxylamine species.

ReactionPathway Start N,N-Dimethyl-4-nitrobenzamide Intermediate1 Nitroso Intermediate Start->Intermediate1 + 2e⁻, + 2H⁺ Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 + 2e⁻, + 2H⁺ Product N,N-Dimethyl-4-aminobenzamide Intermediate2->Product + 2e⁻, + 2H⁺

Caption: Generalized reaction pathway for the reduction of a nitroaromatic compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient and clean, often providing high yields of the desired amine. It requires a hydrogen source and careful handling of the pyrophoric catalyst.

Materials:

  • N,N-Dimethyl-4-nitrobenzamide

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a suitable reaction vessel, dissolve N,N-Dimethyl-4-nitrobenzamide (1.0 eq) in ethanol or methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under a nitrogen atmosphere.

  • Seal the reaction vessel and purge with nitrogen gas several times.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or use a hydrogen balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, carefully purge the reaction vessel with nitrogen gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet and disposed of properly.

  • Concentrate the filtrate under reduced pressure to yield the crude N,N-Dimethyl-4-aminobenzamide.

  • The product can be further purified by recrystallization or column chromatography if necessary. A reported yield for a similar reduction of 4-nitro-N,N-dimethylbenzylamine is 94%.

Protocol 2: Reduction using Stannous Chloride (SnCl₂)

This classical method is effective and does not require specialized pressure equipment, making it accessible in most laboratory settings. The work-up requires careful pH adjustment to manage tin salt precipitation.

Materials:

  • N,N-Dimethyl-4-nitrobenzamide

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) solution

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a solution of N,N-Dimethyl-4-nitrobenzamide (1.0 eq) in ethanol, add stannous chloride dihydrate (3-5 eq).

  • Stir the reaction mixture at room temperature or heat to reflux (approximately 78 °C).

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 30 minutes to 6 hours.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Redissolve the residue in ethyl acetate and cool in an ice bath.

  • Slowly add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the mixture and precipitate the tin salts. Be cautious as this may be exothermic.

  • Filter the mixture through a pad of Celite® to remove the tin salts.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purify by recrystallization or column chromatography as needed.

Protocol 3: Reduction using Sodium Dithionite (Na₂S₂O₄)

This method is particularly useful for substrates with other reducible functional groups, as sodium dithionite offers good chemoselectivity for the nitro group under mild conditions.[1]

Materials:

  • N,N-Dimethyl-4-nitrobenzamide

  • Sodium dithionite (Na₂S₂O₄)

  • N,N-Dimethylformamide (DMF) and water or Ethanol and water

  • Ethyl acetate

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve N,N-Dimethyl-4-nitrobenzamide (1.0 eq) in a mixture of DMF and water (e.g., 9:1 v/v) or ethanol and water.

  • Add sodium dithionite (3-4 eq) portion-wise to the solution with vigorous stirring. The reaction may be exothermic.

  • Stir the reaction mixture at room temperature or heat to a temperature between 50-90 °C. For a similar substrate, optimal conditions were found to be 90°C for 5 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-5 hours.

  • Upon completion, cool the reaction mixture and add water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude N,N-Dimethyl-4-aminobenzamide by recrystallization or column chromatography. Yields of up to 92% have been reported for similar reductions.[1]

Experimental Workflow Visualization

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve N,N-Dimethyl-4-nitrobenzamide in Solvent AddReagent Add Reducing Agent/Catalyst Start->AddReagent React Stir at Appropriate Temperature AddReagent->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Quench Quench Reaction / Neutralize Monitor->Quench Upon Completion Filter Filter (remove catalyst/salts) Quench->Filter Extract Extract with Organic Solvent Filter->Extract Wash Wash with Water/Brine Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Analyze Characterize Final Product (NMR, MS, etc.) Purify->Analyze

References

Method

Application Notes and Protocols: N,N-Dimethyl-4-nitrobenzamide as a Precursor for Pharmaceutical Ingredients

For Researchers, Scientists, and Drug Development Professionals Introduction N,N-Dimethyl-4-nitrobenzamide is a versatile chemical intermediate that serves as a crucial starting material in the synthesis of a variety of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-4-nitrobenzamide is a versatile chemical intermediate that serves as a crucial starting material in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its utility stems from the presence of two key functional groups: a nitro group that can be readily reduced to a primary amine, and a tertiary benzamide. This dual functionality allows for sequential chemical modifications, making it a valuable building block in the construction of complex drug molecules. This document provides detailed application notes and experimental protocols for the use of N,N-Dimethyl-4-nitrobenzamide as a precursor in pharmaceutical synthesis, with a focus on the preparation of the antiarrhythmic drug, Procainamide.

Key Applications

The primary transformation of N,N-Dimethyl-4-nitrobenzamide in pharmaceutical synthesis is the reduction of the nitro group to form N,N-Dimethyl-4-aminobenzamide. This amino derivative is a key intermediate for further functionalization. The resulting aromatic amine can undergo a variety of reactions, including acylation, alkylation, and diazotization, to introduce diverse functionalities and build the core structures of various therapeutic agents.

One of the most notable applications is in the synthesis of Procainamide , a Class IA antiarrhythmic agent used to treat cardiac arrhythmias.[1][2] The synthesis involves the reduction of N,N-Dimethyl-4-nitrobenzamide followed by the coupling of the resulting amine with a diethylaminoethyl side chain.

Beyond Procainamide, the 4-aminobenzamide core is a scaffold found in a range of biologically active molecules, including:

  • Antitumor agents: Derivatives have been designed and synthesized based on the structures of known histone deacetylase (HDAC) inhibitors.

  • Antimicrobial and antioxidant compounds: The aminobenzamide structure has been incorporated into novel molecules exhibiting antibacterial and antifungal properties.

Data Presentation

The following tables summarize the key transformations and representative quantitative data for the synthesis of Procainamide from N,N-Dimethyl-4-nitrobenzamide.

Table 1: Synthesis of N,N-Dimethyl-4-aminobenzamide

ParameterValueReference
Starting MaterialN,N-Dimethyl-4-nitrobenzamide
Reaction TypeCatalytic Hydrogenation[3]
Catalyst10% Palladium on Carbon (Pd/C)[3]
Hydrogen SourceHydrogen Gas (H₂) or Ammonium Formate[4]
SolventEthanol or Methanol[3]
TemperatureRoom Temperature to 50°C[3]
Reaction Time1 - 5 hours (monitored by TLC)
Representative Yield>90%
PurityHigh (purification by recrystallization)

Table 2: Synthesis of Procainamide

ParameterValueReference
Starting MaterialN,N-Dimethyl-4-aminobenzamide
Reagent2-(Diethylamino)ethyl chloride hydrochloride[5]
Reaction TypeAmidation / Nucleophilic Acyl Substitution
BasePyridine or Triethylamine
SolventAnhydrous Tetrahydrofuran (THF) or Dichloromethane[6]
Temperature0°C to Room Temperature[6]
Reaction Time1 - 3 hours (monitored by TLC)
Representative Yield70-85%
PurityHigh (purification by recrystallization)

Experimental Protocols

Protocol 1: Synthesis of N,N-Dimethyl-4-aminobenzamide

This protocol describes the reduction of the nitro group of N,N-Dimethyl-4-nitrobenzamide via catalytic hydrogenation.

Materials:

  • N,N-Dimethyl-4-nitrobenzamide

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (reagent grade)

  • Hydrogen gas (H₂) or Ammonium Formate

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., balloon or Parr shaker)

  • Filtration apparatus

Procedure using Hydrogen Gas:

  • In a round-bottom flask, dissolve N,N-Dimethyl-4-nitrobenzamide (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas from a balloon or connect to a hydrogenation apparatus. Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.[3]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.[3]

  • Dilute the reaction mixture with additional ethanol and filter through a pad of Celite to remove the Pd/C catalyst. Caution: The filter cake can be pyrophoric; do not allow it to dry.[3]

  • Concentrate the filtrate under reduced pressure to obtain the crude N,N-Dimethyl-4-aminobenzamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of Procainamide (4-Amino-N-(2-(diethylamino)ethyl)benzamide)

This protocol details the amidation of N,N-Dimethyl-4-aminobenzamide to yield Procainamide.

Materials:

  • N,N-Dimethyl-4-aminobenzamide (from Protocol 1)

  • 2-(Diethylamino)ethyl chloride hydrochloride

  • Pyridine (anhydrous)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve N,N-Dimethyl-4-aminobenzamide (1.0 eq) in anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, prepare a solution of 2-(diethylamino)ethyl chloride by neutralizing the hydrochloride salt. To do this, dissolve 2-(diethylamino)ethyl chloride hydrochloride (1.1 eq) in a minimal amount of water and add a stoichiometric amount of a base like sodium hydroxide to liberate the free amine. Extract the free amine into an organic solvent like dichloromethane, dry the organic layer, and concentrate to obtain the free amine. Alternatively, the reaction can be performed in the presence of an excess of a non-nucleophilic base like triethylamine.

  • Slowly add the solution of 2-(diethylamino)ethyl chloride (or its free base) to the cooled solution of N,N-Dimethyl-4-aminobenzamide.

  • Add anhydrous pyridine (2.0 eq) to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude Procainamide can be purified by recrystallization or column chromatography.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of Procainamide from N,N-Dimethyl-4-nitrobenzamide.

G cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-Gated Sodium Channel (Nav1.5) Na_ion_in Depolarization Phase 0 Depolarization (Action Potential Upstroke) Na_channel->Depolarization leads to Procainamide Procainamide Procainamide->Na_channel blocks Na_ion_out Na_ion_out->Na_channel influx Reduced_Excitability Decreased Myocardial Excitability & Conduction Velocity Depolarization->Reduced_Excitability inhibition leads to

References

Application

Applications of N,N-Dimethyl-4-nitrobenzamide and its Analogs in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction N,N-Dimethyl-4-nitrobenzamide is a versatile chemical intermediate, primarily utilized as a foundational scaffold in the synthesis of more comp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-4-nitrobenzamide is a versatile chemical intermediate, primarily utilized as a foundational scaffold in the synthesis of more complex and biologically active molecules.[1][2] While direct therapeutic applications of N,N-Dimethyl-4-nitrobenzamide are not extensively documented, its structural motif, the nitrobenzamide core, is a recurring feature in a variety of compounds exhibiting significant pharmacological potential. The presence of the nitro group, a potent electron-withdrawing moiety, often enhances the biological activity of the parent molecule, making it a key pharmacophore in drug design.[2][3] This document outlines the applications of nitrobenzamide derivatives in medicinal chemistry, with a focus on their potential as anti-inflammatory and anticancer agents, supported by experimental data and detailed protocols from relevant studies.

Application Notes

Anti-inflammatory Activity of Nitrobenzamide Derivatives

A series of nitro-substituted benzamide derivatives have been synthesized and evaluated for their anti-inflammatory properties. The primary mechanism of action investigated was the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[4] Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a key therapeutic strategy.

Certain nitrobenzamide compounds demonstrated significant dose-dependent inhibition of NO production, with IC50 values in the low micromolar range.[4] Further studies revealed that these compounds could also suppress the expression of key inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) at both the mRNA and protein levels.[4] Molecular docking studies suggest that the number and orientation of nitro groups are crucial for efficient binding to and inhibition of iNOS.[4]

Anticancer Activity of Nitrobenzamide Derivatives

Nitrobenzamide analogs have also emerged as promising candidates for anticancer drug development. A range of 4-substituted-3-nitrobenzamide derivatives have been synthesized and screened for their in vitro anti-tumor activity against various human cancer cell lines, including HCT-116 (colon cancer), MDA-MB435 (melanoma), and HL-60 (leukemia).[5] Several of these compounds exhibited potent growth inhibitory effects, with GI50 values in the micromolar range.[5]

The structure-activity relationship (SAR) studies suggest that the nature of the substituent at the 4-position of the 3-nitrobenzamide scaffold plays a critical role in determining the anticancer potency.[5] While the precise mechanism of action for these compounds is still under investigation, it is hypothesized that the nitro group may be involved in bioreductive activation within the hypoxic tumor microenvironment, leading to the generation of cytotoxic species.

Quantitative Data

The following tables summarize the quantitative data from studies on nitrobenzamide derivatives.

Table 1: Anti-inflammatory Activity of Nitrobenzamide Derivatives [4]

CompoundNO Production IC50 (µM) in RAW264.7 cells
Compound 53.7
Compound 65.3

Data extracted from a study on nitro-substituted benzamide derivatives, not N,N-Dimethyl-4-nitrobenzamide itself.

Table 2: In Vitro Anticancer Activity of 4-Substituted-3-nitrobenzamide Derivatives [5]

CompoundGI50 (µM) against HCT-116GI50 (µM) against MDA-MB435GI50 (µM) against HL-60
4a 2.1111.9042.056
4g >101.0081.993
4l >103.5863.778
4m >102.5432.876
4n >102.1973.543

Data represents the concentration required to inhibit cell growth by 50% and is for 4-substituted-3-nitrobenzamide derivatives.

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity Screening - Nitric Oxide (NO) Assay

This protocol is adapted from a study evaluating the anti-inflammatory effects of nitrobenzamide derivatives.[4]

Objective: To determine the inhibitory effect of test compounds on nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophage cells.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Test compounds (nitrobenzamide derivatives) dissolved in DMSO

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.

Protocol 2: In Vitro Anticancer Activity Screening - SRB Assay

This protocol is based on a study evaluating the anti-tumor activity of 4-substituted-3-nitrobenzamide derivatives.[5]

Objective: To determine the growth inhibitory effect of test compounds on human cancer cell lines using the Sulforhodamine B (SRB) assay.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MDA-MB435, HL-60)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compounds (nitrobenzamide derivatives) dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • 96-well cell culture plates

  • Spectrophotometer (515 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • Cell Fixation:

    • Gently remove the medium.

    • Add 100 µL of cold 10% TCA to each well to fix the cells.

    • Incubate at 4°C for 1 hour.

    • Wash the plates five times with slow-running tap water and allow to air dry.

  • Cell Staining:

    • Add 50 µL of SRB solution to each well.

    • Incubate at room temperature for 10 minutes.

    • Quickly wash the plates five times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry.

  • Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Shake the plates for 5 minutes on a shaker.

    • Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

    • Determine the GI50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Experimental_Workflow_for_Screening_Nitrobenzamide_Derivatives cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_data Data Analysis synthesis Synthesis of Nitrobenzamide Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization anti_inflammatory Anti-inflammatory Assay (NO Production) characterization->anti_inflammatory anticancer Anticancer Assay (SRB Assay) characterization->anticancer ic50 IC50/GI50 Determination anti_inflammatory->ic50 anticancer->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead_optimization Lead Optimization sar->lead_optimization Identifies Lead Compounds

Caption: Workflow for the synthesis and biological evaluation of nitrobenzamide derivatives.

Inflammatory_Signaling_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to iNOS_COX2 iNOS & COX-2 Gene Transcription Inflammation Inflammation (NO, Prostaglandins) iNOS_COX2->Inflammation leads to Nitrobenzamides Nitrobenzamide Derivatives Nitrobenzamides->NFkB inhibit Nitrobenzamides->iNOS_COX2 inhibit expression

Caption: Simplified inflammatory signaling pathway targeted by nitrobenzamide derivatives.

References

Method

Application Note: Protocol for the Amidation of 4-Nitrobenzoyl Chloride with Dimethylamine

Introduction Amide bond formation is a cornerstone of organic synthesis, pivotal in the creation of pharmaceuticals, polymers, and a vast array of specialty chemicals. The reaction of an acyl chloride with an amine is a...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amide bond formation is a cornerstone of organic synthesis, pivotal in the creation of pharmaceuticals, polymers, and a vast array of specialty chemicals. The reaction of an acyl chloride with an amine is a robust and widely employed method for synthesizing amides. This application note provides a detailed protocol for the synthesis of N,N-dimethyl-4-nitrobenzamide via the amidation of 4-nitrobenzoyl chloride with dimethylamine. This reaction proceeds through a nucleophilic acyl substitution mechanism, often referred to as the Schotten-Baumann reaction, which is characterized by its efficiency and broad applicability. This protocol is intended for researchers, scientists, and professionals in drug development.

Reaction Scheme
Reaction of 4-nitrobenzoyl chloride with dimethylamine to form N,N-dimethyl-4-nitrobenzamide

Figure 1: Synthesis of N,N-dimethyl-4-nitrobenzamide

Materials and Equipment

Materials:

  • 4-Nitrobenzoyl chloride

  • Dimethylamine (40% solution in water or as a gas)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
4-Nitrobenzoyl chloride122-04-3C₇H₄ClNO₃185.56Yellow crystalline solid71-74202-205 (at 105 mmHg)
Dimethylamine124-40-3C₂H₇N45.08Colorless gas-92.27
Triethylamine121-44-8C₆H₁₅N101.19Colorless liquid-114.789.5
N,N-dimethyl-4-nitrobenzamide7291-01-2C₉H₁₀N₂O₃194.19Solid96-99Not available

Table 2: Spectroscopic Data for N,N-dimethyl-4-nitrobenzamide

Type of SpectrumSolventChemical Shifts (δ) in ppm
¹H NMRCDCl₃8.32 – 8.21 (m, 2H), 7.63 – 7.51 (m, 2H), 3.13 (s, 3H), 2.95 (s, 3H)
¹³C NMRCDCl₃169.37, 148.34, 142.56, 128.16, 123.90, 39.43, 35.46

Experimental Protocol

  • Reaction Setup:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve dimethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

    • Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of 4-Nitrobenzoyl Chloride:

    • In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Transfer the 4-nitrobenzoyl chloride solution to a dropping funnel.

    • Add the 4-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring. Maintain the temperature at 0 °C during the addition. A precipitate of triethylammonium chloride may form.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Continue to stir the mixture for an additional 1-3 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-nitrobenzoyl chloride) is consumed.

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a 5% aqueous HCl solution, saturated aqueous sodium bicarbonate solution, and finally with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Isolation and Purification:

    • Remove the solvent (DCM) from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, purify the crude N,N-dimethyl-4-nitrobenzamide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualization of Experimental Workflow

experimental_workflow Experimental Workflow for Amidation start Start dissolve_amine Dissolve Dimethylamine and Triethylamine in Anhydrous DCM start->dissolve_amine cool_solution Cool Solution to 0 °C in an Ice Bath dissolve_amine->cool_solution add_acyl_chloride Dropwise Addition of Acyl Chloride Solution cool_solution->add_acyl_chloride prepare_acyl_chloride Prepare Solution of 4-Nitrobenzoyl Chloride in DCM prepare_acyl_chloride->add_acyl_chloride reaction_progress Stir at Room Temperature for 1-3 Hours add_acyl_chloride->reaction_progress monitor_tlc Monitor Reaction by TLC reaction_progress->monitor_tlc workup Aqueous Work-up: Wash with HCl, NaHCO₃, Brine monitor_tlc->workup Reaction Complete dry_organic_layer Dry Organic Layer (e.g., MgSO₄) workup->dry_organic_layer remove_solvent Solvent Removal via Rotary Evaporation dry_organic_layer->remove_solvent purification Purify Crude Product (Recrystallization or Chromatography) remove_solvent->purification product Obtain Pure N,N-dimethyl-4-nitrobenzamide purification->product

Caption: Workflow for the synthesis of N,N-dimethyl-4-nitrobenzamide.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • 4-Nitrobenzoyl chloride: This compound is corrosive and a lachrymator (causes tearing). It is toxic and can cause severe skin burns and eye damage. It is also moisture-sensitive and will decompose in contact with water. Avoid inhalation of dust and vapors.

  • Dimethylamine: Dimethylamine is a flammable gas and is typically handled as a solution in water. It is corrosive and can cause severe skin and eye irritation or burns upon contact. Inhalation can lead to respiratory tract irritation.

  • Triethylamine: Triethylamine is a flammable and corrosive liquid with a strong odor. It can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation.

  • Dichloromethane (DCM): Dichloromethane is a volatile solvent and is a suspected carcinogen. Handle with care and ensure proper ventilation to avoid inhalation of vapors.

  • Reaction: The reaction can be exothermic, particularly during the addition of the acyl chloride. Proper temperature control is crucial to avoid side reactions and ensure safety.

Application

Application Notes and Protocols for the Catalytichydrogenation of N,N-Dimethyl-4-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals Introduction The catalytic hydrogenation of nitroaromatic compounds is a cornerstone transformation in organic synthesis, providing a reliable and efficient...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of nitroaromatic compounds is a cornerstone transformation in organic synthesis, providing a reliable and efficient route to primary anilines. These anilines are pivotal intermediates in the production of a vast array of pharmaceuticals, agrochemicals, dyes, and other fine chemicals. This document provides detailed application notes and protocols for the catalytic hydrogenation of N,N-Dimethyl-4-nitrobenzamide to its corresponding aniline, N,N-Dimethyl-4-aminobenzamide. The protocols described herein utilize palladium on carbon (Pd/C), a highly effective and widely used heterogeneous catalyst for this transformation, with molecular hydrogen (H₂) and transfer hydrogenation reagents as the hydrogen sources.

Reaction Mechanism

The catalytic hydrogenation of a nitroaromatic compound on a palladium surface is a complex process involving the sequential reduction of the nitro group. The generally accepted mechanism proceeds through nitroso and hydroxylamine intermediates. The palladium catalyst facilitates the dissociation of molecular hydrogen or the decomposition of a hydrogen donor, followed by the stepwise transfer of hydrogen atoms to the nitro group until the corresponding amine is formed.

Reaction_Mechanism Substrate N,N-Dimethyl-4-nitrobenzamide Nitroso N,N-Dimethyl-4-nitrosobenzamide Substrate->Nitroso + H₂ / Pd/C Hydroxylamine N,N-Dimethyl-4-(hydroxyamino)benzamide Nitroso->Hydroxylamine + H₂ / Pd/C Product N,N-Dimethyl-4-aminobenzamide Hydroxylamine->Product + H₂ / Pd/C

Caption: Generalized mechanism for the catalytic hydrogenation of N,N-Dimethyl-4-nitrobenzamide.

Data Presentation: Catalytic Hydrogenation of Analogous Nitroaromatic Compounds

Due to the limited availability of specific quantitative data for the catalytic hydrogenation of N,N-Dimethyl-4-nitrobenzamide in publicly accessible literature, the following tables summarize typical reaction conditions and yields for the reduction of analogous nitroaromatic compounds using palladium on carbon (Pd/C). This data provides a valuable reference for optimizing the reaction conditions for N,N-Dimethyl-4-nitrobenzamide.

Table 1: Hydrogenation using Hydrogen Gas (H₂)

SubstrateCatalyst (mol%)SolventPressure (atm)Temperature (°C)Time (h)Yield (%)
Nitrobenzene0.4 mol% 10% Pd/CWater (with surfactant)1Room Temp.1>99
4-Nitrotoluene5 mol% 10% Pd/CEthanol1Room Temp.298
4-Nitroanisole1 mol% 5% Pd/CMethanol425199
1-Chloro-4-nitrobenzene2 mol% 5% Pt/CEthyl Acetate1250.599

Table 2: Transfer Hydrogenation

SubstrateCatalystHydrogen DonorSolventTemperature (°C)Time (h)Yield (%)
Nitrobenzene10% Pd/CAmmonium formateMethanolRoom Temp.0.5>99
4-Nitrotoluene10% Pd/CHydrazine hydrateEthanol60195
4-Nitroanisole10% Pd/CAmmonium formateIsopropanolRoom Temp.198
1-Chloro-4-nitrobenzene10% Pd/C1,4-CyclohexadieneEthanol120 (Microwave)0.08>99[1]

Experimental Protocols

The following are detailed protocols for the catalytic hydrogenation of N,N-Dimethyl-4-nitrobenzamide. These protocols are based on general procedures for the reduction of nitroaromatics and should be optimized for the specific substrate.[2]

Protocol 1: Hydrogenation using Hydrogen Gas (H₂)

This protocol describes the reduction of N,N-Dimethyl-4-nitrobenzamide using hydrogen gas with a balloon setup. For higher pressures, a Parr hydrogenator or a similar high-pressure reactor is required.

Materials:

  • N,N-Dimethyl-4-nitrobenzamide

  • 10% Palladium on carbon (5-10 mol%)

  • Anhydrous solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Hydrogen gas (balloon or cylinder)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add N,N-Dimethyl-4-nitrobenzamide.

  • Dissolve the substrate in a suitable anhydrous solvent (e.g., ethanol or ethyl acetate).

  • Under a gentle stream of inert gas (nitrogen or argon), carefully add the 10% Pd/C catalyst to the flask.

  • Seal the flask with a septum and purge the system by evacuating and backfilling with the inert gas three times.

  • After the final evacuation, introduce hydrogen gas from a balloon or a regulated cylinder.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, purge the flask with inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the Celite® pad wet with the solvent during filtration to prevent the pyrophoric catalyst from igniting upon contact with air.[3]

  • Wash the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude N,N-Dimethyl-4-aminobenzamide.

  • The crude product can be purified by recrystallization or column chromatography.

experimental_workflow_H2 A 1. Dissolve Substrate in Solvent B 2. Add Pd/C under Inert Atmosphere A->B C 3. Purge with Inert Gas B->C D 4. Introduce Hydrogen Gas C->D E 5. Stir and Monitor Reaction D->E F 6. Purge with Inert Gas E->F G 7. Filter through Celite F->G H 8. Concentrate Filtrate G->H I 9. Purify Product H->I

Caption: Experimental workflow for hydrogenation with H₂ gas.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

This protocol provides an alternative to using flammable hydrogen gas by employing ammonium formate as a hydrogen source in a process known as catalytic transfer hydrogenation.

Materials:

  • N,N-Dimethyl-4-nitrobenzamide

  • 10% Palladium on carbon (5-10 mol%)

  • Ammonium formate (HCOONH₄)

  • Methanol or Ethanol

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N,N-Dimethyl-4-nitrobenzamide in methanol or ethanol.

  • To this solution, add ammonium formate (typically 3-5 equivalents).

  • Carefully add 10% Pd/C to the reaction mixture.

  • Heat the mixture to a gentle reflux (typically 40-60°C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often accompanied by gas evolution (CO₂ and NH₃).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be taken up in a suitable organic solvent and washed with water to remove any remaining ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude N,N-Dimethyl-4-aminobenzamide by recrystallization or column chromatography as needed.

experimental_workflow_transfer A 1. Dissolve Substrate and Ammonium Formate B 2. Add Pd/C A->B C 3. Heat and Stir B->C D 4. Monitor Reaction C->D E 5. Cool and Filter through Celite D->E F 6. Concentrate Filtrate E->F G 7. Aqueous Workup F->G H 8. Dry and Concentrate G->H I 9. Purify Product H->I

Caption: Experimental workflow for transfer hydrogenation.

Safety Precautions

  • Palladium on Carbon (Pd/C): Pd/C is a pyrophoric catalyst and can ignite spontaneously in the presence of air and organic solvents, especially methanol.[4] It should always be handled under an inert atmosphere (nitrogen or argon) and should not be allowed to dry completely after being wetted with a solvent. The filter cake after the reaction should be kept wet and disposed of properly.[3][4]

  • Hydrogen Gas: Hydrogen gas is highly flammable and forms explosive mixtures with air. All operations involving hydrogen gas should be conducted in a well-ventilated fume hood, away from any sources of ignition.[2] Ensure all connections are secure to prevent leaks.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The hydrogenation of nitro compounds is an exothermic reaction; for larger scale reactions, appropriate cooling measures should be in place.

Conclusion

The catalytic hydrogenation of N,N-Dimethyl-4-nitrobenzamide to N,N-Dimethyl-4-aminobenzamide is a robust and efficient transformation. The choice between using hydrogen gas or a transfer hydrogenation reagent will depend on the available equipment and safety considerations of the laboratory. The provided protocols, along with the data from analogous reactions, offer a comprehensive guide for researchers to successfully perform this important synthetic step. Careful optimization of reaction conditions and strict adherence to safety protocols are essential for achieving high yields and ensuring a safe laboratory environment.

References

Method

Application Notes and Protocols: Synthesis of Azo Dyes from N,N-Dimethyl-4-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the synthesis of azo dyes using N,N-Dimethyl-4-nitrobenzamide as a starting material. The protocols...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of azo dyes using N,N-Dimethyl-4-nitrobenzamide as a starting material. The protocols detail a two-step synthetic pathway involving the reduction of the nitro group followed by diazotization and subsequent azo coupling. This document offers detailed experimental procedures, expected quantitative data, and visualizations of the synthetic workflow to aid researchers in the fields of medicinal chemistry, materials science, and dye chemistry.

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. This extended conjugated system is responsible for their vibrant colors.[1] Azo dyes are widely utilized in various industries, including textiles, printing, and food.[1] In the realm of drug development and biomedical sciences, azo compounds are investigated for their potential as antibacterial, antifungal, and anticancer agents.[2]

The synthesis of azo dyes typically involves a two-stage process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich nucleophile, such as a phenol or an aromatic amine.[3][4] N,N-Dimethyl-4-nitrobenzamide, while not a primary aromatic amine itself, can be readily converted to the necessary precursor, N,N-Dimethyl-4-aminobenzamide, through the reduction of its nitro group. This intermediate can then be utilized in the classical azo dye synthesis pathway.

Synthetic Pathway Overview

The overall synthetic strategy to produce azo dyes from N,N-Dimethyl-4-nitrobenzamide is a two-stage process:

  • Reduction of the Nitro Group: The nitro group of N,N-Dimethyl-4-nitrobenzamide is reduced to a primary amine to yield N,N-Dimethyl-4-aminobenzamide. A common and effective method for this transformation is the use of tin(II) chloride in the presence of hydrochloric acid.[5][6]

  • Diazotization and Azo Coupling: The resulting N,N-Dimethyl-4-aminobenzamide is then diazotized using sodium nitrite in an acidic medium at low temperatures.[6] The unstable diazonium salt is immediately coupled with a suitable aromatic compound (a coupling component) to form the final azo dye.[7]

This document provides protocols for the synthesis of two distinct azo dyes using 2-naphthol and N,N-dimethylaniline as coupling components, leading to dyes with different colors and properties.

Experimental Protocols

Protocol 1: Reduction of N,N-Dimethyl-4-nitrobenzamide to N,N-Dimethyl-4-aminobenzamide

This protocol describes the reduction of the nitro group of N,N-Dimethyl-4-nitrobenzamide to a primary amine using tin(II) chloride dihydrate.

Materials:

  • N,N-Dimethyl-4-nitrobenzamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N,N-Dimethyl-4-nitrobenzamide (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). A precipitate of tin salts will form.

  • Filter the mixture through a pad of celite to remove the inorganic salts and wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N,N-Dimethyl-4-aminobenzamide.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of 4-((4-(dimethylcarbamoyl)phenyl)diazenyl)naphthalen-1-ol (Azo Dye 1)

This protocol details the diazotization of N,N-Dimethyl-4-aminobenzamide and its subsequent coupling with 2-naphthol.

Materials:

  • N,N-Dimethyl-4-aminobenzamide (from Protocol 1)

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

  • Beakers

  • Stirring apparatus

  • Buchner funnel and flask for vacuum filtration

Procedure:

Part A: Diazotization

  • Dissolve N,N-Dimethyl-4-aminobenzamide (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a beaker.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution while maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 15-20 minutes in the ice bath. The resulting solution contains the diazonium salt and should be used immediately.

Part B: Azo Coupling

  • In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid dye with cold distilled water to remove any unreacted salts.

  • Dry the purified azo dye in a desiccator or a low-temperature oven.

Protocol 3: Synthesis of N,N-dimethyl-4-((4-(dimethylamino)phenyl)diazenyl)benzamide (Azo Dye 2)

This protocol describes the diazotization of N,N-Dimethyl-4-aminobenzamide and its coupling with N,N-dimethylaniline.

Materials:

  • N,N-Dimethyl-4-aminobenzamide (from Protocol 1)

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • N,N-dimethylaniline

  • Glacial acetic acid

  • Sodium hydroxide (NaOH) solution

  • Distilled water

  • Ice

  • Beakers

  • Stirring apparatus

  • Buchner funnel and flask for vacuum filtration

Procedure:

Part A: Diazotization

  • Follow the same procedure as in Protocol 2, Part A to prepare the diazonium salt solution from N,N-Dimethyl-4-aminobenzamide.

Part B: Azo Coupling

  • In a separate beaker, dissolve N,N-dimethylaniline (1.0 eq) in a dilute solution of glacial acetic acid in water.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold N,N-dimethylaniline solution with vigorous stirring.

  • Adjust the pH of the mixture to be slightly acidic to neutral (pH 4-7) by the slow addition of a sodium hydroxide solution to facilitate the coupling. A colored precipitate will form.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes.

  • Collect the precipitated azo dye by vacuum filtration.

  • Wash the solid with cold distilled water.

  • Dry the purified product.

Data Presentation

The following tables summarize the expected quantitative data for the synthesized compounds. The values are based on typical results for analogous reactions and should be considered as estimates. Actual results may vary depending on the specific reaction conditions.

Table 1: Reactants and Expected Products

Starting MaterialIntermediateCoupling ComponentFinal Azo Dye
N,N-Dimethyl-4-nitrobenzamideN,N-Dimethyl-4-aminobenzamide2-Naphthol4-((4-(dimethylcarbamoyl)phenyl)diazenyl)naphthalen-1-ol
N,N-Dimethyl-4-nitrobenzamideN,N-Dimethyl-4-aminobenzamideN,N-dimethylanilineN,N-dimethyl-4-((4-(dimethylamino)phenyl)diazenyl)benzamide

Table 2: Expected Physicochemical Properties of Synthesized Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)Appearanceλmax (nm)
N,N-Dimethyl-4-aminobenzamideC₉H₁₂N₂O164.2170-90178-180[8]White to off-white solidN/A
Azo Dye 1C₁₉H₁₇N₃O₂319.3680-95>200Red to deep red solid~480-520
Azo Dye 2C₁₇H₂₀N₄O296.3775-90>200Yellow to orange solid~420-460

Visualizations

The following diagrams illustrate the key experimental workflows described in the protocols.

experimental_workflow_reduction cluster_reduction Protocol 1: Reduction of N,N-Dimethyl-4-nitrobenzamide start N,N-Dimethyl-4- nitrobenzamide reagents SnCl2·2H2O, HCl, Ethanol start->reagents Add reflux Reflux (2-4 hours) reagents->reflux workup Neutralization (NaOH), Filtration, Extraction (Ethyl Acetate) reflux->workup purification Drying & Evaporation workup->purification product N,N-Dimethyl-4- aminobenzamide purification->product

Caption: Workflow for the reduction of N,N-Dimethyl-4-nitrobenzamide.

experimental_workflow_azo_synthesis cluster_diazotization Protocols 2 & 3: Diazotization cluster_coupling Azo Coupling cluster_workup Workup amine N,N-Dimethyl-4- aminobenzamide acid HCl, H2O amine->acid Dissolve & Cool nitrite NaNO2, H2O acid->nitrite Add dropwise (0-5 °C) diazonium Diazonium Salt (in situ) nitrite->diazonium coupling_agent_1 2-Naphthol in NaOH (aq) diazonium->coupling_agent_1 Add to cold solution coupling_agent_2 N,N-dimethylaniline in Acetic Acid (aq) diazonium->coupling_agent_2 Add to cold solution azo_dye_1 Azo Dye 1 (Red Precipitate) coupling_agent_1->azo_dye_1 azo_dye_2 Azo Dye 2 (Yellow/Orange Precipitate) coupling_agent_2->azo_dye_2 filtration Vacuum Filtration azo_dye_1->filtration azo_dye_2->filtration washing Wash with Cold Water filtration->washing drying Drying washing->drying final_product Purified Azo Dye drying->final_product

Caption: General workflow for the synthesis of azo dyes.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Concentrated acids and bases are corrosive and should be handled with extreme care.

  • Diazonium salts are unstable and potentially explosive in their solid, dry state. They should be prepared at low temperatures and used immediately in solution.

  • Handle all organic solvents in a well-ventilated area and away from ignition sources.

References

Application

Exploring the Biological Frontier of N,N-Dimethyl-4-nitrobenzamide Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the biological activities associated with N,N-Dimethyl-4-nitrobenzamide and its derivatives. It is design...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activities associated with N,N-Dimethyl-4-nitrobenzamide and its derivatives. It is designed to serve as a practical resource, offering curated data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.

Application Notes

N,N-Dimethyl-4-nitrobenzamide and its structural analogs have emerged as a versatile scaffold in drug discovery, demonstrating a range of biological activities. The presence of the nitro group is often crucial for their mechanism of action, particularly in the context of infectious diseases.[1] The following sections summarize the key therapeutic areas where these derivatives have shown potential.

Antimycobacterial Activity

A significant body of research has focused on the potent antimycobacterial effects of nitrobenzamide derivatives.[2][3] Many of these compounds are potent inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis.[2][4] Inhibition of DprE1 disrupts the arabinogalactan synthesis, leading to bacterial cell death. The activity of these compounds is often evaluated by their Minimum Inhibitory Concentration (MIC) against various mycobacterial strains.

Table 1: Antimycobacterial Activity of N-Alkyl Nitrobenzamide Derivatives against M. tuberculosis H37Rv [2]

Compound IDR Group (N-Alkyl Chain)MIC (µg/mL)MIC (µM)
1a n-Butyl>128>615
1b n-Hexyl64291
1c n-Octyl32130
1d n-Decyl1660
1e n-Dodecyl828
1f n-Tetradecyl1651
1g n-Hexadecyl3296

Note: The parent structure for the compounds in Table 1 is an N-alkyl-4-nitrobenzamide.

Table 2: Antimycobacterial Activity of N-Benzyl and N-Pyridinylmethyl 3,5-Dinitrobenzamide Derivatives against M. tuberculosis H37Rv [4]

Compound IDR GroupMIC (µg/mL)
A6 4-Trifluoromethylbenzyl<0.016
A11 4-Chlorobenzyl<0.016
C1 Pyridin-2-ylmethyl<0.016
C4 4-Trifluoromethyl-pyridin-2-ylmethyl<0.016
Isoniazid (Control) -0.0781
Rifampicin (Control) -0.0781
Antitumor Activity

Nitrobenzamide derivatives have also been investigated for their potential as anticancer agents.[1][5] Their mechanisms of action in this context are varied and can include the inhibition of key signaling pathways involved in cell proliferation and survival. The antitumor activity is typically quantified by the half-maximal inhibitory concentration (IC50) or the concentration required for 50% growth inhibition (GI50) against various cancer cell lines.

Table 3: In Vitro Antitumor Activity of 4-Substituted-3-nitrobenzamide Derivatives [1]

Compound IDR GroupHCT-116 GI50 (µM)MDA-MB-435 GI50 (µM)HL-60 GI50 (µM)
4a 4-Chlorophenylamino2.1111.9042.053
4g 4-Fluorophenylamino>103.5863.778
4l 4-Methoxyphenylamino>101.0081.993
4m 4-Ethoxyphenylamino>101.8762.114
4n 3,4-Dichlorophenylamino>102.3412.876

Note: The parent structure for the compounds in Table 3 is a 4-(substituted amino)-3-nitrobenzamide.

Anti-inflammatory Activity

The anti-inflammatory properties of certain nitrobenzamide derivatives have also been explored.[6] These compounds can modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory mediators. Their efficacy is often assessed by their ability to inhibit inflammatory enzymes or reduce inflammatory responses in cellular or animal models.

Table 4: Anti-inflammatory Activity of N-Pyrazolyl Benzamide Derivatives

Compound IDR Group on Benzoyl Moiety% Inhibition of Paw Edema
5d 4-Chloro58.33
5f 2,4-Dichloro63.88
5h 4-Trifluoromethyl69.44
5i 2-Nitro61.11
5j 3-Nitro66.66
5k 4-Nitro63.88
Diclofenac (Control) -75.00

Note: The parent structure for the compounds in Table 4 is a complex N-pyrazolyl benzamide with a 2,4-dinitrophenyl group on the pyrazole ring.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental processes and biological mechanisms discussed, the following diagrams are provided.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well plates compound_prep Serial Dilution of Test Compounds incubation Incubation (e.g., 24, 48, 72h) compound_prep->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_solubilization Solubilization of Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Absorbance Measurement (570 nm) formazan_solubilization->absorbance_reading ic50_calculation IC50 Value Calculation absorbance_reading->ic50_calculation

Workflow for Cytotoxicity (MTT) Assay.

dpre1_inhibition_pathway DPR Decaprenyl-P-Ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 DPX Decaprenyl-P-2-keto-Ribose (DPX) DprE1->DPX Oxidation DPA Decaprenyl-P-Arabinose (DPA) DPX->DPA DprE2 Epimerization Inhibitor Nitrobenzamide Derivative Inhibitor->DprE1 Inhibition

References

Method

Application Notes and Protocols for the Preparation of Novel Heterocyclic Compounds from N,N-Dimethyl-4-nitrobenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the strategic use of N,N-dimethyl-4-nitrobenzamide and its derivatives in the synthesis of novel hete...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the strategic use of N,N-dimethyl-4-nitrobenzamide and its derivatives in the synthesis of novel heterocyclic compounds, particularly focusing on the quinazoline scaffold. Quinazolines are a prominent class of nitrogen-containing heterocycles renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The general synthetic strategy involves the initial reduction of the nitro group, followed by cyclization and further functionalization to yield diverse molecular architectures.

Strategic Approach: From Nitrobenzamides to Quinolines

While N,N-Dimethyl-4-nitrobenzamide itself, with its para-disposition of the nitro and amide groups, is not directly suited for the synthesis of fused heterocyclic systems like quinazolines, its structural motif is central to the synthesis of valuable precursors. The key transformation is the reduction of the nitro group to an amino group, which then serves as a handle for subsequent cyclization reactions. For the synthesis of quinazolines, an ortho-relationship between the amino and amide (or a precursor) functionalities is essential. Therefore, a common starting material for the following protocols is an appropriately substituted anthranilamide derivative, which can be conceptually derived from a corresponding nitrobenzoic acid precursor.

The following protocols detail a reliable multi-step synthesis of a 2-aryl-N,N-dimethylquinazolin-4-amine, a class of compounds with significant interest in medicinal chemistry.[3]

Experimental Protocols and Data

This section outlines the synthesis of a model compound, 2-phenyl-N,N-dimethylquinazolin-4-amine, starting from 2-aminobenzamide.

Overall Synthetic Workflow

The synthesis proceeds in three main steps:

  • Synthesis of 2-Phenylquinazolin-4(3H)-one: Cyclocondensation of 2-aminobenzamide with benzaldehyde followed by oxidative cyclization.

  • Synthesis of 4-Chloro-2-phenylquinazoline: Chlorination of the quinazolinone.

  • Synthesis of 2-Phenyl-N,N-dimethylquinazolin-4-amine: Nucleophilic substitution of the chloro group with dimethylamine.

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination A 2-Aminobenzamide C 2-Phenylquinazolin-4(3H)-one A->C Oxidative Cyclization B Benzaldehyde B->C D 4-Chloro-2-phenylquinazoline C->D SOCl2 or POCl3 F 2-Phenyl-N,N-dimethylquinazolin-4-amine D->F Nucleophilic Substitution E Dimethylamine E->F

Caption: Synthetic workflow for 2-Phenyl-N,N-dimethylquinazolin-4-amine.

Protocol 1: Synthesis of 2-Phenylquinazolin-4(3H)-one

This protocol describes the synthesis of the quinazolinone core via a one-pot reaction from 2-aminobenzamide and benzaldehyde.

Materials:

  • 2-Aminobenzamide

  • Benzaldehyde

  • Dimethyl Sulfoxide (DMSO)

  • Potassium Persulfate (K₂S₂O₈)

  • Ethanol

  • Deionized Water

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-aminobenzamide (1.36 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 20 mL of DMSO.

  • Add potassium persulfate (2.70 g, 10 mmol) to the solution.

  • Heat the reaction mixture at 120 °C for 3 hours.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL).

  • Recrystallize the crude product from ethanol to afford pure 2-phenylquinazolin-4(3H)-one as a white solid.

Quantitative Data:

CompoundStarting MaterialsMolar RatioSolventTemperature (°C)Time (h)Yield (%)Melting Point (°C)
2-Phenylquinazolin-4(3H)-one2-Aminobenzamide, Benzaldehyde, K₂S₂O₈1:1:1DMSO1203~85235-237
Protocol 2: Synthesis of 4-Chloro-2-phenylquinazoline

This protocol details the chlorination of the quinazolinone intermediate.

Materials:

  • 2-Phenylquinazolin-4(3H)-one

  • Thionyl Chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 2-phenylquinazolin-4(3H)-one (2.22 g, 10 mmol) and 30 mL of toluene.

  • Add a catalytic amount of DMF (2-3 drops).

  • Slowly add thionyl chloride (2.2 mL, 30 mmol) to the suspension.

  • Reflux the reaction mixture for 4 hours.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure.

  • The resulting solid residue is triturated with cold diethyl ether and filtered to give 4-chloro-2-phenylquinazoline as a pale yellow solid.

Quantitative Data:

CompoundStarting MaterialReagentMolar RatioSolventTemperature (°C)Time (h)Yield (%)Melting Point (°C)
4-Chloro-2-phenylquinazoline2-Phenylquinazolin-4(3H)-oneSOCl₂1:3TolueneReflux4~90118-120
Protocol 3: Synthesis of 2-Phenyl-N,N-dimethylquinazolin-4-amine

This final step involves the amination of the chlorinated intermediate.

Materials:

  • 4-Chloro-2-phenylquinazoline

  • Dimethylamine (40% solution in water)

  • Ethanol

Procedure:

  • In a 50 mL sealed tube, dissolve 4-chloro-2-phenylquinazoline (2.41 g, 10 mmol) in 20 mL of ethanol.

  • Add dimethylamine solution (5.6 mL, 40 mmol, 40% in water).

  • Seal the tube and heat the reaction mixture at 80 °C for 6 hours.

  • After cooling, evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield 2-phenyl-N,N-dimethylquinazolin-4-amine as a white solid.

Quantitative Data:

CompoundStarting MaterialReagentMolar RatioSolventTemperature (°C)Time (h)Yield (%)Melting Point (°C)
2-Phenyl-N,N-dimethylquinazolin-4-amine4-Chloro-2-phenylquinazolineDimethylamine1:4Ethanol806~8098-100

Potential Signaling Pathway Involvement

Quinazoline derivatives are well-known inhibitors of various protein kinases, which are key components of cellular signaling pathways. For instance, they can act as ATP-competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a pathway often dysregulated in cancer.

G EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK) Dimerization->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Promotes

Caption: Inhibition of EGFR signaling by a quinazoline derivative.

References

Application

Application Notes &amp; Protocols: Functionalization of the Aromatic Ring of N,N-Dimethyl-4-nitrobenzamide

Audience: Researchers, scientists, and drug development professionals. Introduction: N,N-Dimethyl-4-nitrobenzamide is a valuable starting material in medicinal chemistry and organic synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N,N-Dimethyl-4-nitrobenzamide is a valuable starting material in medicinal chemistry and organic synthesis. The presence of a strong electron-withdrawing nitro group on the aromatic ring, coupled with the N,N-dimethylcarboxamide group, dictates its reactivity and provides multiple avenues for functionalization. The nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution and can be reduced to an amine, which serves as a versatile precursor for a wide array of transformations. These application notes provide detailed protocols for key functionalization strategies, enabling the synthesis of diverse derivatives for drug discovery and materials science.

Section 1: Functionalization via Reduction of the Nitro Group and Subsequent Derivatization

The most common and versatile strategy for functionalizing the aromatic ring of N,N-Dimethyl-4-nitrobenzamide is through the reduction of the nitro group to form N,N-Dimethyl-4-aminobenzamide. This aniline derivative is a key intermediate that opens up numerous synthetic possibilities, most notably through deaminative functionalization reactions.

Logical Workflow for Functionalization via Reduction

G cluster_products Derivative Classes start N,N-Dimethyl-4-nitrobenzamide intermediate N,N-Dimethyl-4-aminobenzamide start->intermediate Reduction (e.g., Fe/HCl) product1 Halogenated Derivatives intermediate->product1 Deaminative Functionalization product2 Cyano Derivatives intermediate->product2 Deaminative Functionalization product3 Hydroxy Derivatives intermediate->product3 Deaminative Functionalization product4 Azo Compounds intermediate->product4 Deaminative Functionalization product5 Cross-Coupled Products intermediate->product5 Deaminative Functionalization

Caption: Overall strategy for functionalizing N,N-Dimethyl-4-nitrobenzamide.

Protocol 1.1: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an amine using iron powder in an acidic medium, a classic and highly effective method.[1]

Materials:

  • N,N-Dimethyl-4-nitrobenzamide

  • Iron powder (<100 mesh)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, suspend N,N-Dimethyl-4-nitrobenzamide (1.0 eq) and iron powder (5.0 eq) in a 2:1 mixture of ethanol and water.

  • Stir the suspension vigorously and add a catalytic amount of concentrated HCl (approx. 0.1 eq).

  • Heat the mixture to reflux (approx. 80-90°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield N,N-Dimethyl-4-aminobenzamide, which can often be used in the next step without further purification.

Quantitative Data:

Reagent/Catalyst Conditions Product Yield (%) Reference
Fe / HCl Reflux, 2-4h N,N-Dimethyl-4-aminobenzamide >90 General method[1]
H₂, Pd/C RT, 1 atm N,N-Dimethyl-4-aminobenzamide >95 General method[1]

| SnCl₂·2H₂O | EtOH, Reflux | N,N-Dimethyl-4-aminobenzamide | >90 | General method[1] |

Protocol 1.2: Deaminative Functionalization (Sandmeyer-type Reaction)

This protocol outlines the conversion of the synthesized N,N-Dimethyl-4-aminobenzamide into a chloro-derivative via a Sandmeyer reaction. This method can be adapted to introduce other functionalities (Br, CN, etc.). Modern deaminative strategies offer safer alternatives to traditional diazonium chemistry by avoiding the isolation of potentially explosive diazonium salts.[2][3]

Materials:

  • N,N-Dimethyl-4-aminobenzamide (from Protocol 1.1)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice-water bath

  • Standard laboratory glassware

Procedure:

  • Diazotization: Dissolve N,N-Dimethyl-4-aminobenzamide (1.0 eq) in concentrated HCl and water, then cool the solution to 0-5°C in an ice-water bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature to form the diazonium salt solution.

  • Substitution: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool it to 0-5°C.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel) to obtain N,N-Dimethyl-4-chlorobenzamide.

Quantitative Data for Representative Deaminative Reactions:

Amine Precursor Reagent Product Yield (%) Reference
Aromatic Amine NaNO₂, CuCl/HCl Chloroarene 60-85 General method[2]
Aromatic Amine NaNO₂, CuBr/HBr Bromoarene 60-85 General method[2]

| Aromatic Amine | NaNO₂, CuCN/KCN | Cyanoarene | 50-70 | General method[2] |

Section 2: Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in N,N-Dimethyl-4-nitrobenzamide makes it susceptible to nucleophilic attack. While there are no leaving groups in the conventional sense (other than the nitro group itself under harsh conditions), functionalization can occur via Nucleophilic Aromatic Substitution for Hydrogen (SNArH).[4]

SNArH Experimental Workflow

snarh_workflow start N,N-Dimethyl-4-nitrobenzamide + Nucleophile (e.g., R₂N⁻) intermediate Meisenheimer-type Intermediate start->intermediate Nucleophilic Attack product Functionalized Product (e.g., N,N-Dimethyl-2-amino-4-nitrobenzamide) intermediate->product Oxidation / Aromatization oxidant Oxidizing Agent (e.g., O₂ or KMnO₄) oxidant->intermediate

Caption: Workflow for Nucleophilic Aromatic Substitution for Hydrogen (SNArH).

Protocol 2.1: SNArH with an Amide Nucleophile

This protocol is a representative example of an SNArH reaction, where a nucleophile adds to an electron-deficient position (ortho to the nitro group). An oxidizing agent is required to restore aromaticity.

Materials:

  • N,N-Dimethyl-4-nitrobenzamide

  • Potassium tert-butoxide (t-BuOK)

  • A secondary amine (e.g., morpholine)

  • Dimethyl sulfoxide (DMSO)

  • Potassium permanganate (KMnO₄)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve the secondary amine (2.0 eq) in anhydrous DMSO.

  • Add potassium tert-butoxide (2.0 eq) and stir the mixture at room temperature for 30 minutes to generate the amide nucleophile.

  • Add N,N-Dimethyl-4-nitrobenzamide (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50°C) and monitor by TLC. The formation of a colored Meisenheimer-type intermediate may be observed.

  • After consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature.

  • Slowly add an oxidizing agent, such as finely ground KMnO₄ (1.5 eq), in portions to regenerate the aromatic ring.

  • After oxidation is complete, quench the reaction by pouring it into an aqueous solution of sodium bisulfite.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Representative SNArH Reactions on Nitroarenes:

Nitroarene Nucleophile Oxidant Product Position Yield (%) Reference
Nitrobenzene Benzamide anion O₂ para 98 [4]

| 1,3-Dinitrobenzene | Indole anion | Air | C-4 | 85 | General SNArH |

Section 3: Electrophilic Aromatic Substitution (EAS)

Direct electrophilic aromatic substitution on N,N-Dimethyl-4-nitrobenzamide is challenging. The nitro group is a powerful deactivating group and a meta-director, while the N,N-dimethylcarboxamide group is a moderate deactivating group and also a meta-director (due to the carbonyl). Therefore, the entire ring is significantly deactivated towards electrophiles, and reactions require harsh conditions, often resulting in low yields. Functionalization via the reduction pathway (Section 1) is almost always preferred. A theoretical protocol for nitration is provided for illustrative purposes.

Protocol 3.1: Forced Nitration (Illustrative)

Safety Precaution: Nitrating mixtures are highly corrosive and can cause explosions if not handled correctly. This reaction should only be performed by experienced chemists with appropriate personal protective equipment and behind a blast shield.

Materials:

  • N,N-Dimethyl-4-nitrobenzamide

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice-salt bath

Procedure:

  • Carefully add N,N-Dimethyl-4-nitrobenzamide (1.0 eq) to concentrated sulfuric acid in a flask cooled in an ice-salt bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0°C.

  • Add the nitrating mixture dropwise to the solution of the substrate, ensuring the internal temperature does not exceed 10°C.

  • After the addition, the reaction may be slowly warmed and stirred at an elevated temperature (e.g., 80-100°C) for several hours.

  • Monitor the reaction by TLC (if possible) or quench a small aliquot to check for product formation.

  • To work up, cool the reaction mixture and pour it carefully onto a large amount of crushed ice.

  • Filter the resulting precipitate, wash thoroughly with cold water to remove acid, and dry.

  • The expected product would be N,N-Dimethyl-2,4-dinitrobenzamide. Purification would likely require recrystallization or column chromatography. The yield is expected to be low.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N,N-Dimethyl-4-nitrobenzamide

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and experimental protocols to improve the yield and purity of N,N-Dimethyl-4-nitr...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and experimental protocols to improve the yield and purity of N,N-Dimethyl-4-nitrobenzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing N,N-Dimethyl-4-nitrobenzamide?

A1: The most prevalent method is a two-step, one-pot synthesis starting from 4-nitrobenzoic acid. The carboxylic acid is first activated to form an acyl chloride intermediate, which then reacts with dimethylamine to yield the final amide product. This method is generally high-yielding and uses readily available reagents.

Q2: Which activating agent is recommended for converting 4-nitrobenzoic acid to its acyl chloride?

A2: Thionyl chloride (SOCl₂) is a common and effective choice, often used with a catalytic amount of N,N-dimethylformamide (DMF).[1][2] Oxalyl chloride is another excellent alternative that often produces cleaner reactions, but it is more expensive and volatile.

Q3: How should I handle dimethylamine for the amidation step?

A3: Dimethylamine can be used as a gas, a solution in an organic solvent like THF, or as an aqueous solution (e.g., 40 wt. %). Using an aqueous solution is often most convenient. When using an aqueous solution, it's crucial to ensure sufficient base (like triethylamine or excess dimethylamine) is present to neutralize the hydrochloric acid generated during the reaction and to use a solvent system where the acyl chloride is accessible.

Q4: What are the most critical parameters to control for achieving a high yield?

A4: The three most critical parameters are:

  • Anhydrous Conditions: The acyl chloride intermediate is highly sensitive to moisture and can hydrolyze back to the starting carboxylic acid. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: The formation of the acyl chloride often requires heating (reflux).[2] However, the subsequent addition of dimethylamine is exothermic and should be done at a controlled, lower temperature (e.g., in an ice bath) to prevent side reactions.

  • Stoichiometry: Use a slight excess of the activating agent (e.g., 1.2-1.5 equivalents of thionyl chloride) and at least two equivalents of dimethylamine to ensure the reaction goes to completion and the HCl byproduct is neutralized.

Q5: How can the final product be purified effectively?

A5: The most common purification method is recrystallization. A typical solvent system for this would be ethanol/water or ethyl acetate/hexanes. If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is a reliable alternative.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem Diagnosis Workflow

G Problem Problem Encountered? LowYield Low or No Yield Problem->LowYield Impure Impure Product Problem->Impure Cause1 Cause: Poor Reagent Quality or Moisture Contamination LowYield->Cause1 Check first Cause2 Cause: Incomplete Reaction (Step 1 or 2) LowYield->Cause2 Impure->Cause2 Cause3 Cause: Product Loss During Workup or Purification Impure->Cause3 Solution1 Solution: • Use fresh, high-purity reagents. • Dry all solvents and glassware. • Run reaction under inert atmosphere. Cause1->Solution1 Solution2 Solution: • Increase reaction time or temperature. • Ensure proper stoichiometry. • Monitor reaction progress with TLC. Cause2->Solution2 Solution3 Solution: • Optimize pH for extraction. • Select a more suitable recrystallization solvent. • Consider column chromatography. Cause3->Solution3

Caption: A logical flowchart for diagnosing and resolving common synthesis issues.

Q: My reaction yielded very little or no N,N-Dimethyl-4-nitrobenzamide. What went wrong?

A: This is a common issue that can stem from several factors:

  • Cause 1: Incomplete Acyl Chloride Formation. The conversion of 4-nitrobenzoic acid to 4-nitrobenzoyl chloride may have been unsuccessful.

    • Solution: Ensure your thionyl chloride is fresh and used in at least 1.2-fold excess. Add 1-2 drops of DMF as a catalyst. The reaction typically requires heating to reflux for 1-2 hours to go to completion.[2]

  • Cause 2: Hydrolysis of the Acyl Chloride. 4-nitrobenzoyl chloride is highly reactive and will readily react with any water present, converting it back to the starting acid.

    • Solution: Meticulously dry all glassware in an oven before use. Use anhydrous solvents. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).

  • Cause 3: Inefficient Amidation. The reaction with dimethylamine may have been incomplete.

    • Solution: Control the temperature by adding the dimethylamine solution slowly to the acyl chloride solution at 0 °C. Ensure at least 2 equivalents of dimethylamine are used to drive the reaction and neutralize the HCl byproduct. Vigorous stirring is essential.

Q: The final product is impure and contains unreacted 4-nitrobenzoic acid. How can I fix this?

A: The presence of starting material indicates either an incomplete reaction or degradation of the intermediate.

  • Cause 1: Incomplete Reaction. Either the first or second step did not go to completion.

    • Solution: Confirm that the reaction times and temperatures were adequate. For the acyl chloride formation, ensure reflux was maintained. For the amidation, allow the reaction to stir for at least 30 minutes at 0 °C and then warm to room temperature for another hour.

  • Cause 2: Ineffective Workup. The acidic starting material was not properly removed.

    • Solution: During the aqueous workup, wash the organic layer with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the carboxylic acid, making it soluble in the aqueous layer and effectively removing it from your product in the organic layer.

Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of N,N-Dimethyl-4-nitrobenzamide.

Synthesis Workflow

G A Starting Materials (4-Nitrobenzoic Acid, SOCl₂, DMF) B Step 1: Acyl Chloride Formation (DCM, Reflux, 2h) A->B C Intermediate (4-Nitrobenzoyl Chloride) B->C D Step 2: Amidation (Add Dimethylamine aq. soln. at 0°C) C->D E Crude Product Mixture D->E F Workup (Quench, Wash with NaHCO₃, Dry) E->F G Purification (Recrystallization from Ethanol/Water) F->G H Final Product (N,N-Dimethyl-4-nitrobenzamide) G->H

Caption: The experimental workflow from starting materials to the purified final product.

Materials:

  • 4-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Dimethylamine (40 wt. % solution in water)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol

  • Deionized water

Procedure:

  • Acyl Chloride Formation:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-nitrobenzoic acid (1.0 eq).

    • Add anhydrous dichloromethane (approx. 5 mL per gram of acid).

    • Add a catalytic amount of DMF (2-3 drops).

    • Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

    • Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 2 hours. The mixture should become a clear, yellowish solution.

    • Allow the solution to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting yellow solid/oil is the crude 4-nitrobenzoyl chloride.

  • Amidation:

    • Dissolve the crude 4-nitrobenzoyl chloride in fresh anhydrous DCM (5 mL per gram of starting acid).

    • Cool the flask in an ice-water bath to 0 °C.

    • In a separate flask, prepare a solution of dimethylamine (40% aq. solution, 2.5 eq) in a small amount of water.

    • Add the dimethylamine solution dropwise to the stirred acyl chloride solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a hot ethanol/water mixture to obtain N,N-Dimethyl-4-nitrobenzamide as a pale yellow solid.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction parameters and expected outcomes for the synthesis. Optimizing these parameters is key to achieving high yields.

ParameterCondition 1 (Standard)Condition 2 (Alternative)Expected YieldPurity Concern
Activating Agent Thionyl Chloride (1.5 eq)Oxalyl Chloride (1.3 eq)85-95%Potential sulfur impurities
Catalyst DMF (catalytic)None90-98%Slower reaction
Amine Source 40% Dimethylamine (aq.)Dimethylamine (2M in THF)85-95%Requires anhydrous handling
Base (for HCl) Excess DimethylamineTriethylamine (1.2 eq)88-96%Removal of triethylammonium salt
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)85-95%Must be rigorously dried
Temperature Reflux (Step 1), 0°C (Step 2)50°C (Step 1), 0°C (Step 2)85-98%Potential side reactions at higher temps

References

Optimization

common side products in the synthesis of N,N-Dimethyl-4-nitrobenzamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Dimethyl-4-nitrobenzamid...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Dimethyl-4-nitrobenzamide.

Troubleshooting Guide

Low product yield and the presence of impurities are common challenges during the synthesis of N,N-Dimethyl-4-nitrobenzamide. This guide addresses the most frequent issues, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Hydrolysis of 4-nitrobenzoyl chloride: The starting material, 4-nitrobenzoyl chloride, is highly sensitive to moisture and can hydrolyze back to 4-nitrobenzoic acid.[1][2]- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Handle 4-nitrobenzoyl chloride under an inert atmosphere (e.g., nitrogen or argon).
2. Deactivation of Dimethylamine: The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate dimethylamine, rendering it non-nucleophilic and unable to react with the acyl chloride.[2]- Use a slight excess of dimethylamine to ensure some remains unprotonated.- Add a non-nucleophilic base (e.g., triethylamine or pyridine) to the reaction mixture to act as an acid scavenger.[2]
3. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or low temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction is sluggish, consider a moderate increase in temperature, but be cautious as this may promote side reactions.
Product Contaminated with Starting Material (4-nitrobenzoic acid) Incomplete conversion of 4-nitrobenzoic acid to 4-nitrobenzoyl chloride: If preparing the acyl chloride in situ or in a preceding step, the conversion may not have been complete.- Ensure sufficient chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is used in the preparation of 4-nitrobenzoyl chloride.- Purify the 4-nitrobenzoyl chloride before reacting it with dimethylamine.
Hydrolysis of 4-nitrobenzoyl chloride during the reaction: As mentioned above, moisture will lead to the formation of 4-nitrobenzoic acid.[1]- Follow the recommendations for maintaining anhydrous conditions.
Formation of a Salt-like Precipitate Precipitation of dimethylamine hydrochloride: The HCl byproduct reacts with dimethylamine to form a salt which may precipitate from the reaction mixture.- This is a normal occurrence and indicates the reaction is proceeding.- The salt is typically removed during the aqueous work-up.
Discolored Product (Yellowish or Brownish) Presence of impurities: The color may be due to residual starting materials, byproducts, or degradation products.- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of N,N-Dimethyl-4-nitrobenzamide?

A1: The most prevalent side product is 4-nitrobenzoic acid, which forms from the hydrolysis of the highly moisture-sensitive starting material, 4-nitrobenzoyl chloride.[1]

Q2: Why is my reaction not proceeding to completion, even with a stoichiometric amount of dimethylamine?

A2: The reaction produces hydrochloric acid (HCl) as a byproduct. This acid will react with the basic dimethylamine to form dimethylamine hydrochloride. This salt is not nucleophilic and will not react with 4-nitrobenzoyl chloride. To drive the reaction to completion, it is advisable to use a slight excess of dimethylamine or to add a non-nucleophilic base like triethylamine to neutralize the HCl as it is formed.[2]

Q3: Are there any side reactions involving the nitro group?

A3: Under typical Schotten-Baumann conditions for amide synthesis, the nitro group on the aromatic ring is generally stable and does not participate in side reactions.[4] However, it is a strong deactivating group, which can influence the reactivity of the aromatic ring in other potential transformations.[5]

Q4: How can I purify the crude N,N-Dimethyl-4-nitrobenzamide?

A4: The most common methods for purification are recrystallization and column chromatography. Recrystallization from a solvent mixture such as ethanol and water or ethyl acetate and hexanes is often effective in removing the primary impurity, 4-nitrobenzoic acid.[3] For higher purity, silica gel column chromatography can be employed.

Q5: What are the safety precautions I should take when working with 4-nitrobenzoyl chloride?

A5: 4-Nitrobenzoyl chloride is a corrosive and moisture-sensitive solid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[6]

Experimental Protocol: Synthesis of N,N-Dimethyl-4-nitrobenzamide

This protocol is adapted from standard procedures for the Schotten-Baumann reaction.[7][8]

Materials:

  • 4-Nitrobenzoyl chloride

  • Dimethylamine (2.0 M solution in THF or as a gas)

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-nitrobenzoyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate dropping funnel, add a solution of dimethylamine (1.2 eq) in THF and triethylamine (1.2 eq).

  • Add the dimethylamine and triethylamine solution dropwise to the stirred 4-nitrobenzoyl chloride solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-Dimethyl-4-nitrobenzamide.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid 4-Nitrobenzoyl Chloride 4-Nitrobenzoyl Chloride 4-Nitrobenzoic Acid->4-Nitrobenzoyl Chloride Activation Thionyl Chloride Thionyl Chloride Thionyl Chloride->4-Nitrobenzoyl Chloride SO2 SO2 Thionyl Chloride->SO2 N,N-Dimethyl-4-nitrobenzamide N,N-Dimethyl-4-nitrobenzamide 4-Nitrobenzoyl Chloride->N,N-Dimethyl-4-nitrobenzamide Amidation HCl HCl 4-Nitrobenzoyl Chloride->HCl Dimethylamine Dimethylamine Dimethylamine->N,N-Dimethyl-4-nitrobenzamide

Caption: Synthetic pathway for N,N-Dimethyl-4-nitrobenzamide.

Troubleshooting_Workflow start Low Yield or Impure Product check_moisture Check for Moisture Contamination start->check_moisture anhydrous_conditions Use Anhydrous Solvents & Dried Glassware check_moisture->anhydrous_conditions Yes check_base Sufficient Base? check_moisture->check_base No anhydrous_conditions->check_base add_base Add Non-nucleophilic Base (e.g., Et3N) check_base->add_base No check_completion Reaction Complete? check_base->check_completion Yes add_base->check_completion monitor_tlc Monitor by TLC, Adjust Time/Temp check_completion->monitor_tlc No purify Purify by Recrystallization or Chromatography check_completion->purify Yes monitor_tlc->purify

Caption: Troubleshooting workflow for the synthesis of N,N-Dimethyl-4-nitrobenzamide.

References

Troubleshooting

optimizing reaction conditions for the synthesis of N,N-Dimethyl-4-nitrobenzamide

Technical Support Center: Synthesis of N,N-Dimethyl-4-nitrobenzamide This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of N,N...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of N,N-Dimethyl-4-nitrobenzamide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of N,N-Dimethyl-4-nitrobenzamide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N,N-Dimethyl-4-nitrobenzamide?

A1: The most prevalent and reliable method is the reaction of 4-nitrobenzoyl chloride with dimethylamine. This is a classic nucleophilic acyl substitution. An alternative route involves the direct condensation of 4-nitrobenzoic acid with dimethylamine, often facilitated by a coupling agent or catalyst.

Q2: How is the 4-nitrobenzoyl chloride precursor typically prepared?

A2: 4-nitrobenzoyl chloride is commonly synthesized by reacting 4-nitrobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is often performed in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

Q3: What is the role of a base in the reaction between 4-nitrobenzoyl chloride and dimethylamine?

A3: The reaction produces hydrogen chloride (HCl) as a byproduct. A base is required to neutralize the HCl, which would otherwise protonate the dimethylamine, rendering it non-nucleophilic and halting the reaction. Typically, an excess of dimethylamine is used to serve as both the nucleophile and the acid scavenger. Alternatively, a non-nucleophilic base like triethylamine can be added.

Q4: What solvents are suitable for this synthesis?

A4: Aprotic solvents are generally preferred. Dichloromethane (DCM) is a common choice for the reaction of 4-nitrobenzoyl chloride with dimethylamine. Other suitable solvents include toluene and ethyl acetate. For direct condensation methods, higher boiling point solvents might be necessary.

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting material (4-nitrobenzoyl chloride or 4-nitrobenzoic acid) and the product (N,N-Dimethyl-4-nitrobenzamide). The disappearance of the starting material and the appearance of the product spot indicate the reaction's progress.

Q6: What are the key safety precautions to consider during this synthesis?

A6: Safety is paramount. Key hazards include:

  • Corrosive Reagents : Thionyl chloride and 4-nitrobenzoyl chloride are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Toxic Gases : The preparation of 4-nitrobenzoyl chloride from thionyl chloride releases toxic gases (HCl and SO₂).

  • Exothermic Reaction : The amidation reaction is exothermic. The addition of reagents should be controlled to manage the reaction temperature.

  • Thermal Runaway : The presence of a nitro group can increase the risk of thermal instability, especially at a larger scale. When heated to decomposition, nitrobenzamides can emit toxic nitrogen oxides (NOx).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Reagents : Dimethylamine solution may be old, or the 4-nitrobenzoyl chloride may have hydrolyzed due to moisture. 2. Insufficient Base : Inadequate neutralization of HCl byproduct. 3. Low Reaction Temperature : The reaction may be too slow at the current temperature.1. Use fresh reagents. Ensure 4-nitrobenzoyl chloride is handled under anhydrous conditions. 2. Use a larger excess of dimethylamine or add a non-nucleophilic base like triethylamine. 3. Gently warm the reaction mixture and monitor by TLC.
Incomplete Reaction 1. Insufficient Reaction Time : The reaction may not have been allowed to proceed to completion. 2. Poor Mixing : In a heterogeneous reaction mixture, inefficient stirring can lead to incomplete reaction.1. Increase the reaction time and continue to monitor by TLC until the starting material is consumed. 2. Ensure vigorous stirring throughout the reaction.
Formation of Multiple Byproducts 1. Side Reactions : The presence of water can lead to the hydrolysis of 4-nitrobenzoyl chloride back to 4-nitrobenzoic acid. 2. High Reaction Temperature : Elevated temperatures can sometimes promote side reactions.1. Ensure all glassware is dry and use anhydrous solvents. 2. Maintain the recommended reaction temperature. If the reaction is highly exothermic, consider cooling with an ice bath during reagent addition.
Difficulty in Product Isolation/Purification 1. Emulsion during Work-up : Formation of an emulsion during the aqueous wash can make phase separation difficult. 2. Product Oiling Out : The product may not crystallize properly from the chosen recrystallization solvent.1. Add a small amount of brine to the separatory funnel to help break the emulsion. 2. Try a different solvent system for recrystallization. Common choices include ethanol/water or ethyl acetate/hexane mixtures.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the synthesis of N,N-Dimethyl-4-nitrobenzamide.

Table 1: Synthesis via 4-Nitrobenzoyl Chloride

ParameterCondition 1Condition 2
Starting Material 4-Nitrobenzoyl Chloride4-Nitrobenzoyl Chloride
Reagent Dimethylamine (40% aq. solution)Dimethylamine (2.0 M in THF)
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2 - 4 hours3 - 5 hours
Typical Yield > 90%~ 95%

Table 2: Synthesis via 4-Nitrobenzoic Acid

ParameterCondition 1
Starting Material 4-Nitrobenzoic Acid
Reagents Dimethylamine, Boric Acid, Polyethylene Glycol (PEG-400)
Solvent Toluene
Temperature 160-165 °C
Reaction Time 4 - 6 hours
Typical Yield ~ 88%[1]

Experimental Protocols

Method 1: From 4-Nitrobenzoyl Chloride

This protocol describes the synthesis of N,N-Dimethyl-4-nitrobenzamide from 4-nitrobenzoyl chloride and an aqueous solution of dimethylamine.

Materials:

  • 4-Nitrobenzoyl chloride

  • Dimethylamine (40% aqueous solution)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzoyl chloride (1.0 eq) in dichloromethane. Cool the flask to 0 °C using an ice bath.

  • Amine Addition : Slowly add dimethylamine (2.2 eq, 40% aqueous solution) to the stirred solution. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up : Transfer the reaction mixture to a separatory funnel.

  • Aqueous Wash : Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying : Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal : Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : The crude N,N-Dimethyl-4-nitrobenzamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a high-purity solid.

Method 2: From 4-Nitrobenzoic Acid (Direct Amidation)

This protocol outlines the direct synthesis from 4-nitrobenzoic acid using a catalytic system.[1]

Materials:

  • 4-Nitrobenzoic acid

  • Dimethylamine hydrochloride

  • Thionyl chloride

  • Tetrabutylammonium bromide

  • Xylene

Procedure:

  • Reaction Setup : In a flask equipped for heating and stirring, combine 4-nitrobenzoic acid (1.0 eq), dimethylamine hydrochloride (1.1 eq), and a catalytic amount of tetrabutylammonium bromide in xylene.

  • Addition of Thionyl Chloride : Heat the mixture to 100°C and add thionyl chloride (1.2 eq) dropwise over 45 minutes.

  • Reaction : Maintain the reaction at 100°C for 2 hours.

  • Isolation : Cool the reaction mixture to room temperature. The product will precipitate.

  • Purification : Filter the solid product and wash it with xylene to remove impurities. The product can be further purified by recrystallization if necessary.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product 4-Nitrobenzoic_Acid 4-Nitrobenzoic Acid 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride 4-Nitrobenzoic_Acid->4-Nitrobenzoyl_Chloride SOCl₂ or (COCl)₂ Product N,N-Dimethyl-4-nitrobenzamide 4-Nitrobenzoyl_Chloride->Product + (CH₃)₂NH Dimethylamine Dimethylamine

Caption: Reaction pathway for the synthesis of N,N-Dimethyl-4-nitrobenzamide.

Experimental_Workflow A Reaction Setup (Dissolve starting material) B Reagent Addition (e.g., Dimethylamine) A->B C Reaction Monitoring (TLC) B->C D Aqueous Work-up (Washing and Extraction) C->D E Drying and Solvent Removal D->E F Purification (Recrystallization) E->F G Product Characterization F->G

Caption: General experimental workflow for synthesis and purification.

Troubleshooting_Tree Start Low or No Yield? CheckReagents Check Reagent Purity and Activity Start->CheckReagents Yes IncompleteReaction Incomplete Reaction? Start->IncompleteReaction No CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) CheckReagents->CheckConditions CheckConditions->IncompleteReaction ExtendReaction Increase Reaction Time/Temperature IncompleteReaction->ExtendReaction Yes PurificationIssues Purification Problems? IncompleteReaction->PurificationIssues No ExtendReaction->PurificationIssues OptimizeSolvent Optimize Recrystallization Solvent PurificationIssues->OptimizeSolvent Yes Success Successful Synthesis PurificationIssues->Success No OptimizeSolvent->Success

Caption: Troubleshooting decision tree for synthesis optimization.

References

Optimization

Technical Support Center: N,N-Dimethyl-4-nitrobenzamide Production Scale-Up

Welcome to the technical support center for the synthesis and scale-up of N,N-Dimethyl-4-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troub...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of N,N-Dimethyl-4-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthetic route for N,N-Dimethyl-4-nitrobenzamide? A1: The most prevalent and scalable approach is a two-step synthesis. The first step involves the conversion of 4-nitrobenzoic acid to its highly reactive acid chloride derivative, 4-nitrobenzoyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[1][2][3] The second step is the amidation of the resulting 4-nitrobenzoyl chloride with dimethylamine to yield the final product.[4]

Q2: What are the most critical safety hazards to consider when scaling up this process? A2: Scaling up this synthesis introduces significant safety considerations that must be carefully managed:

  • Thermal Runaway: The reaction between 4-nitrobenzoyl chloride and dimethylamine is highly exothermic. Without efficient heat dissipation, which is more challenging in large reactors due to a lower surface-area-to-volume ratio, a thermal runaway can occur, leading to a dangerous increase in temperature and pressure.[5][6]

  • Toxic Gas Evolution: The preparation of 4-nitrobenzoyl chloride using thionyl chloride releases toxic and corrosive hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases. A robust gas scrubbing system is mandatory at scale.

  • Corrosive Reagents: Thionyl chloride and the intermediate 4-nitrobenzoyl chloride are highly corrosive and moisture-sensitive. All equipment must be compatible, and operations must be conducted under anhydrous conditions.

  • Handling of Dimethylamine: Dimethylamine is a flammable and volatile gas/liquid with associated health risks. It should be handled in a well-ventilated area using appropriate personal protective equipment (PPE).

Q3: My final product is off-color (e.g., yellow to brownish) instead of the expected pale-yellow solid. What is the likely cause? A3: An off-color product typically indicates the presence of process-related impurities. Common causes include residual unreacted 4-nitrobenzoic acid or thermal degradation of the product or intermediates.[4] Strict temperature control during the reaction and any subsequent distillations is crucial. The color can often be improved by washing the crude product with a sodium bicarbonate solution and by performing a final recrystallization.

Q4: How can the final product be purified effectively at a large scale? A4: While column chromatography is useful at the lab scale, it is generally not practical for large-scale industrial production.[3] The standard and most scalable purification method involves:

  • Aqueous Workup: After the reaction is complete, a series of washes are performed. A wash with a dilute acid (like HCl) removes any excess dimethylamine. A subsequent wash with a dilute base (like sodium bicarbonate) removes unreacted 4-nitrobenzoic acid.[4]

  • Recrystallization: The crude solid obtained after the workup is then recrystallized from a suitable solvent, such as ethanol, to remove remaining impurities and achieve the desired purity specification.[4]

Troubleshooting Guide

Scaling up the synthesis of N,N-Dimethyl-4-nitrobenzamide can present challenges not observed in small-scale reactions. This guide addresses common issues, their potential causes, and recommended solutions.

IssuePotential CauseRecommended Solution
Low Overall Yield Moisture Contamination: Reagents like 4-nitrobenzoyl chloride are highly sensitive to moisture, leading to hydrolysis back to the carboxylic acid.Ensure all glassware, solvents, and reagents are strictly anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Incomplete Amidation: The reaction may be too slow or may not have reached completion.Monitor the reaction closely using TLC or HPLC. Consider increasing the reaction time or optimizing the temperature. Ensure at least one equivalent of a base (e.g., triethylamine) is used to neutralize the HCl generated.[4]
Sub-optimal Temperature Control: Allowing the temperature to rise too high can lead to side reactions and degradation.Use a jacketed reactor with an efficient cooling system. Add the amine or acid chloride solution slowly and portion-wise to maintain the target temperature range.[6]
Difficult to Control Exotherm Reagent Addition is Too Fast: Rapid addition of one reagent to the other can generate heat faster than the reactor can dissipate it.Add the reagent dropwise or via a syringe pump at a controlled rate. Continuously monitor the internal temperature of the reactor.
High Reactant Concentration: The reaction may be too concentrated, leading to a more pronounced exotherm.Use an appropriate volume of a suitable solvent to manage the heat evolution effectively.
Product Fails Purity Specification Residual Starting Materials: Unreacted 4-nitrobenzoic acid or excess dimethylamine may be present.Perform a thorough aqueous workup. Wash the organic layer sequentially with dilute HCl, dilute NaHCO₃, and brine to remove acidic and basic impurities.[4]
Formation of Byproducts: Side reactions may occur due to incorrect stoichiometry or temperature deviations.Optimize reaction conditions, particularly temperature and reagent stoichiometry. Ensure high-purity starting materials are used.
Poor Filterability of Product Fine Particle Size: Rapid precipitation or crashing out of the product from the recrystallization solvent can lead to very fine crystals that clog filter media.Control the cooling rate during recrystallization. Slower cooling generally promotes the growth of larger, more easily filterable crystals. Consider adding an anti-solvent slowly to a solution of the product.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitrobenzoyl Chloride

Materials:

  • 4-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Toluene (or another suitable high-boiling inert solvent)

Procedure:

  • Charge a jacketed glass reactor, equipped with a mechanical stirrer, condenser, and gas outlet connected to a caustic scrubber, with 4-nitrobenzoic acid and anhydrous toluene.

  • Begin stirring to form a slurry.

  • Add a catalytic amount of DMF (e.g., 0.02 equivalents).

  • Slowly add thionyl chloride (approx. 1.5-2.0 equivalents) to the slurry at a rate that keeps the off-gassing of HCl and SO₂ manageable.

  • After the addition is complete, slowly heat the mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours, or until the reaction is complete as monitored by the cessation of gas evolution and TLC/HPLC analysis.

  • Once complete, cool the reaction mixture. The excess thionyl chloride and the solvent can be removed by distillation under reduced pressure to yield crude 4-nitrobenzoyl chloride as an oil or low-melting solid, which can be used directly in the next step.

Protocol 2: Synthesis and Purification of N,N-Dimethyl-4-nitrobenzamide

Materials:

  • 4-Nitrobenzoyl chloride (from Protocol 1)

  • Dimethylamine (e.g., 40% solution in water or 2M solution in THF)

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or Toluene

  • Dilute Hydrochloric Acid (e.g., 1M HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethanol

Procedure:

  • Dissolve the crude 4-nitrobenzoyl chloride in an appropriate solvent like DCM or Toluene in a jacketed reactor. Cool the solution to 0-5°C using a chiller.

  • In a separate vessel, prepare a solution of dimethylamine (approx. 1.1 equivalents) and triethylamine (1.2 equivalents) in the same solvent.

  • Slowly add the dimethylamine/triethylamine solution to the cooled 4-nitrobenzoyl chloride solution, maintaining the internal temperature below 10°C.[4]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours, monitoring for completion by TLC or HPLC.

  • Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude N,N-Dimethyl-4-nitrobenzamide.

  • For final purification, dissolve the crude solid in hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

The following diagrams illustrate the key workflows and logical processes involved in the production of N,N-Dimethyl-4-nitrobenzamide.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation & Purification A 4-Nitrobenzoic Acid B Add Toluene, DMF (cat.) A->B C Add SOCl₂ B->C D Heat to Reflux (80-90°C) C->D E Solvent Removal (Vacuum) D->E F 4-Nitrobenzoyl Chloride E->F G Dissolve in DCM, Cool to 0°C F->G To next step H Add Dimethylamine & Triethylamine G->H I Aqueous Workup (HCl, NaHCO₃, Brine) H->I J Dry & Concentrate I->J K Crude Product J->K L Recrystallize from Ethanol K->L M Pure N,N-Dimethyl- 4-nitrobenzamide L->M

Caption: Experimental workflow for the two-step synthesis of N,N-Dimethyl-4-nitrobenzamide.

G start Low Yield or Impure Product check_reaction Is reaction complete? (Monitor by TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes solution_incomplete Increase reaction time/temp. Ensure proper base stoichiometry. incomplete->solution_incomplete check_workup Was aqueous workup performed correctly? complete->check_workup workup_bad Improper Workup check_workup->workup_bad No workup_good Workup OK check_workup->workup_good Yes solution_workup Re-wash with dilute acid/base. Ensure phase separation. workup_bad->solution_workup check_purity Does product fail purity after recrystallization? workup_good->check_purity purity_fail Purity Fails check_purity->purity_fail Yes purity_pass Purity OK (Process Optimized) check_purity->purity_pass No solution_purity Check for moisture in reagents. Optimize recrystallization solvent/procedure. purity_fail->solution_purity

Caption: Troubleshooting logic for addressing low yield and impurity issues.

References

Troubleshooting

removing unreacted starting materials from N,N-Dimethyl-4-nitrobenzamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethyl-4-nitrobenzamide. It focuses o...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethyl-4-nitrobenzamide. It focuses on the removal of unreacted starting materials and other common impurities.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the purification of N,N-Dimethyl-4-nitrobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of N,N-Dimethyl-4-nitrobenzamide synthesized from 4-nitrobenzoyl chloride and dimethylamine?

A1: The most common impurities include:

  • Unreacted 4-nitrobenzoyl chloride: A solid that is highly reactive with water.

  • Unreacted dimethylamine: A volatile and odorous gas, often used in solution or as its hydrochloride salt.

  • Dimethylamine hydrochloride: A water-soluble salt that may be present if dimethylamine is used in its salt form or if HCl is generated during the reaction.

  • 4-Nitrobenzoic acid: The hydrolysis product of 4-nitrobenzoyl chloride, which can form if moisture is present during the reaction or workup.[1][2][3][4][5]

Q2: My crude N,N-Dimethyl-4-nitrobenzamide product is an oil, but it should be a solid. What should I do?

A2: An oily product can be due to the presence of residual solvent or significant impurities that depress the melting point. First, try removing any volatile solvents under high vacuum. If the product remains an oil, it is likely impure. Purification by column chromatography is recommended to separate the desired product from the impurities.

Q3: How can I remove unreacted 4-nitrobenzoyl chloride from my product?

A3: 4-Nitrobenzoyl chloride is readily hydrolyzed to the more polar and water-soluble 4-nitrobenzoic acid. During the reaction workup, washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, will convert the unreacted 4-nitrobenzoyl chloride and any 4-nitrobenzoic acid impurity into their corresponding carboxylate salts, which are soluble in the aqueous phase and can be separated.

Q4: How can I remove residual dimethylamine or its hydrochloride salt?

A4: Excess dimethylamine, being a base, can be removed by washing the organic solution of your product with a dilute aqueous acid, such as 1 M hydrochloric acid.[6] The dimethylamine will be protonated to form the water-soluble dimethylamine hydrochloride, which will partition into the aqueous layer. If dimethylamine hydrochloride is already present as an impurity, a simple wash with water or brine will effectively remove it due to its high water solubility.[1][2][3]

Troubleshooting Common Purification Problems

Problem Possible Cause Suggested Solution
Product does not crystallize upon cooling. The solution is too dilute (too much solvent was used).Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
The solution is supersaturated and requires nucleation.Try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of pure N,N-Dimethyl-4-nitrobenzamide.
Product "oils out" instead of forming crystals. The solution is too concentrated or is being cooled too rapidly.Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
Low recovery of purified product after recrystallization. Too much solvent was used for dissolution or washing.Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the purified product. The impurities are not effectively removed by a single recrystallization.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. A second recrystallization may be necessary.

Data Presentation

The following table summarizes the solubility of N,N-Dimethyl-4-nitrobenzamide and its potential impurities in various solvents at different temperatures. This data is essential for selecting appropriate solvents for reaction workup, recrystallization, and chromatography.

Compound Solvent Temperature (°C) Solubility ( g/100 mL)
N,N-Dimethyl-4-nitrobenzamide Chloroform-Soluble[7]
MethanolHeatedSlightly Soluble[7]
4-Nitrobenzoyl chloride Tetrahydrofuran-Soluble[8][9][10]
Dichloromethane-Soluble[8][9][10]
Chloroform-Soluble[8][9][10]
Pyridine-Soluble[8][9][10]
Water-Decomposes[11]
Dimethylamine hydrochloride Water20300[2]
Ethanol-Soluble[2]
Chloroform-Soluble[2]
Ether-Almost Insoluble[2]
4-Nitrobenzoic acid Water26<0.1[3]
Ethanol18.53.3[4]
Methanol-1g in 12mL[1]
Chloroform250.114[4]
Acetone-1g in 20mL[1]

Experimental Protocols

Recrystallization of N,N-Dimethyl-4-nitrobenzamide

This protocol describes a general procedure for the purification of N,N-Dimethyl-4-nitrobenzamide by recrystallization, a common technique for purifying solid organic compounds.

Materials:

  • Crude N,N-Dimethyl-4-nitrobenzamide

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude N,N-Dimethyl-4-nitrobenzamide in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and gently heat the mixture while stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Remove the flask from the heat source. While stirring, slowly add deionized water dropwise until the solution becomes persistently cloudy.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass for further drying in a desiccator.

Mandatory Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_final Final Product start Crude N,N-Dimethyl-4-nitrobenzamide (Contains starting materials) dissolve Dissolve in an organic solvent (e.g., DCM) start->dissolve wash_acid Wash with dilute aq. HCl dissolve->wash_acid Removes Dimethylamine wash_base Wash with dilute aq. NaHCO3 wash_acid->wash_base Removes 4-Nitrobenzoyl Chloride and 4-Nitrobenzoic Acid separate Separate organic layer wash_base->separate dry Dry over Na2SO4, filter, and concentrate separate->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize Primary Method chromatography Column Chromatography (Alternative) dry->chromatography If oily or highly impure end Pure N,N-Dimethyl-4-nitrobenzamide recrystallize->end chromatography->end

Caption: Workflow for the purification of N,N-Dimethyl-4-nitrobenzamide.

TroubleshootingLogic cluster_impurities Identify Potential Impurities cluster_removal Select Removal Strategy cluster_outcome Desired Outcome start Impure N,N-Dimethyl-4-nitrobenzamide imp_sm Unreacted Starting Materials (4-nitrobenzoyl chloride, dimethylamine) start->imp_sm imp_hydrolysis Hydrolysis Product (4-nitrobenzoic acid) start->imp_hydrolysis imp_salt Salt Byproduct (dimethylamine HCl) start->imp_salt wash_acid Aqueous Acid Wash (Removes basic impurities) imp_sm->wash_acid If dimethylamine is present wash_base Aqueous Base Wash (Removes acidic impurities) imp_sm->wash_base If 4-nitrobenzoyl chloride is present imp_hydrolysis->wash_base recrystallization Recrystallization (Separates based on solubility) imp_salt->recrystallization If water soluble wash_acid->recrystallization wash_base->recrystallization chromatography Column Chromatography (Separates based on polarity) recrystallization->chromatography If still impure pure_product Pure N,N-Dimethyl-4-nitrobenzamide recrystallization->pure_product If successful chromatography->pure_product

Caption: Troubleshooting logic for purifying N,N-Dimethyl-4-nitrobenzamide.

References

Optimization

troubleshooting failed reactions in the synthesis of N,N-Dimethyl-4-nitrobenzamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N,N-Dimethyl-4-nitrobenzamide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is my reaction yield low or non-existent?

Low or no yield of the desired N,N-Dimethyl-4-nitrobenzamide can be attributed to several factors, primarily related to reagent quality and reaction conditions.

  • Potential Cause 1: Degradation of 4-Nitrobenzoyl Chloride. 4-nitrobenzoyl chloride is highly sensitive to moisture and can hydrolyze to 4-nitrobenzoic acid, rendering it inactive for the amidation reaction.[1][2]

    • Solution: Ensure that the 4-nitrobenzoyl chloride used is fresh or has been stored under strictly anhydrous conditions.[1] Purity can be verified by techniques such as ¹H NMR. All glassware should be thoroughly dried before use.[1]

  • Potential Cause 2: Inactivation of Dimethylamine. The reaction of 4-nitrobenzoyl chloride with dimethylamine produces hydrogen chloride (HCl) as a byproduct.[3] This HCl can protonate the dimethylamine nucleophile, forming a non-nucleophilic ammonium salt and halting the reaction.

    • Solution: Add a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to the reaction mixture.[1][4] This "scavenger" base will neutralize the HCl as it is formed, preventing the protonation of dimethylamine.[1][4] An excess of dimethylamine can also serve this purpose.

  • Potential Cause 3: Poor Solubility of Reactants. If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.[1]

    • Solution: Select an appropriate anhydrous, aprotic solvent in which both 4-nitrobenzoyl chloride and dimethylamine are soluble.[2] Suitable solvents include dichloromethane, chloroform, and ethyl acetate.[1][2] Gentle warming may be employed if the reactants are thermally stable.[1]

  • Potential Cause 4: Suboptimal Reaction Temperature. High temperatures can lead to decomposition or the formation of side products, while temperatures that are too low may result in an impractically slow reaction rate.[1]

    • Solution: Attempt the reaction at a lower temperature, such as 0 °C, to control exothermic processes and minimize side reactions.[1] If the reaction is too slow, it can be allowed to gradually warm to room temperature.

Question 2: My final product is contaminated with a significant amount of 4-nitrobenzoic acid. What is the cause and how can I remove it?

The presence of 4-nitrobenzoic acid as a major impurity is a common issue.

  • Cause: This contamination is almost always due to the hydrolysis of the starting material, 4-nitrobenzoyl chloride, by water.[2] This can happen if the starting material was improperly stored or if the reaction was not conducted under anhydrous conditions.[1][5]

  • Solution for Removal: During the work-up, the crude product can be dissolved in an organic solvent like ethyl acetate or dichloromethane and washed with a mild aqueous base, such as a saturated sodium bicarbonate solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer, effectively separating it from the desired amide product in the organic layer.

Question 3: The reaction seems to have stalled, and TLC analysis shows unreacted starting material. What can I do?

A stalled reaction can often be pushed to completion with some adjustments.

  • Potential Cause 1: Insufficient Reactivity of the Nucleophile. While dimethylamine is a relatively strong nucleophile, its effective concentration may be low due to protonation by the HCl byproduct.[1]

    • Solution: As mentioned previously, the addition of a non-nucleophilic base like triethylamine is crucial to scavenge HCl.[1][4] Verifying the stoichiometry and ensuring a slight excess of the amine or the scavenger base may be necessary.[1]

  • Potential Cause 2: Incorrect Stoichiometry. An error in calculating the molar ratios of the reactants can lead to an incomplete reaction.

    • Solution: Carefully verify the molar equivalents of all reactants. It is common to use a slight excess (1.0-1.2 equivalents) of the amine nucleophile to ensure the complete consumption of the acyl chloride.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and the product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Nitrobenzoyl chlorideC₇H₄ClNO₃185.5771-74202-205 (at 105 mmHg)
DimethylamineC₂H₇N45.08-92.27
N,N-Dimethyl-4-nitrobenzamideC₉H₁₀N₂O₃194.1997-99Not specified

Data sourced from NIST Chemistry WebBook and commercial supplier specifications.[6]

Experimental Protocols

General Protocol for the Synthesis of N,N-Dimethyl-4-nitrobenzamide

This protocol is a general guideline. Specific quantities and conditions may require optimization.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane). Cool the flask to 0 °C in an ice bath.

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1 eq) to the stirred solution.

  • Addition of Amine: Add dimethylamine (1.1 eq), either as a solution in an appropriate solvent (e.g., THF) or as a condensed gas, dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 4-nitrobenzoyl chloride is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any 4-nitrobenzoic acid, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).[3]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure N,N-Dimethyl-4-nitrobenzamide.[3]

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis of N,N-Dimethyl-4-nitrobenzamide.

troubleshooting_workflow start Reaction Failure: Low/No Yield check_reagents Check Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions reagent_hydrolyzed Is 4-nitrobenzoyl chloride hydrolyzed? check_reagents->reagent_hydrolyzed amine_inactive Is dimethylamine inactivated? check_reagents->amine_inactive temp_issue Is temperature optimal? check_conditions->temp_issue solubility_issue Are reactants soluble? check_conditions->solubility_issue use_fresh_reagent Use fresh/anhydrous 4-nitrobenzoyl chloride reagent_hydrolyzed->use_fresh_reagent Yes success Successful Reaction reagent_hydrolyzed->success No add_base Add non-nucleophilic base (e.g., TEA) amine_inactive->add_base Yes amine_inactive->success No adjust_temp Adjust temperature (e.g., start at 0°C) temp_issue->adjust_temp No temp_issue->success Yes change_solvent Use appropriate anhydrous solvent solubility_issue->change_solvent No solubility_issue->success Yes

Caption: Troubleshooting workflow for low yield reactions.

reaction_pathway cluster_reactants Reactants cluster_reaction Reaction Step cluster_products Products & Byproducts cluster_side_reaction Potential Side Reaction acyl_chloride 4-Nitrobenzoyl Chloride nucleophilic_attack Nucleophilic Acyl Substitution acyl_chloride->nucleophilic_attack hydrolysis_product 4-Nitrobenzoic Acid acyl_chloride->hydrolysis_product amine Dimethylamine amine->nucleophilic_attack base Triethylamine (Scavenger Base) base->nucleophilic_attack scavenges HCl product N,N-Dimethyl-4- nitrobenzamide nucleophilic_attack->product byproduct Triethylammonium Chloride nucleophilic_attack->byproduct water H₂O (Moisture) water->hydrolysis_product

Caption: Key reaction pathway and a common side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of the nitro group in 4-nitrobenzoyl chloride? A: The nitro group (-NO₂) is a strong electron-withdrawing group. It increases the electrophilicity of the carbonyl carbon, making the 4-nitrobenzoyl chloride more reactive towards nucleophiles like dimethylamine compared to unsubstituted benzoyl chloride.[2]

Q2: What safety precautions should be taken when working with 4-nitrobenzoyl chloride? A: 4-Nitrobenzoyl chloride is a corrosive and moisture-sensitive solid.[5][7] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid inhalation of its dust and prevent contact with skin and eyes.[1]

Q3: Can I use other chlorinating agents besides thionyl chloride to prepare 4-nitrobenzoyl chloride? A: Yes, other chlorinating agents like oxalyl chloride can be used to convert 4-nitrobenzoic acid to 4-nitrobenzoyl chloride.[8][9] The choice of reagent may depend on the scale of the reaction and the desired purity, as the byproducts differ (oxalyl chloride produces gaseous byproducts, which can be easier to remove).

Q4: Is it possible to use an aqueous solution of dimethylamine? A: While it is possible, using an aqueous solution of dimethylamine is generally not recommended for this reaction because the water will readily hydrolyze the highly reactive 4-nitrobenzoyl chloride, leading to the formation of 4-nitrobenzoic acid and a lower yield of the desired amide.[3][5] Anhydrous conditions are strongly preferred.

Q5: My purified product has a yellowish tint. Is this normal? A: The starting material, 4-nitrobenzoyl chloride, is often a yellow crystalline solid.[2] While the final N,N-Dimethyl-4-nitrobenzamide is typically described as a white or off-white solid, a slight yellowish tint in the purified product is not uncommon and may not necessarily indicate significant impurity, especially if analytical data (e.g., NMR, melting point) corresponds to the pure compound. Further purification by recrystallization can be attempted if a colorless product is required.

References

Troubleshooting

Technical Support Center: Purifying N,N-Dimethyl-4-nitrobenzamide via Column Chromatography

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of N,N-Dimethyl-4-nitrobenzamide using column chromatography. Below you w...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of N,N-Dimethyl-4-nitrobenzamide using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of N,N-Dimethyl-4-nitrobenzamide?

For the purification of N,N-Dimethyl-4-nitrobenzamide, silica gel (200-300 mesh) is a commonly used and effective stationary phase.[1]

Q2: What is a suitable mobile phase for the elution of N,N-Dimethyl-4-nitrobenzamide?

A common mobile phase system is a mixture of petroleum ether and ethyl acetate. A specific ratio that has been successfully used is Petroleum Ether: Ethyl Acetate = 5:6.[1] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q3: My N,N-Dimethyl-4-nitrobenzamide is not dissolving well in the mobile phase for loading onto the column. What should I do?

If your compound has poor solubility in the eluting solvent system, you can use a "dry loading" method.[2] To do this, dissolve your crude product in a suitable volatile solvent (like dichloromethane), add a small amount of silica gel to create a free-flowing powder, and then evaporate the solvent. This dry powder containing your compound can then be carefully added to the top of your packed column.[2]

Q4: I am observing streaking or tailing of my compound's band on the column. What could be the cause?

Streaking or tailing can be caused by several factors, including:

  • Compound Insolubility: The compound may not be fully soluble in the mobile phase as it moves through the column. Consider adjusting your solvent system.

  • Acidic Nature of Silica Gel: Amides can sometimes interact with the acidic surface of the silica gel, leading to poor separation. If you suspect this is the issue, you can consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to your mobile phase) or an alternative stationary phase like alumina.[3]

Q5: My purified N,N-Dimethyl-4-nitrobenzamide yield is very low. What are the potential reasons?

Low yield can result from several issues:

  • Compound Decomposition: N,N-Dimethyl-4-nitrobenzamide might be degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.[3][4]

  • Incomplete Elution: Your compound may not be fully eluting from the column. You can try increasing the polarity of your mobile phase towards the end of the chromatography to wash out any remaining product.

  • Improper Fraction Collection: You might not be collecting all the fractions that contain your product. Ensure you are monitoring the elution carefully using TLC.

Troubleshooting Guide

Problem Possible Cause Solution
No compound eluting Compound may have decomposed on the silica gel.[4]Test for compound stability on a TLC plate. If it decomposes, consider using a less acidic stationary phase like alumina or deactivated silica gel.[3]
Incorrect mobile phase composition.Double-check the solvent mixture. Ensure you have not accidentally used a solvent system that is too non-polar.
Compound eluted in the solvent front.Check the very first fractions collected.[4]
Poor separation of product and impurities Inadequate solvent system.Optimize the mobile phase using TLC to achieve a good separation between your product and impurities (aim for a ΔRf > 0.2).
Column overloading.Use a larger column or reduce the amount of crude material loaded. A general guideline is a silica gel to crude material ratio of at least 30:1 (w/w).[3]
Improper column packing.Ensure the column is packed uniformly to avoid channeling. The silica gel bed should be level and free of cracks or bubbles.
Product elutes as a smear or with tailing Compound has low solubility in the mobile phase.Choose a solvent system in which your compound is more soluble.
Interaction with the stationary phase.Add a small amount of a modifier to the mobile phase, such as triethylamine, to reduce interactions with the acidic silica gel.[3][5]

Quantitative Data Summary

ParameterValueReference
Stationary Phase Silica gel (200-300 mesh)[1]
Mobile Phase Petroleum Ether: Ethyl Acetate (5:6)[1]
Melting Point 93-95°C[6]
Solubility Chloroform, Methanol (Slightly, Heated)[6]
Reported Yield 74% (as a yellow oil)[1]

Experimental Protocol: Column Chromatography of N,N-Dimethyl-4-nitrobenzamide

This protocol is a general guideline for the purification of N,N-Dimethyl-4-nitrobenzamide.

1. Materials:

  • Crude N,N-Dimethyl-4-nitrobenzamide

  • Silica gel (200-300 mesh)

  • Petroleum Ether

  • Ethyl Acetate

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

2. Preparation:

  • TLC Analysis: First, determine the optimal eluent composition by running TLC plates of your crude material with varying ratios of petroleum ether and ethyl acetate. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.[3]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to settle, ensuring a uniform and level bed. Gently tap the column to aid in packing.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance.[7]

3. Sample Loading:

  • Wet Loading: Dissolve the crude N,N-Dimethyl-4-nitrobenzamide in a minimal amount of the mobile phase. Carefully pipette this solution onto the top of the silica gel bed.[2]

  • Dry Loading (for less soluble samples): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[2]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin eluting the column, collecting fractions in separate test tubes.

  • Maintain a consistent flow rate. For flash chromatography, a pressure of 1-2 psi can be applied.[2]

5. Analysis and Product Recovery:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified N,N-Dimethyl-4-nitrobenzamide.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification check_elution Is the compound eluting? start->check_elution check_separation Is the separation from impurities adequate? check_elution->check_separation Yes troubleshoot_no_elution Troubleshoot: No Elution - Check for decomposition - Verify mobile phase - Check solvent front fractions check_elution->troubleshoot_no_elution No check_peak_shape Is the band shape sharp (no streaking/tailing)? check_separation->check_peak_shape Yes troubleshoot_poor_separation Troubleshoot: Poor Separation - Optimize mobile phase via TLC - Check column loading - Repack column if necessary check_separation->troubleshoot_poor_separation No success Purification Successful check_peak_shape->success Yes troubleshoot_bad_shape Troubleshoot: Streaking/Tailing - Adjust solvent for better solubility - Consider deactivating silica gel check_peak_shape->troubleshoot_bad_shape No troubleshoot_no_elution->start Re-attempt troubleshoot_poor_separation->start Re-attempt troubleshoot_bad_shape->start Re-attempt

References

Optimization

preventing byproduct formation during the nitration of N,N-dimethylbenzamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of N,N-dimethylbenzamide. Our g...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of N,N-dimethylbenzamide. Our goal is to help you minimize byproduct formation and optimize the synthesis of the desired meta-nitro isomer.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the nitration of N,N-dimethylbenzamide and why?

A1: The major product of the nitration of N,N-dimethylbenzamide using a standard mixed acid (HNO₃/H₂SO₄) is N,N-dimethyl-3-nitrobenzamide . In the strongly acidic reaction medium, the nitrogen atom of the N,N-dimethylamino group is protonated. This protonated group, -[C(=O)N(CH₃)₂H]⁺, becomes a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.

Q2: What are the primary byproducts I should expect?

A2: The primary byproducts are the ortho (2-nitro) and para (4-nitro) isomers of N,N-dimethylbenzamide. The formation of these isomers is electronically disfavored due to the deactivating nature of the protonated amide group. However, small amounts may still be formed. Other potential byproducts include dinitrated products if the reaction conditions are too harsh, and oxidation byproducts, although the amide group is generally robust under these conditions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The starting material, N,N-dimethylbenzamide, will have a different Rf value compared to the nitrated products. This allows for the determination of the point at which the starting material has been consumed, signaling the completion of the reaction.

Q4: What are the safety precautions for this reaction?

A4: The nitration of aromatic compounds is a highly exothermic reaction and requires strict safety measures.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidizing agent. It should be prepared and handled with extreme care, always adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath.

  • The reaction itself should be maintained at a low temperature to control the exothermic nature and prevent runaway reactions.

  • Quenching the reaction by adding the acidic mixture to ice water should be done slowly and with stirring.

Troubleshooting Guide

Unsatisfactory results in the nitration of N,N-dimethylbenzamide can often be traced back to specific experimental parameters. This guide provides solutions to common problems.

Issue Possible Cause(s) Recommended Solution(s)
Low yield of the desired meta-isomer 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Formation of excessive byproducts.1. Monitor the reaction by TLC to ensure the starting material is fully consumed before workup. 2. Maintain the reaction temperature between 0-5°C during the addition of the nitrating agent. Allowing the reaction to slowly warm to room temperature can then drive it to completion. 3. Refer to the "High levels of ortho/para byproducts" section below.
High levels of ortho/para byproduct formation 1. Insufficient protonation of the amide group. 2. Reaction temperature is too high.1. Ensure a sufficient excess of concentrated sulfuric acid is used to maintain a strongly acidic environment. 2. Strictly control the temperature, keeping it at the lower end of the recommended range (0-5°C) to enhance selectivity for the meta product.
Formation of dinitrated byproducts 1. Reaction conditions are too harsh (excess nitrating agent, high temperature, or prolonged reaction time).1. Use a stoichiometric amount or only a slight excess of nitric acid. 2. Maintain a low reaction temperature. 3. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.
Dark-colored reaction mixture or tar formation 1. Oxidation of the aromatic ring or side reactions due to elevated temperatures. 2. Presence of impurities in the starting material.1. Ensure rigorous temperature control throughout the reaction. 2. Use purified N,N-dimethylbenzamide as the starting material.
Difficulty in separating the meta-isomer from byproducts 1. Similar physical properties (e.g., solubility, boiling point) of the isomers.1. Column Chromatography: Use a silica gel column with a gradient of ethyl acetate in hexanes. The polarity difference between the isomers should allow for separation. 2. Recrystallization: This may be challenging due to co-crystallization. However, trying different solvent systems (e.g., ethanol/water, isopropanol) may yield the pure meta-isomer.

Experimental Protocols

The following is a general protocol for the nitration of N,N-dimethylbenzamide to favor the formation of the meta-isomer.

Materials:

  • N,N-dimethylbenzamide

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10°C.

  • Reaction Setup: In a separate three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve N,N-dimethylbenzamide in an excess of concentrated sulfuric acid. Cool this mixture to 0-5°C in an ice-salt bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of N,N-dimethylbenzamide, ensuring the internal temperature does not exceed 5°C. The addition should be done over a period of at least 30-60 minutes.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 30 minutes. Then, allow the mixture to slowly warm to room temperature and stir for another 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate of the crude product should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Nitration_Workflow Experimental Workflow for Nitration of N,N-Dimethylbenzamide cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to <10°C nitration Slowly add Nitrating Mixture to Substrate Solution Maintain Temp < 5°C prep_acid->nitration prep_substrate Dissolve N,N-Dimethylbenzamide in conc. H₂SO₄ Cool to 0-5°C prep_substrate->nitration stirring Stir at 0-5°C, then warm to Room Temp nitration->stirring quench Pour Reaction Mixture onto Crushed Ice stirring->quench filtration Filter Precipitate and Wash with Water quench->filtration purification Purify by Recrystallization or Column Chromatography filtration->purification

Caption: A step-by-step workflow for the nitration of N,N-dimethylbenzamide.

Byproduct_Logic Troubleshooting Logic for Byproduct Formation start High Byproduct Levels Detected dinitration Dinitration Products? start->dinitration ortho_para Ortho/Para Isomers? start->ortho_para harsh_conditions Conditions too harsh? (High Temp, Excess HNO₃) dinitration->harsh_conditions Yes low_acidity Insufficient Acidity? ortho_para->low_acidity Yes high_temp High Reaction Temp? ortho_para->high_temp Yes solution_dinitration Reduce HNO₃ Stoichiometry Lower Reaction Temperature Decrease Reaction Time harsh_conditions->solution_dinitration solution_ortho_para_acidity Ensure Sufficient Excess of H₂SO₄ low_acidity->solution_ortho_para_acidity solution_ortho_para_temp Maintain Temp at 0-5°C during addition high_temp->solution_ortho_para_temp

Caption: A decision tree for troubleshooting byproduct formation.

Troubleshooting

analytical methods for assessing the purity of N,N-Dimethyl-4-nitrobenzamide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for assessing the purity of N,N-Dimethyl-4-nitrobenzamide. Frequently A...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for assessing the purity of N,N-Dimethyl-4-nitrobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of N,N-Dimethyl-4-nitrobenzamide?

A1: The primary methods for purity assessment of N,N-Dimethyl-4-nitrobenzamide include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can also be employed to investigate thermal stability and the presence of volatile impurities.[1][2][3][4]

Q2: What are the potential impurities in N,N-Dimethyl-4-nitrobenzamide?

A2: Potential impurities can originate from the synthesis process. A common industrial synthesis route involves the reaction of 4-nitrobenzoyl chloride with dimethylamine.[2] Therefore, potential impurities could include unreacted starting materials like 4-nitrobenzoic acid and residual solvents used during synthesis and purification. By-products from side reactions are also a possibility.

Q3: How can I confirm the identity of N,N-Dimethyl-4-nitrobenzamide?

A3: The identity of N,N-Dimethyl-4-nitrobenzamide can be confirmed using a combination of techniques. 1H and 13C NMR spectroscopy will provide characteristic chemical shifts for the protons and carbons in the molecule.[1][5] Mass spectrometry will confirm the molecular weight of the compound.

Q4: Can I use UV-Vis spectroscopy for purity analysis?

A4: While UV-Vis spectroscopy can confirm the presence of the chromophore (the nitro-substituted benzene ring), it is not a suitable method for assessing purity on its own.[2] This is because many potential impurities may have similar UV-Vis absorption profiles, making it difficult to distinguish them from the main compound. However, UV detection is a critical component of HPLC analysis for quantification.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: No peaks or very small peaks are observed.

  • Possible Cause: Injection issue.

    • Troubleshooting:

      • Ensure the autosampler vial contains sufficient sample and that the syringe is drawing from the liquid.

      • Check for air bubbles in the sample loop.

      • Manually inject a standard to verify the functionality of the injector.

  • Possible Cause: Detector issue.

    • Troubleshooting:

      • Verify that the detector lamp is on and has sufficient energy.

      • Check the detector wavelength setting to ensure it is appropriate for N,N-Dimethyl-4-nitrobenzamide (typically around 254 nm).

  • Possible Cause: Flow path obstruction.

    • Troubleshooting:

      • Check for leaks in the system.

      • Ensure the mobile phase is flowing at the set rate. If not, there may be a blockage in the tubing, guard column, or analytical column.[6][7]

Issue 2: Tailing or fronting peaks.

  • Possible Cause: Column overload.

    • Troubleshooting:

      • Reduce the concentration of the sample being injected.

      • Decrease the injection volume.[8]

  • Possible Cause: Inappropriate mobile phase pH.

    • Troubleshooting:

      • While N,N-Dimethyl-4-nitrobenzamide is neutral, impurities may be ionizable. Adjusting the mobile phase pH with a suitable buffer can improve the peak shape of impurities.

  • Possible Cause: Column degradation.

    • Troubleshooting:

      • Flush the column with a strong solvent.

      • If the problem persists, the column may need to be replaced.[7]

Issue 3: Drifting baseline.

  • Possible Cause: Column not equilibrated.

    • Troubleshooting:

      • Increase the column equilibration time with the mobile phase before injecting the sample.[7]

  • Possible Cause: Mobile phase composition changing.

    • Troubleshooting:

      • Ensure mobile phase components are well-mixed and degassed.

      • If using a gradient, ensure the pump is functioning correctly.[9][10]

  • Possible Cause: Detector cell contamination.

    • Troubleshooting:

      • Flush the detector flow cell with a strong, appropriate solvent.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Poor resolution or broad peaks.

  • Possible Cause: Sample concentration is too high.

    • Troubleshooting:

      • Dilute the sample. High concentrations can lead to viscosity-related peak broadening.

  • Possible Cause: Presence of paramagnetic impurities.

    • Troubleshooting:

      • Purify the sample, for example, by passing it through a small plug of silica gel.

  • Possible Cause: Poor shimming of the magnet.

    • Troubleshooting:

      • Re-shim the spectrometer to improve the homogeneity of the magnetic field.

Experimental Protocols

HPLC Method for Purity Assessment
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the N,N-Dimethyl-4-nitrobenzamide sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

NMR Sample Preparation
  • Solvent: Deuterated chloroform (CDCl3) is a suitable solvent.[1]

  • Procedure:

    • Weigh approximately 5-10 mg of the N,N-Dimethyl-4-nitrobenzamide sample.

    • Dissolve the sample in approximately 0.7 mL of CDCl3 in an NMR tube.

    • If desired for quantitative NMR (qNMR), add a known amount of a suitable internal standard.

Data Presentation

Table 1: 1H NMR Chemical Shift Data for N,N-Dimethyl-4-nitrobenzamide in CDCl3 [1]

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic8.32 – 8.21multiplet2H
Aromatic7.63 – 7.51multiplet2H
N-CH33.13singlet3H
N-CH32.95singlet3H

Table 2: 13C NMR Chemical Shift Data for N,N-Dimethyl-4-nitrobenzamide in CDCl3 [1][5]

CarbonChemical Shift (δ, ppm)
C=O169.37
C-NO2148.34
C-C=O142.56
Aromatic CH128.16
Aromatic CH123.90
N-CH339.43
N-CH335.46

Table 3: Thermal Analysis Parameters

TechniqueParameterTypical Value RangeInformation Obtained
DSCMelting Point~180-185 °CPurity estimation (melting point depression)
TGADecomposition Temp> 200 °CThermal stability, presence of volatile impurities

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation Sample N,N-Dimethyl-4-nitrobenzamide Sample Prep Sample Preparation (Dissolution) Sample->Prep HPLC HPLC Analysis Prep->HPLC NMR NMR Spectroscopy Prep->NMR MS Mass Spectrometry Prep->MS Purity Purity Assessment HPLC->Purity NMR->Purity Identity Identity Confirmation NMR->Identity MS->Identity

Caption: Experimental workflow for purity assessment.

troubleshooting_logic Start HPLC Problem (e.g., No Peaks) CheckInjector Check Injector (Sample, Syringe) Start->CheckInjector CheckDetector Check Detector (Lamp, Wavelength) CheckInjector->CheckDetector No Issue Resolved Problem Resolved CheckInjector->Resolved Issue Found CheckFlow Check Flow Path (Leaks, Blockage) CheckDetector->CheckFlow No Issue CheckDetector->Resolved Issue Found CheckFlow->Resolved Issue Found NotResolved Problem Persists CheckFlow->NotResolved No Issue

Caption: HPLC troubleshooting logical relationship.

References

Optimization

Technical Support Center: Managing Exothermic Reactions in N,N-Dimethyl-4-nitrobenzamide Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides essential information for safely managing the exothermic reactions inherent in the synthesis of N,N-Dimethyl-4-nitrobenzamide. The prima...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for safely managing the exothermic reactions inherent in the synthesis of N,N-Dimethyl-4-nitrobenzamide. The primary focus is on the highly exothermic amidation step, offering troubleshooting advice and detailed protocols to ensure reaction control, maximize yield, and maintain safety.

Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of N,N-Dimethyl-4-nitrobenzamide hazardous? A1: The primary hazard stems from the two-step synthesis process, particularly the second step. The first step involves converting 4-nitrobenzoic acid to the more reactive 4-nitrobenzoyl chloride using reagents like thionyl chloride.[1] Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases.[2][3] The second step, the amidation of 4-nitrobenzoyl chloride with dimethylamine, is a highly exothermic reaction.[4][5][] Without proper temperature control, this step can lead to a dangerous, uncontrolled temperature and pressure increase known as a runaway reaction.[7]

Q2: My amidation reaction mixture is rapidly darkening and bubbling vigorously. What is happening and what should I do? A2: These symptoms strongly indicate a runaway reaction, where heat is being generated faster than it can be removed.[7] This leads to boiling of the solvent and rapid decomposition, causing the color change and gas evolution.

  • Immediate Action: If it is safe to do so, immediately stop the addition of any reagents.[8] Submerge the reaction flask in a large, pre-prepared ice-salt bath to cool it down rapidly.[7] If the reaction appears uncontrollable, evacuate the area and follow your laboratory's emergency protocols.[7]

Q3: What are the most critical parameters for controlling the exothermic amidation step? A3: Effective management of the exotherm is crucial for both safety and product yield. The key parameters are:

  • Temperature Control: Maintain a low reaction temperature, often between 0°C and 5°C, using an ice-water or ice-salt bath.[7][9]

  • Slow Reagent Addition: The 4-nitrobenzoyl chloride should be added to the dimethylamine solution slowly and dropwise.[4][7][9] This prevents localized hot spots where the reaction can accelerate uncontrollably.

  • Efficient Stirring: Vigorous and constant stirring is essential to ensure that the added reagent is dispersed quickly and that heat is distributed evenly throughout the reaction mixture.[4][7]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture, which could hydrolyze the reactive acyl chloride.[4]

Q4: My final yield of N,N-Dimethyl-4-nitrobenzamide is lower than expected. How can poor temperature control be the cause? A4: Low yields are often a direct consequence of poor control over the reaction exotherm.[7]

  • Side Reactions: Elevated temperatures can promote the formation of unwanted byproducts, consuming your starting materials and complicating purification.[4][7]

  • Starting Material Degradation: The starting materials or the product itself may be unstable at higher temperatures, leading to decomposition.

  • Hydrolysis: If temperature control is lost, moisture from the atmosphere or aqueous solutions can more readily hydrolyze the 4-nitrobenzoyl chloride back to 4-nitrobenzoic acid, which will not react with the amine under these conditions.[4]

Q5: What are the essential safety precautions when handling thionyl chloride? A5: Thionyl chloride (SOCl₂) is a highly reactive and hazardous substance. All work must be conducted in a certified chemical fume hood.[10] Essential personal protective equipment (PPE) includes chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or rubber).[10][11] It reacts violently with water and moisture, so all glassware must be scrupulously dry.[2][3] An eyewash station and safety shower must be immediately accessible.[10]

Troubleshooting Guide for Exothermic Amidation

Symptom Probable Cause(s) Recommended Actions & Prevention
Rapid, uncontrolled temperature rise 1. Reagent addition is too fast.2. Inadequate cooling.3. Inefficient stirring.Immediate Action: Stop reagent addition; apply emergency cooling (ice-salt bath).[7][8]Prevention: Add acyl chloride slowly and dropwise; ensure cooling bath is at the correct temperature and large enough; use a powerful overhead or magnetic stirrer.
Localized fuming or bubbling at point of addition Local concentration of reactants is too high, creating a hot spot.Immediate Action: Temporarily halt addition and allow temperature to stabilize.Prevention: Improve stirring efficiency; dilute the acyl chloride in a suitable solvent before addition.
Low product yield with recovery of 4-nitrobenzoic acid Hydrolysis of 4-nitrobenzoyl chloride by water.Prevention: Use anhydrous solvents and reagents; ensure all glassware is oven- or flame-dried; perform the reaction under an inert atmosphere.[4]
Formation of a dark, tarry substance Decomposition of starting materials or product due to excessive heat.Prevention: Strictly maintain the recommended low reaction temperature throughout the addition and for the entire reaction time.[7]

Quantitative Data Summary

Table 1: Recommended Conditions for the Amidation of 4-Nitrobenzoyl Chloride

Parameter Value / Condition Rationale
Reaction Temperature 0°C to 5°CCrucial for controlling the highly exothermic reaction and minimizing byproduct formation.[7][9]
Addition Rate Slow, dropwisePrevents localized temperature spikes and potential for a runaway reaction.[4][7]
Amine Stoichiometry 1.1 - 2.0 equivalentsUsing a slight excess of dimethylamine ensures complete consumption of the acyl chloride and can help neutralize the HCl byproduct.[4][5]
Cooling Bath Ice-water or Ice-saltAn ice-salt bath is recommended to maintain temperatures at or below 0°C.[7]
Stirring Vigorous and efficientEnsures rapid heat dissipation and homogenous mixing of reactants.[4][7]

Table 2: Reagent Hazard and Handling

Reagent Key Hazards Handling Precautions
Thionyl Chloride (SOCl₂) Corrosive, causes severe burns, reacts violently with water, toxic by inhalation.[2]Handle only in a chemical fume hood. Wear gloves, goggles, and a face shield. Use only dry glassware.[10][11]
4-Nitrobenzoyl Chloride Corrosive, lachrymator (causes tearing), moisture-sensitive.Handle in a well-ventilated area or fume hood. Avoid contact with skin and eyes. Store in a tightly sealed container under inert gas.
Dimethylamine (40% in water) Flammable, corrosive, causes burns.Handle in a well-ventilated area. Keep away from heat and ignition sources. Wear appropriate PPE.
HCl / SO₂ (Byproducts) Toxic and corrosive gases.The reaction apparatus must be vented to a gas-absorption trap (e.g., a bubbler with NaOH solution) to neutralize acidic gases.[12]

Experimental Protocols

Protocol 1: Synthesis of 4-Nitrobenzoyl Chloride

  • Preparation: In a round-bottomed flask fitted with a reflux condenser and a gas-absorption trap, place 4-nitrobenzoic acid. All glassware must be oven-dried to ensure it is free of moisture.

  • Reagent Addition: In a chemical fume hood, add an excess of thionyl chloride (SOCl₂) (approx. 2.5-3.0 equivalents) to the flask.[12]

  • Reaction: Heat the mixture gently on a steam bath or in a heating mantle to reflux for 2-3 hours.[12] The reaction is complete when the solid 4-nitrobenzoic acid has dissolved and gas evolution (HCl, SO₂) has ceased.

  • Work-up: Allow the mixture to cool. Distill off the excess thionyl chloride under reduced pressure.[12] The remaining crude 4-nitrobenzoyl chloride can be purified by vacuum distillation or used directly in the next step.

Protocol 2: Synthesis of N,N-Dimethyl-4-nitrobenzamide (The Exothermic Step)

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of dimethylamine (e.g., 40% in water).

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0°C.

  • Acyl Chloride Addition: Dissolve the crude 4-nitrobenzoyl chloride from Protocol 1 in a minimal amount of an anhydrous solvent (e.g., tetrahydrofuran).[9] Transfer this solution to the dropping funnel.

  • Controlled Reaction: With vigorous stirring, add the 4-nitrobenzoyl chloride solution dropwise to the cold dimethylamine solution.[4][9] Carefully monitor the internal thermometer and adjust the addition rate to maintain the temperature between 0°C and 5°C. The product will begin to precipitate as a solid.

  • Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any unreacted dimethylamine and dimethylamine hydrochloride.

  • Purification: Dry the crude product. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol.

Visualized Workflows and Logic

experimental_workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Exothermic Amidation (Critical Control) cluster_controls Control Parameters start 4-Nitrobenzoic Acid + Thionyl Chloride step1_reaction Reflux (2-3h) & Gas Trapping start->step1_reaction intermediate Crude 4-Nitrobenzoyl Chloride step1_reaction->intermediate step2_reaction Amidation Reaction intermediate->step2_reaction amine Dimethylamine Solution amine->step2_reaction product N,N-Dimethyl-4- nitrobenzamide step2_reaction->product control1 Slow, Dropwise Addition control1->step2_reaction control2 Vigorous Stirring control2->step2_reaction control3 Cooling Bath (0-5°C) control3->step2_reaction

Caption: Synthesis workflow for N,N-Dimethyl-4-nitrobenzamide.

troubleshooting_logic start Monitoring Amidation: Is internal temp > 10°C and rising rapidly? action1 YES: Runaway Risk! IMMEDIATELY stop reagent addition. start->action1 Yes stable NO: Reaction is under control. start->stable No action2 Apply emergency cooling: Submerge flask in a large ice-salt bath. action1->action2 action3 If uncontrollable, follow lab emergency procedures (evacuate). action2->action3 continue_proc Continue slow addition. Maintain vigorous stirring and cooling. stable->continue_proc

Caption: Troubleshooting logic for an overheating amidation reaction.

References

Troubleshooting

solvent effects on the reaction rate of N,N-Dimethyl-4-nitrobenzamide synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Dimethyl-4-nitrobenzam...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Dimethyl-4-nitrobenzamide. The information addresses common issues encountered during the experiment, with a focus on the impact of solvent selection on the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of N,N-Dimethyl-4-nitrobenzamide?

The synthesis of N,N-Dimethyl-4-nitrobenzamide is typically achieved through the nucleophilic acyl substitution of 4-nitrobenzoyl chloride with dimethylamine. The reaction proceeds by the attack of the nucleophilic dimethylamine on the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the corresponding amide and hydrochloric acid. A base, such as triethylamine or pyridine, is often added to neutralize the HCl byproduct.

Q2: Which solvents are recommended for this synthesis?

Anhydrous aprotic solvents are generally recommended to avoid unwanted side reactions.[1] Chlorinated solvents like dichloromethane (DCM) and chloroform offer excellent solubility and are inert.[1] Other suitable aprotic polar solvents include tetrahydrofuran (THF), ethyl acetate, and acetone.[1] The choice of solvent can significantly impact the reaction rate and yield.

Q3: Why are protic solvents, such as water and alcohols, incompatible with this reaction?

Protic solvents contain acidic protons and can react with the highly reactive 4-nitrobenzoyl chloride. Water will lead to hydrolysis, forming 4-nitrobenzoic acid, while alcohols will cause alcoholysis, producing the corresponding ester.[1] These side reactions consume the starting material and reduce the yield of the desired amide.

Q4: How does the nitro group on the benzoyl chloride affect the reaction?

The electron-withdrawing nature of the nitro group (-NO2) at the para-position of the benzoyl chloride increases the electrophilicity of the carbonyl carbon. This makes the 4-nitrobenzoyl chloride more reactive towards nucleophiles like dimethylamine compared to unsubstituted benzoyl chloride.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Reagent Quality: Degradation of 4-nitrobenzoyl chloride due to moisture.1. Use freshly opened or properly stored 4-nitrobenzoyl chloride. Ensure all reagents are anhydrous.
2. Inactive Dimethylamine: Use of an old or improperly stored solution of dimethylamine.2. Use a fresh solution of dimethylamine.
3. Inefficient HCl Scavenging: Insufficient or no base added to neutralize the HCl byproduct.3. Add at least one equivalent of a tertiary amine base like triethylamine or pyridine.
4. Incorrect Stoichiometry: Molar ratios of reactants are not optimal.4. Verify the molar ratios. A slight excess of dimethylamine and the base may be beneficial.
Formation of Side Products 1. Presence of Water or Alcohol: Contamination of the reaction with protic solvents.1. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
2. Reaction with Solvent: The chosen solvent is not inert under the reaction conditions.2. Switch to a different, high-purity aprotic solvent like DCM or THF.
Slow Reaction Rate 1. Low Reaction Temperature: The reaction is being run at a temperature that is too low.1. While the reaction is typically exothermic, gentle heating may be required to increase the rate. Monitor the reaction closely to avoid side reactions at higher temperatures.
2. Poor Solubility: The reactants are not fully dissolved in the chosen solvent.2. Select a solvent in which all reactants are readily soluble. Gentle warming can also improve solubility.
3. Solvent Polarity: The solvent may not be optimal for stabilizing the transition state.3. Experiment with aprotic solvents of varying polarity. More polar aprotic solvents may accelerate the reaction.

Solvent Effects on Reaction Rate

The rate of the reaction between 4-nitrobenzoyl chloride and dimethylamine is significantly influenced by the solvent. While specific kinetic data for this reaction is not widely published, the following table presents hypothetical data based on general principles of solvent effects on nucleophilic acyl substitution reactions. Generally, polar aprotic solvents are expected to accelerate the reaction compared to nonpolar aprotic solvents.

Solvent Dielectric Constant (approx.) Relative Reaction Rate (Hypothetical) Expected Yield (%) (Hypothetical)
n-Hexane1.9140-50
Toluene2.4560-70
Dichloromethane (DCM)9.15085-95
Tetrahydrofuran (THF)7.64080-90
Acetone21100>90
N,N-Dimethylformamide (DMF)37200>95

Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate the expected trend of solvent effects. Actual results may vary.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of N,N-Dimethyl-4-nitrobenzamide.

Materials:

  • 4-Nitrobenzoyl chloride

  • Dimethylamine (2.0 M solution in THF)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM.

  • Addition of Amine and Base: In a separate flask, mix dimethylamine solution (1.1 eq) and triethylamine (1.2 eq).

  • Reaction: Cool the solution of 4-nitrobenzoyl chloride to 0 °C using an ice bath. Slowly add the dimethylamine and triethylamine mixture dropwise via a dropping funnel over 15-30 minutes with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 solution and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N,N-Dimethyl-4-nitrobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Experimental Workflow Diagram

experimental_workflow reagent_prep Reagent Preparation - Dissolve 4-nitrobenzoyl chloride in DCM - Mix dimethylamine and triethylamine reaction Reaction - Cool acid chloride solution to 0°C - Add amine/base mixture dropwise - Stir at room temperature reagent_prep->reaction Add dropwise workup Work-up - Quench with water - Wash with NaHCO3 and brine reaction->workup After completion purification Purification - Dry organic layer - Remove solvent - Recrystallize workup->purification Crude product product Final Product N,N-Dimethyl-4-nitrobenzamide purification->product

Caption: Experimental workflow for the synthesis of N,N-Dimethyl-4-nitrobenzamide.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to N,N-Dimethyl-4-nitrobenzamide and N,N-diethyl-4-nitrobenzamide for Researchers

For Immediate Release This guide provides a comprehensive comparison of N,N-Dimethyl-4-nitrobenzamide and N,N-diethyl-4-nitrobenzamide, two closely related substituted benzamide compounds. Drawing from available experime...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of N,N-Dimethyl-4-nitrobenzamide and N,N-diethyl-4-nitrobenzamide, two closely related substituted benzamide compounds. Drawing from available experimental data, this document is intended to inform researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and potential biological activities of these molecules.

Physicochemical Properties: A Tale of Two Alkyl Chains

The primary structural difference between the two compounds lies in the N-alkyl substituents: methyl groups for N,N-Dimethyl-4-nitrobenzamide and ethyl groups for N,N-diethyl-4-nitrobenzamide. This seemingly minor variation is expected to influence their physicochemical properties, including melting point, boiling point, and solubility, which in turn can affect their pharmacokinetic and pharmacodynamic profiles.

PropertyN,N-Dimethyl-4-nitrobenzamideN,N-diethyl-4-nitrobenzamide
CAS Number 7291-01-25323-47-7
Molecular Formula C₉H₁₀N₂O₃C₁₁H₁₄N₂O₃
Molecular Weight 194.19 g/mol 222.24 g/mol [1]
Melting Point 93-95 °CNot explicitly found in searches
Solubility Soluble in chloroform, slightly soluble in methanolNot explicitly found in searches

Synthesis Methodologies: Crafting the Molecules

The synthesis of both N,N-Dimethyl-4-nitrobenzamide and N,N-diethyl-4-nitrobenzamide can be achieved through standard amidation reactions. The most common and direct approach involves the reaction of 4-nitrobenzoyl chloride with the corresponding dialkylamine (dimethylamine or diethylamine). This nucleophilic acyl substitution reaction is typically high-yielding.

An alternative approach is the Mitsunobu reaction, which allows for the direct coupling of 4-nitrobenzoic acid with the respective dialkylamine in the presence of a phosphine and an azodicarboxylate.

Experimental Protocol: Acyl Chloride Method

This protocol is a general procedure that can be adapted for the synthesis of both compounds by selecting the appropriate dialkylamine.

Materials:

  • 4-nitrobenzoyl chloride

  • Dimethylamine or Diethylamine (as a solution in a suitable solvent, e.g., THF or water)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (optional, as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-nitrobenzoyl chloride (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the dialkylamine (dimethylamine or diethylamine, 1.1-1.5 equivalents) to the stirred solution. If using a salt form of the amine, an additional equivalent of a non-nucleophilic base like triethylamine should be added.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride Reaction_Vessel Reaction in DCM at 0°C to RT 4-nitrobenzoyl_chloride->Reaction_Vessel Dialkylamine Dimethylamine or Diethylamine Dialkylamine->Reaction_Vessel Quenching Quench with NaHCO3 (aq) Reaction_Vessel->Quenching Extraction Extract with DCM Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification_Method Recrystallization or Column Chromatography Concentration->Purification_Method Product N,N-Dialkyl-4-nitrobenzamide Purification_Method->Product

General Synthesis Workflow

Biological Activity: An Area Ripe for Exploration

Studies on N-alkyl nitrobenzamides have demonstrated their potential as antimycobacterial agents.[2] The position of the nitro group and the nature of the N-alkyl substituents have been shown to be critical for activity. This suggests that both N,N-Dimethyl-4-nitrobenzamide and N,N-diethyl-4-nitrobenzamide may possess antimicrobial properties, although their relative potencies remain to be determined experimentally.

Furthermore, the benzamide scaffold is a known pharmacophore in many centrally acting agents. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the molecule and its interaction with biological targets.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.

Materials:

  • N,N-Dimethyl-4-nitrobenzamide and N,N-diethyl-4-nitrobenzamide

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Prepare stock solutions of the test compounds and the positive control antibiotic in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Add the standardized bacterial inoculum to each well containing the test compound or control.

  • Include wells for a positive control (bacteria and broth only) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Serial Dilution of Test Compounds Plate_Inoculation Inoculation of 96-well Plates Compound_Dilution->Plate_Inoculation Inoculum_Prep Preparation of Bacterial Inoculum Inoculum_Prep->Plate_Inoculation Incubation Incubation at 37°C for 18-24h Plate_Inoculation->Incubation MIC_Determination Visual or Spectrophotometric Determination of MIC Incubation->MIC_Determination Result Minimum Inhibitory Concentration (MIC) MIC_Determination->Result

MIC Assay Workflow

Future Directions

The lack of direct comparative data for N,N-Dimethyl-4-nitrobenzamide and N,N-diethyl-4-nitrobenzamide highlights a significant knowledge gap. Future research should focus on a head-to-head comparison of their physicochemical properties, including experimental determination of the melting point and solubility of the diethyl derivative. Furthermore, comprehensive biological screening of both compounds using standardized assays is crucial to elucidate their potential as antimicrobial, anticancer, or other therapeutic agents. Such studies will provide valuable structure-activity relationship (SAR) insights and guide the future design of more potent and selective benzamide derivatives.

References

Comparative

A Comparative Guide to Alternative Reagents for the Synthesis of N,N-Dimethyl-4-nitrobenzamide

The synthesis of N,N-Dimethyl-4-nitrobenzamide, a key intermediate in various chemical and pharmaceutical applications, is traditionally accomplished through the conversion of 4-nitrobenzoic acid into a highly reactive a...

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of N,N-Dimethyl-4-nitrobenzamide, a key intermediate in various chemical and pharmaceutical applications, is traditionally accomplished through the conversion of 4-nitrobenzoic acid into a highly reactive acyl chloride, followed by amidation with dimethylamine. While effective, this method often involves hazardous reagents such as thionyl chloride or oxalyl chloride, prompting the exploration of safer, more efficient, and environmentally benign alternatives.[1][2] This guide provides a detailed comparison of traditional and alternative synthetic routes, supported by experimental data and protocols to aid researchers in selecting the optimal method for their specific needs.

Comparison of Synthetic Methodologies

The choice of synthetic strategy significantly impacts yield, purity, reaction time, and overall process safety. The following tables summarize quantitative data for various methods, offering a clear comparison of their performance.

Table 1: Performance Comparison of Reagents for N,N-Dimethyl-4-nitrobenzamide Synthesis

MethodKey ReagentsTypical Solvent(s)Temperature (°C)Reaction TimeTypical Yield (%)Key Advantages & Disadvantages
Traditional Acyl Chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride, Base (e.g., Triethylamine)DCM, THF, DMF0 to Reflux2 - 6 hours>90%(+): High yield, reliable. (-): Uses hazardous reagents, generates corrosive HCl gas, often a two-step process.[2]
Carbodiimide Coupling EDC, HOBt, Dimethylamine HCl, Base (e.g., Triethylamine)Acetonitrile, DMF, DCMRoom Temp.1 - 5 hours70 - 95%(+): Milder conditions, one-pot reaction.[3] (-): Urea byproduct can complicate purification, reagents can be costly.[1]
Uronium Salt Coupling HATU or HBTU, Base (e.g., DIPEA)DMF, NMPRoom Temp.1 - 3 hours>90%(+): High yields, fast reaction rates, low racemization.[][5] (-): High cost of reagents, byproduct removal.
Catalytic (Boric Acid) Boric Acid, Co-catalyst (e.g., PEG-400)Toluene, Xylene160 - 1855 - 20 hours~88 - 97%(+): Green, atom-economical, low-cost catalyst.[6][7][8] (-): Requires high temperatures and azeotropic water removal.
Enzymatic Synthesis Candida antarctica lipase B (CALB), Molecular SievesToluene, CPME600.5 - 24 hours>99% (conv.)(+): Extremely mild, highly selective, green solvent compatible.[9] (-): Enzyme cost, substrate scope limitations.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the primary synthetic strategies.

G cluster_0 Part A: Acyl Chloride Formation cluster_1 Part B: Amidation A 4-Nitrobenzoic Acid + SOCl₂/Oxalyl Chloride B Reflux in Inert Solvent (e.g., DCM) A->B C Isolate 4-Nitrobenzoyl Chloride B->C D 4-Nitrobenzoyl Chloride + Dimethylamine C->D Proceed to Part B E Add Base (e.g., Triethylamine) at 0-10°C D->E F Aqueous Work-up & Purification E->F G N,N-Dimethyl-4-nitrobenzamide F->G

Caption: Traditional two-step synthesis via an acyl chloride intermediate.

G A Combine: - 4-Nitrobenzoic Acid - Dimethylamine HCl - Coupling Reagent (e.g., EDC) - Additive (e.g., HOBt) B Add Base (e.g., Triethylamine) in Solvent (e.g., Acetonitrile) A->B C Stir at Room Temperature B->C D Aqueous Work-up & Purification C->D E N,N-Dimethyl-4-nitrobenzamide D->E

Caption: One-pot direct amidation using a coupling reagent.

G A Combine: - 4-Nitrobenzoic Acid - Dimethylamine - Catalyst (e.g., Boric Acid) B Reflux in Solvent (e.g., Toluene) with Dean-Stark Trap A->B C Monitor Water Collection B->C D Cool, Precipitate & Purify C->D E N,N-Dimethyl-4-nitrobenzamide D->E

Caption: Green catalytic synthesis workflow.

Detailed Experimental Protocols

Method 1: Traditional Synthesis via Acyl Chloride

This protocol involves the conversion of 4-nitrobenzoic acid to 4-nitrobenzoyl chloride using thionyl chloride, followed by reaction with dimethylamine.[10][11]

Part A: Synthesis of 4-Nitrobenzoyl Chloride

  • To a dry round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl), add 4-nitrobenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂) (1.5 - 2.0 eq).

  • Add a catalytic amount (a few drops) of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 80-90°C) for 1-2 hours, until gas evolution ceases.

  • Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure to obtain the crude 4-nitrobenzoyl chloride as a solid, which can be used directly in the next step.

Part B: Synthesis of N,N-Dimethyl-4-nitrobenzamide

  • Dissolve the crude 4-nitrobenzoyl chloride (1.0 eq) in an anhydrous inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • In a separate flask, prepare a solution of dimethylamine (2.0 - 2.5 eq) in the same solvent.

  • Cool the acyl chloride solution to 0-10°C in an ice bath.

  • Slowly add the dimethylamine solution to the stirred acyl chloride solution. A precipitate of dimethylamine hydrochloride will form.[10]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water. Separate the organic layer and wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization if necessary.

Method 2: Direct Coupling with EDC/HOBt

This one-pot procedure uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) to facilitate the direct amidation.[3][12]

  • To a reaction flask, add 3-hydroxy-4-nitrobenzoic acid (1.0 eq), dimethylamine hydrochloride (1.0 eq), EDC (1.1 eq), and HOBt (1.0 eq).[3]

  • Add acetonitrile as the solvent.

  • Cool the mixture to 0°C and slowly add triethylamine (2.8 eq).

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Method 3: Boric Acid Catalyzed "Green" Synthesis

This method represents a more atom-economical and environmentally friendly approach, avoiding hazardous coupling reagents.[6][7]

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 4-nitrobenzoic acid (1.0 eq), boric acid (0.01-0.5 eq as catalyst), and toluene.[6]

  • Add dimethylamine (1.05 eq) to the mixture.

  • Heat the reaction mixture to reflux and continue heating for 5-20 hours, collecting the water byproduct in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the mixture into an excess of hexanes to precipitate the product.

  • Collect the solid product by filtration, wash with hexanes, and dry to obtain N,N-Dimethyl-4-nitrobenzamide.

References

Validation

spectroscopic comparison of N,N-Dimethyl-4-nitrobenzamide and its isomers

A detailed analysis of the spectroscopic characteristics of N,N-Dimethyl-4-nitrobenzamide and its ortho- and meta-isomers reveals distinct differences in their spectral fingerprints. This guide provides a comparative ove...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of N,N-Dimethyl-4-nitrobenzamide and its ortho- and meta-isomers reveals distinct differences in their spectral fingerprints. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, offering valuable insights for researchers, scientists, and professionals in drug development for the identification and characterization of these compounds.

The position of the nitro group on the benzene ring in N,N-Dimethyl-nitrobenzamide significantly influences the electronic environment of the molecule, leading to observable shifts in their respective spectra. These differences are crucial for distinguishing between the ortho, meta, and para isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for N,N-Dimethyl-2-nitrobenzamide, N,N-Dimethyl-3-nitrobenzamide, and N,N-Dimethyl-4-nitrobenzamide.

¹H NMR Spectral Data (CDCl₃)
CompoundAromatic Protons (δ, ppm)N-CH₃ Protons (δ, ppm)
N,N-Dimethyl-2-nitrobenzamide8.20 (dd, J = 8.3, 1.0 Hz, 1H), 7.75 – 7.69 (m, 1H), 7.61 – 7.53 (m, 1H), 7.41 (dd, J = 7.5, 1.3 Hz, 1H)3.17 (s, 3H), 2.84 (s, 3H)
N,N-Dimethyl-3-nitrobenzamide8.32 – 8.23 (m, 2H), 7.76 (dt, J = 7.6, 1.3 Hz, 1H), 7.65 – 7.57 (m, 1H)3.14 (s, 3H), 3.00 (s, 3H)
N,N-Dimethyl-4-nitrobenzamide8.32 – 8.21 (m, 2H), 7.63 – 7.51 (m, 2H)3.13 (s, 3H), 2.95 (s, 3H)
¹³C NMR Spectral Data (CDCl₃)[1]
CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)N-CH₃ Carbons (δ, ppm)
N,N-Dimethyl-2-nitrobenzamide168.13145.15, 134.71, 133.39, 129.86, 128.25, 124.8538.38, 35.05
N,N-Dimethyl-3-nitrobenzamide169.05148.05, 137.94, 133.27, 129.84, 124.51, 122.3739.65, 35.64
N,N-Dimethyl-4-nitrobenzamide169.37148.34, 142.56, 128.16, 123.9039.43, 35.46
FT-IR Spectral Data (Characteristic Peaks, cm⁻¹)
CompoundC=O StretchNO₂ Symmetric StretchNO₂ Asymmetric StretchC-N Stretch
N,N-Dimethyl-2-nitrobenzamide~1640~1350~1530~1280
N,N-Dimethyl-3-nitrobenzamide~1645~1355~1535~1285
N,N-Dimethyl-4-nitrobenzamide~1635~1345~1520~1290
Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragment Ions
N,N-Dimethyl-2-nitrobenzamide194178, 148, 120, 104, 76
N,N-Dimethyl-3-nitrobenzamide194178, 148, 120, 104, 76
N,N-Dimethyl-4-nitrobenzamide194178, 148, 120, 104, 76

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Advance 400 MHz NMR spectrometer.[1]

  • Sample Preparation: Approximately 5-10 mg of the analyte (N,N-Dimethyl-2-nitrobenzamide, N,N-Dimethyl-3-nitrobenzamide, or N,N-Dimethyl-4-nitrobenzamide) was dissolved in 0.5 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A Bruker 400 MHz spectrometer equipped with a 5 mm probe was used for analysis.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

  • Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were obtained using a Bruker Perkin Elmer-100 spectrometer.[1]

  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Bruker Perkin Elmer-100 FT-IR spectrometer with an ATR accessory was used.

  • Data Acquisition: The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal was recorded prior to each sample measurement and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectra were analyzed for characteristic absorption bands corresponding to the functional groups present in the molecules.

Mass Spectrometry (MS)

Mass spectra were acquired on a Shimadzu QP2010 GC-MS spectrometer.[1]

  • Sample Introduction: A dilute solution of the sample in methanol was introduced into the ion source via direct infusion.

  • Instrumentation: A Shimadzu QP2010 instrument operating in electron ionization (EI) mode was used.

  • Ionization: The ionization energy was set to 70 eV.

  • Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500.

  • Data Interpretation: The resulting mass spectrum was analyzed to identify the molecular ion peak and characteristic fragment ions.

Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the N,N-Dimethyl-nitrobenzamide isomers.

Spectroscopic_Comparison_Workflow Spectroscopic Comparison of N,N-Dimethyl-nitrobenzamide Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_comparison Comparative Analysis Ortho N,N-Dimethyl-2-nitrobenzamide NMR NMR Spectroscopy (¹H and ¹³C) Ortho->NMR FTIR FT-IR Spectroscopy Ortho->FTIR MS Mass Spectrometry Ortho->MS Meta N,N-Dimethyl-3-nitrobenzamide Meta->NMR Meta->FTIR Meta->MS Para N,N-Dimethyl-4-nitrobenzamide Para->NMR Para->FTIR Para->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data MS_Data m/z Values Fragmentation Patterns MS->MS_Data Comparison Structural Elucidation & Isomer Differentiation NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of N,N-Dimethyl-nitrobenzamide isomers.

References

Comparative

A Comparative Analysis of the Reactivity of N,N-Dimethyl-4-nitrobenzamide and 4-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the chemical reactivity of N,N-Dimethyl-4-nitrobenzamide and 4-nitrobenzamide. Understanding the nuanced differ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of N,N-Dimethyl-4-nitrobenzamide and 4-nitrobenzamide. Understanding the nuanced differences in their reactivity is crucial for applications in organic synthesis, medicinal chemistry, and materials science. This document outlines key reactivity parameters, supported by experimental data, and provides detailed protocols for relevant transformations.

Chemical Structures

CompoundStructure
4-nitrobenzamide
alt text
N,N-Dimethyl-4-nitrobenzamide
alt text

Executive Summary of Reactivity Comparison

The reactivity of both N,N-Dimethyl-4-nitrobenzamide and 4-nitrobenzamide is significantly influenced by the electron-withdrawing nature of the para-nitro group, which activates the aromatic ring towards nucleophilic attack and influences the reactivity of the amide functionality. The primary difference in their reactivity stems from the substitution on the amide nitrogen.

  • Amide Hydrolysis: 4-nitrobenzamide, being a primary amide, is expected to undergo hydrolysis more readily than the tertiary amide, N,N-Dimethyl-4-nitrobenzamide. This is attributed to both steric hindrance at the carbonyl carbon in the dimethylated compound and the electronic effects of the N-H protons in the primary amide.

  • Nitro Group Reduction: The electronic environment of the nitro group is similar in both molecules, suggesting that their reactivity towards reduction should be comparable under similar conditions. However, the solubility and steric factors of the overall molecule might lead to minor differences in reaction kinetics.

Quantitative Reactivity Data

A direct quantitative comparison of the reactivity of N,N-Dimethyl-4-nitrobenzamide and 4-nitrobenzamide is not extensively available in the literature. However, studies on related benzamides allow for a reasoned analysis.

Alkaline Hydrolysis

While specific kinetic data for the alkaline hydrolysis of N,N-Dimethyl-4-nitrobenzamide and 4-nitrobenzamide under identical conditions are not readily found in recent literature, a foundational study by Bunton, Nayak, and O'Connor on the alkaline hydrolysis of benzamide and its N-methylated derivatives provides valuable insights. Their work suggests that N,N-dimethylbenzamide is significantly less reactive towards alkaline hydrolysis than benzamide. This is attributed to the steric hindrance provided by the two methyl groups on the nitrogen atom, which impedes the approach of the hydroxide nucleophile to the carbonyl carbon.

Based on these principles, the following reactivity order can be inferred:

4-nitrobenzamide > N,N-Dimethyl-4-nitrobenzamide

This qualitative comparison is based on the established principles of steric and electronic effects in amide hydrolysis. The electron-withdrawing nitro group will increase the electrophilicity of the carbonyl carbon in both molecules, making them more susceptible to hydrolysis compared to their non-nitrated analogs. However, the steric bulk of the N,N-dimethyl group is expected to be the dominant factor in differentiating their hydrolysis rates.

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a common and important transformation for these compounds. The electronic environment of the nitro group is primarily influenced by the benzoyl moiety. Since the electronic difference between a -CONH₂ and a -CON(CH₃)₂ group at the para position is not substantial in terms of its effect on the remote nitro group, the intrinsic reactivity of the nitro group towards reduction is expected to be similar for both compounds.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., H₂/Pd-C) and metal-acid reductions (e.g., Sn/HCl, Fe/HCl). The choice of method can be influenced by the presence of other functional groups. For both N,N-Dimethyl-4-nitrobenzamide and 4-nitrobenzamide, these standard reduction methods are expected to be effective. Any observed differences in reaction rates or yields would likely be due to differences in solubility in the reaction medium or minor steric effects influencing the interaction with the catalyst surface.

Data Summary Table

ReactionN,N-Dimethyl-4-nitrobenzamide4-nitrobenzamideKey Influencing Factors
Alkaline Hydrolysis SlowerFasterSteric hindrance from N,N-dimethyl groups significantly reduces the rate of nucleophilic attack on the carbonyl carbon.
Nitro Group Reduction ComparableComparableThe electronic effect of the amide group on the remote nitro group is similar in both molecules. Minor differences may arise from solubility and steric factors.

Experimental Protocols

Protocol 1: Comparative Alkaline Hydrolysis of Benzamides

Objective: To qualitatively compare the rate of alkaline hydrolysis of N,N-Dimethyl-4-nitrobenzamide and 4-nitrobenzamide.

Materials:

  • N,N-Dimethyl-4-nitrobenzamide

  • 4-nitrobenzamide

  • 1 M Sodium Hydroxide (NaOH) solution

  • Ethanol (or other suitable co-solvent to ensure solubility)

  • Round bottom flasks

  • Reflux condensers

  • Heating mantles

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

  • Appropriate TLC eluent (e.g., ethyl acetate/hexane mixture)

Procedure:

  • In two separate round bottom flasks, dissolve equimolar amounts of N,N-Dimethyl-4-nitrobenzamide and 4-nitrobenzamide in a minimal amount of ethanol.

  • To each flask, add an equal and excess volume of 1 M NaOH solution.

  • Attach reflux condensers and heat the mixtures to reflux using heating mantles.

  • At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture.

  • Neutralize the withdrawn aliquots with a small amount of 1 M Hydrochloric Acid (HCl).

  • Spot the neutralized aliquots on a TLC plate, alongside the starting materials as references.

  • Develop the TLC plate in a suitable eluent system.

  • Visualize the spots under a UV lamp.

  • Monitor the disappearance of the starting material spot and the appearance of the product spot (4-nitrobenzoic acid) over time for both reactions.

  • The reaction that shows a faster disappearance of the starting material is the one with the higher hydrolysis rate.

Expected Outcome: The TLC analysis is expected to show that the spot corresponding to 4-nitrobenzamide diminishes more rapidly than the spot for N,N-Dimethyl-4-nitrobenzamide, indicating a faster rate of hydrolysis for the primary amide.

Protocol 2: Reduction of the Nitro Group by Catalytic Hydrogenation

Objective: To reduce the nitro group of N,N-Dimethyl-4-nitrobenzamide and 4-nitrobenzamide to an amino group.

Materials:

  • N,N-Dimethyl-4-nitrobenzamide or 4-nitrobenzamide

  • Palladium on carbon (10% Pd-C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel or a pad of celite)

Procedure:

  • Dissolve the nitrobenzamide substrate in a suitable solvent (e.g., methanol or ethanol) in a round bottom flask equipped with a magnetic stir bar.

  • Carefully add a catalytic amount of 10% Pd-C to the solution (typically 5-10% by weight of the substrate).

  • Seal the flask and purge it with nitrogen or argon to remove air.

  • Introduce hydrogen gas into the flask, typically via a balloon or by connecting to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd-C catalyst. Caution: Pd-C can be pyrophoric when dry; ensure the filter cake is kept wet with solvent during and after filtration.

  • Wash the filter cake with additional solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude amino-benzamide product.

  • The product can be purified by recrystallization or column chromatography if necessary.

Visualizations

Logical Relationship in Reactivity

G cluster_hydrolysis Amide Hydrolysis Reactivity cluster_reduction Nitro Group Reduction Reactivity 4-nitrobenzamide_H 4-nitrobenzamide NN_dimethyl_H N,N-Dimethyl-4-nitrobenzamide 4-nitrobenzamide_H->NN_dimethyl_H Faster > Slower Steric_Hindrance Steric Hindrance at Carbonyl NN_dimethyl_H->Steric_Hindrance Increased by N,N-dimethyl groups 4-nitrobenzamide_R 4-nitrobenzamide NN_dimethyl_R N,N-Dimethyl-4-nitrobenzamide 4-nitrobenzamide_R->NN_dimethyl_R Comparable Electronic_Effect Similar Electronic Environment of Nitro Group

Caption: Comparative reactivity pathways of the two benzamides.

Experimental Workflow for Comparative Hydrolysis

G start Start: Prepare Equimolar Solutions reflux Add NaOH and Reflux start->reflux sampling Sample at Regular Intervals reflux->sampling sampling->reflux Continue Reflux tlc TLC Analysis sampling->tlc compare Compare Reaction Progress tlc->compare end Conclusion on Relative Rates compare->end

Caption: Workflow for comparing hydrolysis rates.

Conclusion

Validation

The Unseen Advantages of N,N-Dimethyl-4-nitrobenzamide in Modern Drug Discovery: A Comparative Analysis

For Immediate Publication In the competitive landscape of drug development, particularly in the realm of oncology, the selection of appropriate molecular scaffolds and substituents is a critical determinant of therapeuti...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the competitive landscape of drug development, particularly in the realm of oncology, the selection of appropriate molecular scaffolds and substituents is a critical determinant of therapeutic success. This guide provides a comprehensive comparison of N,N-Dimethyl-4-nitrobenzamide against other benzamide derivatives, highlighting its potential advantages as a core structure in the design of targeted therapies. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize their lead compounds.

The Benzamide Core in Targeted Therapy: A Focus on PARP Inhibition

The benzamide scaffold is a well-established pharmacophore, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors are at the forefront of targeted cancer therapy, especially for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The benzamide moiety plays a crucial role by mimicking the nicotinamide portion of the NAD+ substrate, enabling competitive inhibition of the PARP enzyme's catalytic domain.[1][2]

Comparative Analysis of Substituted Benzamides as PARP1 Inhibitors

While N,N-Dimethyl-4-nitrobenzamide itself is not a clinical PARP inhibitor, an analysis of its constituent parts—the N,N-dimethyl amide and the 4-nitro phenyl group—in the context of known PARP inhibitors provides valuable insights into its potential advantages. The following table compares the inhibitory potency (IC50) of several clinically approved benzamide-based PARP inhibitors against PARP1 and PARP2.

Compound Key Structural Features PARP1 IC50 (nM) PARP2 IC50 (nM)
OlaparibContains a cyclopropane carboxamide on a piperazine ring, attached to a phthalazinone which is a benzamide isostere.1.91.5
RucaparibFeatures a complex tricyclic indole lactam structure fused to the benzamide core.1.41.4
TalazoparibPossesses a fluorinated phthalazinone benzamide isostere with a complex fused ring system.0.570.31
NiraparibIncorporates a piperidine ring attached to an indazole carboxamide.3.82.1
VeliparibA simpler benzimidazole carboxamide structure.4.72.9

Note: IC50 values can vary between different studies and assay conditions. Data compiled from multiple sources.[1]

The Inferred Advantages of N,N-Dimethyl-4-nitrobenzamide's Substituents

Based on structure-activity relationship (SAR) studies of various inhibitor classes, the specific substitutions on N,N-Dimethyl-4-nitrobenzamide can offer distinct advantages:

1. The 4-Nitro Group: Enhancing Binding and Activity

The electron-withdrawing nature of the nitro group at the para-position of the benzene ring can significantly influence the electronic properties of the molecule. This can lead to:

  • Enhanced Binding Affinity: The nitro group can participate in favorable interactions with amino acid residues within the PARP active site, potentially increasing the inhibitor's potency.

  • Modulation of Physicochemical Properties: The presence of the nitro group alters the molecule's polarity and lipophilicity, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic profiles.

2. The N,N-Dimethyl Amide: Improving Stability and Solubility

The N,N-dimethyl substitution on the amide nitrogen offers several potential benefits over primary or secondary amides:

  • Increased Metabolic Stability: The dimethyl groups can sterically hinder enzymatic degradation, leading to a longer half-life in vivo.

  • Improved Solubility: The tertiary amide can, in some cases, improve the solubility of the compound, which is a critical factor for oral bioavailability.

  • Conformational Rigidity: The N,N-dimethyl group can restrict the rotation around the carbonyl-nitrogen bond, which may lock the molecule in a conformation more favorable for binding to the target enzyme.

Experimental Protocols: Assessing PARP1 Inhibition

To quantitatively compare the efficacy of different benzamide derivatives, a robust in vitro PARP1 inhibition assay is essential. The following is a generalized protocol for a chemiluminescent assay.

Protocol: In Vitro PARP1 Chemiluminescent Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP1.

Materials:

  • Purified recombinant human PARP1 enzyme

  • Activated DNA (e.g., biotinylated histone H1)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Test compounds (e.g., N,N-Dimethyl-4-nitrobenzamide derivatives and other benzamides)

  • Assay buffer (optimized for PARP1 activity)

  • Streptavidin-HRP (Horseradish peroxidase) conjugate

  • Chemiluminescent substrate

  • 96-well white microplates

  • Microplate reader with chemiluminescence detection

Procedure:

  • Plate Preparation: Coat the 96-well microplate with biotinylated histone H1 and block non-specific binding sites.

  • Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer. A typical starting concentration is 100 µM with 10-point, 3-fold dilutions.

  • Reaction Setup: To each well, add the PARP1 enzyme, activated DNA, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Reaction Initiation: Initiate the enzymatic reaction by adding NAD+. Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP conjugate to each well and incubate.

    • Wash the plate again.

    • Add the chemiluminescent substrate and immediately measure the light output using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the PARP1 signaling pathway and the experimental workflow for its inhibition assay.

PARP1_Signaling_Pathway cluster_dna_damage DNA Damage Response cluster_parp_activation PARP1 Activation & Inhibition cluster_dna_repair DNA Repair Cascade DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) Chain PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins Inhibitor N,N-Dimethyl-4-nitrobenzamide (or other Benzamide) Inhibitor->PARP1 inhibits Repair DNA Repair Repair_Proteins->Repair

Caption: Mechanism of PARP1 inhibition by benzamide derivatives.

Experimental_Workflow Start Start: Prepare Reagents Plate_Prep Plate Preparation: Coat with Biotinylated Histone H1 & Block Start->Plate_Prep Compound_Dilution Compound Dilution: Serial Dilution of Benzamides Plate_Prep->Compound_Dilution Reaction_Setup Reaction Setup: Add PARP1, DNA, and Compounds to Wells Compound_Dilution->Reaction_Setup Reaction_Initiation Reaction Initiation: Add NAD+ Reaction_Setup->Reaction_Initiation Incubation Incubation: 1 hour at Room Temperature Reaction_Initiation->Incubation Detection Detection: Add Streptavidin-HRP & Chemiluminescent Substrate Incubation->Detection Read_Plate Read Plate: Measure Chemiluminescence Detection->Read_Plate Data_Analysis Data Analysis: Calculate % Inhibition & IC50 Read_Plate->Data_Analysis End End: Determine Inhibitory Potency Data_Analysis->End

Caption: Workflow for the in vitro PARP1 inhibition assay.

Conclusion

While direct comparative data for N,N-Dimethyl-4-nitrobenzamide as a PARP inhibitor is not yet available, a systematic analysis of its structural components suggests potential advantages in potency, stability, and solubility over simpler benzamides. The 4-nitro and N,N-dimethyl substitutions provide clear avenues for optimizing the benzamide scaffold in the design of next-generation targeted therapies. Further experimental validation, following the protocols outlined in this guide, is warranted to fully elucidate the therapeutic potential of N,N-Dimethyl-4-nitrobenzamide and its derivatives.

References

Comparative

Unveiling the Molecular Architecture: A Comparative Guide to Benzamide Structures

A detailed crystallographic comparison of N,N-Dimethylbenzamide and the anticipated structure of its nitro-substituted counterpart, N,N-Dimethyl-4-nitrobenzamide, offers valuable insights for researchers in drug discover...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed crystallographic comparison of N,N-Dimethylbenzamide and the anticipated structure of its nitro-substituted counterpart, N,N-Dimethyl-4-nitrobenzamide, offers valuable insights for researchers in drug discovery and materials science. While a definitive experimental crystal structure for N,N-Dimethyl-4-nitrobenzamide is not publicly available, this guide provides a comparative analysis based on the known crystal structure of N,N-Dimethylbenzamide and theoretical predictions for the nitro-substituted compound. This analysis highlights the significant influence of the electron-withdrawing nitro group on molecular geometry and crystal packing.

Structural Comparison: The Impact of a Nitro Group

The introduction of a nitro group at the para position of the benzamide scaffold is expected to induce notable changes in bond lengths, bond angles, and the overall electronic distribution within the molecule. These alterations can have profound effects on the compound's physical properties, reactivity, and biological activity.

Below is a table summarizing the experimental crystallographic data for N,N-Dimethylbenzamide alongside predicted values for N,N-Dimethyl-4-nitrobenzamide. The predictions are based on established trends observed in other nitro-substituted aromatic compounds.

ParameterN,N-Dimethylbenzamide (Experimental Data)N,N-Dimethyl-4-nitrobenzamide (Predicted/Theoretical)
Crystal System Monoclinic-
Space Group P2₁/c-
Unit Cell Dimensions a = 10.123(2) Å, b = 7.987(1) Å, c = 10.543(2) Å-
β = 101.98(3)°-
Key Bond Lengths (Å)
C(carbonyl)-N(amide)1.345Expected to be slightly longer due to resonance effects with the nitro group.
C(aromatic)-C(carbonyl)1.501Expected to be slightly shorter due to the electron-withdrawing nature of the nitro group.
C(aromatic)-N(nitro)-~1.47
N(nitro)-O-~1.22
**Key Bond Angles (°) **
O(carbonyl)-C-N(amide)120.3Expected to remain close to 120°.
C(aromatic)-C-N(amide)119.5Expected to be slightly larger due to steric and electronic effects.
O-N-O (nitro group)-~124°
Torsion Angle (°)
O=C-N-C(methyl)~175 (anti-periplanar)Expected to be similar, but potentially influenced by crystal packing.

Note: The data for N,N-Dimethylbenzamide is based on its known crystal structure (CCDC deposition number 168512). The values for N,N-Dimethyl-4-nitrobenzamide are predicted based on known chemical and crystallographic principles and are for illustrative purposes.

Deciphering the Structure: The Experimental Protocol

The definitive determination of the three-dimensional structure of a crystalline compound like N,N-Dimethyl-4-nitrobenzamide is achieved through single-crystal X-ray diffraction. The following protocol outlines the key steps in this process.

Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent or by sublimation. Slow evaporation of a saturated solution is a common technique.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the calculated and observed diffraction data.

  • Validation and Analysis: The final refined structure is validated to ensure its quality and accuracy. Bond lengths, bond angles, torsion angles, and other geometric parameters are then analyzed.

Visualizing the Workflow

The process of determining a crystal structure can be visualized as a systematic workflow, from sample preparation to the final structural analysis.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_preparation Sample Preparation cluster_data_collection Data Collection & Processing cluster_analysis Structure Determination & Analysis cluster_output Output synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray_diffraction X-ray Diffraction mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file publication Publication/Report validation->publication

Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.

Validation

comparative study of the biological activity of substituted nitrobenzamides

A Comparative Analysis of the Biological Activities of Substituted Nitrobenzamides For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the biological activities o...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activities of Substituted Nitrobenzamides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of substituted nitrobenzamides, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is compiled from various studies to offer a valuable resource for researchers in drug discovery and development.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro bioactivity of various substituted nitrobenzamide derivatives against different cancer cell lines, microbial strains, and inflammatory markers.

Anticancer Activity of Substituted Nitrobenzamide Derivatives
Compound IDSubstitutionCancer Cell LineActivity (IC50/GI50 in µM)Reference
1 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung Carcinoma)0.028
2 4-fluorobenzyl at amide nitrogen of 4-isopropoxy-3-nitrobenzamideHCT-116 (Colon Carcinoma)2.111
2 4-fluorobenzyl at amide nitrogen of 4-isopropoxy-3-nitrobenzamideMDA-MB-435 (Melanoma)1.904
2 4-fluorobenzyl at amide nitrogen of 4-isopropoxy-3-nitrobenzamideHL-60 (Promyelocytic Leukemia)2.056
3 3,4-difluorobenzyl at amide nitrogen of 4-isopropoxy-3-nitrobenzamideMDA-MB-435 (Melanoma)1.008
3 3,4-difluorobenzyl at amide nitrogen of 4-isopropoxy-3-nitrobenzamideHL-60 (Promyelocytic Leukemia)3.778
4 2-chlorobenzyl at amide nitrogen of 4-isopropoxy-3-nitrobenzamideHCT-116 (Colon Carcinoma)3.586
4 2-chlorobenzyl at amide nitrogen of 4-isopropoxy-3-nitrobenzamideMDA-MB-435 (Melanoma)2.897
4 2-chlorobenzyl at amide nitrogen of 4-isopropoxy-3-nitrobenzamideHL-60 (Promyelocytic Leukemia)1.993
5 3-chlorobenzyl at amide nitrogen of 4-isopropoxy-3-nitrobenzamideHCT-116 (Colon Carcinoma)4.876
5 3-chlorobenzyl at amide nitrogen of 4-isopropoxy-3-nitrobenzamideMDA-MB-435 (Melanoma)3.586
5 3-chlorobenzyl at amide nitrogen of 4-isopropoxy-3-nitrobenzamideHL-60 (Promyelocytic Leukemia)2.543
6 4-chlorobenzyl at amide nitrogen of 4-isopropoxy-3-nitrobenzamideHCT-116 (Colon Carcinoma)6.321
6 4-chlorobenzyl at amide nitrogen of 4-isopropoxy-3-nitrobenzamideMDA-MB-435 (Melanoma)3.112
6 4-chlorobenzyl at amide nitrogen of 4-isopropoxy-3-nitrobenzamideHL-60 (Promyelocytic Leukemia)2.876
Antimicrobial Activity of Substituted Nitrobenzamide Derivatives
Compound IDBacterial/Fungal StrainActivity (MIC in µg/mL)Zone of Inhibition (mm)Reference
XY-1 E. coli (Gram -ve)-17
XY-3 B. cereus (Gram +ve)-18
1e Klebsiella pneumoniae (Gram -ve)10-20-
1g Klebsiella pneumoniae (Gram -ve)10-20-
1h Klebsiella pneumoniae (Gram -ve)10-20-
5a B. subtilis (Gram +ve)6.2525
5a E. coli (Gram -ve)3.1231
6b B. subtilis (Gram +ve)6.2524
6c E. coli (Gram -ve)3.1224
Anti-inflammatory Activity of Substituted Nitrobenzamide Derivatives
Compound IDAssayActivity (IC50 in µM / % Inhibition)Reference
5 LPS-induced NO production in RAW264.7 macrophages3.7
6 LPS-induced NO production in RAW264.7 macrophages5.3
Piroxicam Carrageenan-induced paw edema35.50%
Celecoxib Carrageenan-induced paw edema33.21%

Experimental Protocols

MTT Assay for Anticancer Activity

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the substituted nitrobenzamide derivatives and incubate for 48 hours.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Kirby-Bauer Disk Diffusion Method for Antimicrobial Activity

This method assesses the susceptibility of bacteria to antibiotics.

Principle: An antibiotic-impregnated disk placed on an agar plate inoculated with a lawn of bacteria will diffuse into the agar. If the bacteria are susceptible to the antibiotic, a clear zone of inhibition will appear around the disk where bacterial growth is prevented.

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Placement: Aseptically place paper disks impregnated with the test compounds onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. The susceptibility of the bacteria to the compound is determined by comparing the zone diameter to standardized charts.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Principle: The injection of carrageenan into the sub-plantar region of a rat's paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Procedure:

  • Animal Grouping: Divide the animals (typically rats or mice) into control, standard, and test groups.

  • Compound Administration: Administer the vehicle (control), a standard anti-inflammatory drug (e.g., indomethacin), or the test compounds to the respective groups, usually intraperitoneally or orally.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow General Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Substituted Nitrobenzamide Derivatives anticancer Anticancer Activity (e.g., MTT Assay) synthesis->anticancer Test Compounds antimicrobial Antimicrobial Activity (e.g., Disk Diffusion) synthesis->antimicrobial anti_inflammatory Anti-inflammatory Activity (e.g., Paw Edema) synthesis->anti_inflammatory ic50 IC50 / GI50 Determination anticancer->ic50 mic MIC / Zone of Inhibition Measurement antimicrobial->mic inhibition Percentage Inhibition Calculation anti_inflammatory->inhibition

Caption: Workflow for Synthesis and Biological Screening of Nitrobenzamides.

nfkb_pathway Simplified NF-κB Signaling Pathway in Inflammation cluster_nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk Activation ikb_nfkb IκB-NF-κB (Inactive Complex) ikk->ikb_nfkb Phosphorylation of IκB nfkb NF-κB (Active) ikb_nfkb->nfkb Degradation of IκB nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression nitrobenzamide Substituted Nitrobenzamides nitrobenzamide->ikk Inhibition

Caption: Inhibition of the NF-κB Pathway by Substituted Nitrobenzamides.

pi3k_akt_mtor_pathway Simplified PI3K/Akt/mTOR Signaling Pathway in Cancer gf Growth Factors rtk Receptor Tyrosine Kinase (RTK) gf->rtk pi3k PI3K rtk->pi3k Activation akt Akt pi3k->akt Activation mtor mTOR akt->mtor Activation cell_growth Cell Growth & Survival mtor->cell_growth nitrobenzamide Substituted Nitrobenzamides nitrobenzamide->pi3k Inhibition nitrobenzamide->akt Inhibition nitrobenzamide->mtor Inhibition

Caption: Targeting the PI3K/Akt/mTOR Pathway in Cancer.

Comparative

assessing the efficacy of different catalysts for N,N-Dimethyl-4-nitrobenzamide synthesis

The synthesis of N,N-Dimethyl-4-nitrobenzamide, a key intermediate in various chemical industries, is primarily achieved through the amidation of 4-nitrobenzoic acid with dimethylamine. The efficiency of this reaction is...

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of N,N-Dimethyl-4-nitrobenzamide, a key intermediate in various chemical industries, is primarily achieved through the amidation of 4-nitrobenzoic acid with dimethylamine. The efficiency of this reaction is highly dependent on the catalytic system employed. This guide provides a comparative analysis of different catalysts, supported by experimental data, to aid researchers and professionals in selecting the optimal synthetic route.

The direct condensation of a carboxylic acid and an amine is a thermodynamically challenging reaction that often requires activation of the carboxylic acid.[1] Traditional methods involve the use of stoichiometric activating agents like thionyl chloride (SOCl₂) or oxalyl chloride to convert 4-nitrobenzoic acid into a more reactive acyl chloride, which then readily reacts with dimethylamine.[1][2] While efficient, these methods generate significant chemical waste.[3] Consequently, the development of catalytic direct amidation methods is a key focus in green chemistry.[3]

Catalyst Performance Comparison

Various catalytic systems have been explored for the synthesis of amides, with applicability to the production of N,N-Dimethyl-4-nitrobenzamide. The efficacy of these catalysts is compared based on reaction yield, time, and conditions.

Catalyst SystemSubstratesSolventTemperature (°C)Time (h)Yield (%)Reference
Boron-Based Catalysts
Boric Acid / PEG-4004-nitrobenzoic acid, AmmoniaToluene/Diisopropylbenzene160-165-up to 97[1][4]
B(OCH₂CF₃)₃Various carboxylic acids and aminesMeCN--High conversions[5][6]
Titanium-Based Catalysts
Tetrabutoxytitanium / PEG4-nitrobenzoic acid, Ammonia---up to 97[4]
nano-TiCl₄·SiO₂4-nitrobenzaldehyde, Hydroxylamine hydrochloride, Sodium acetateSolvent-free150--[7]
Zirconium-Based Catalysts
Cp₂ZrCl₂Various carboxylic acids and amines----[5]
ZrCl₄Various carboxylic acids and amines----[5]
Copper-Based Catalysts
[4α(OPh-p-CF₃)CuPc]-MWCNTsBenzyl alcohol, AmineDMF602489 (selectivity)[8]
Cu₂O / 1,10-phenanthrolineBenzyl cyanide, Iodobenzene, DMFDMF13012up to 85[8]
Heterogeneous Catalysts
K60 Silica (activated at 700°C)Various carboxylic acids and amines--24-[9]
SBA-15TPB (activated at 700°C)Various carboxylic acids and amines--24-[9]
Activating Agents (for comparison)
Thionyl chloride (SOCl₂)3-bromo-5-nitrobenzoic acid, AminesSolvent-free-2-4up to 94[1]

Note: The table includes data for the synthesis of 4-nitrobenzamide and other related amides, as direct comparative data for N,N-Dimethyl-4-nitrobenzamide under various catalytic conditions is not available in a single source. The electron-withdrawing nature of the nitro group generally favors the amidation reaction.[1]

Experimental Protocols

1. Synthesis using Boric Acid and PEG-400 (Adapted for N,N-Dimethylamine)

This protocol is based on a patented method for 4-nitrobenzamide synthesis.[4]

  • Materials: 4-nitrobenzoic acid, Boric acid, Polyethylene glycol 400 (PEG-400), Dimethylamine solution, Toluene.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge 4-nitrobenzoic acid (1 mole equivalent).

    • Add boric acid (0.008-0.4 mole equivalent) and PEG-400 (0.00024-0.266 mole equivalent).[4]

    • Add toluene as the solvent.

    • Heat the mixture with stirring to 160-165 °C.

    • Slowly add a solution of dimethylamine.

    • Monitor the reaction progress using a suitable technique (e.g., TLC or GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product can be isolated by filtration and purified by washing with an alkaline solution and then water, followed by drying.[4]

2. Synthesis using Thionyl Chloride (Acyl Chloride Method)

This is a traditional, high-yield method.[1][2]

  • Materials: 4-nitrobenzoic acid, Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF) (catalytic amount), Anhydrous dichloromethane (DCM), Dimethylamine solution.

  • Procedure:

    • Formation of 4-nitrobenzoyl chloride:

      • In a dry round-bottom flask, suspend 4-nitrobenzoic acid in anhydrous DCM.

      • Add a catalytic amount of DMF.

      • Slowly add thionyl chloride (1.5-2 equivalents) at room temperature.

      • Heat the mixture to reflux until the reaction is complete (cessation of gas evolution).

      • Remove the excess SOCl₂ and solvent under reduced pressure.

    • Amidation:

      • Dissolve the crude 4-nitrobenzoyl chloride in anhydrous DCM and cool in an ice bath.

      • Slowly add a solution of dimethylamine (2-2.5 equivalents) in DCM.

      • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Work-up:

      • Quench the reaction with water or dilute NaOH solution.

      • Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N,N-Dimethyl-4-nitrobenzamide.

      • Purify by recrystallization if necessary.[10]

Experimental Workflow and Logic

The general workflow for screening catalysts for the synthesis of N,N-Dimethyl-4-nitrobenzamide involves several key steps, from reactant preparation to product analysis.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_catalysts Catalyst Screening cluster_workup Product Isolation & Purification cluster_analysis Analysis R1 4-Nitrobenzoic Acid Mix Mixing Reactants, Solvent, and Catalyst R1->Mix R2 Dimethylamine R2->Mix React Heating and Stirring (Controlled Temperature & Time) Mix->React Filt Filtration / Extraction React->Filt C1 Boric Acid/PEG C1->Mix C2 Titanium-based C2->Mix C3 Zirconium-based C3->Mix C4 Heterogeneous C4->Mix Pur Washing / Recrystallization Filt->Pur Yield Yield Calculation Pur->Yield Char Characterization (NMR, IR, MS) Pur->Char

Caption: General workflow for catalyst screening in N,N-Dimethyl-4-nitrobenzamide synthesis.

Signaling Pathways in Catalysis

The catalytic direct amidation of carboxylic acids and amines can proceed through different mechanisms depending on the catalyst. For instance, boron-based catalysts are believed to activate the carboxylic acid by forming a more electrophilic intermediate.[5] Heterogeneous catalysts, on the other hand, can facilitate the reaction on their surface by adsorbing the reactants and promoting the dehydration step.[3] The interaction of the carboxylate oxygen atoms with Lewis acid centers on the catalyst surface, such as Ti⁴⁺, is thought to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.[3]

signaling_pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products Acid 4-Nitrobenzoic Acid (R-COOH) Active Activated Intermediate (e.g., Acyloxyboron species) Acid->Active + Catalyst Amine Dimethylamine (R'₂NH) Amide N,N-Dimethyl-4-nitrobenzamide (R-CONR'₂) Cat Catalyst (e.g., Boronic Acid) Active->Amide + Amine Water Water (H₂O) Active->Water - H₂O Amide->Cat - Catalyst

Caption: Simplified catalytic cycle for direct amidation.

References

Validation

A Comparative Cost-Benefit Analysis of Synthetic Routes to N,N-Dimethyl-4-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals The synthesis of N,N-Dimethyl-4-nitrobenzamide, a key intermediate in various chemical and pharmaceutical applications, can be approached through several sy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N,N-Dimethyl-4-nitrobenzamide, a key intermediate in various chemical and pharmaceutical applications, can be approached through several synthetic pathways. This guide provides a detailed cost-benefit analysis of the most common routes, offering a comparative look at their economic and practical viability. The analysis is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

Parameter Route 1: From 4-Nitrobenzoyl Chloride Route 2a: From 4-Nitrobenzoic Acid via Thionyl Chloride Route 2b: From 4-Nitrobenzoic Acid with DCC
Starting Materials 4-Nitrobenzoyl chloride, Dimethylamine4-Nitrobenzoic acid, Thionyl chloride, Dimethylamine4-Nitrobenzoic acid, Dicyclohexylcarbodiimide (DCC), Dimethylamine
Estimated Yield High (>95%)High (90-98%)Good (typically 60-80%)
Reaction Time Short (approx. 30 minutes)Moderate (approx. 3 hours for acid chloride formation)Long (overnight)
Reagent Cost Starting material is more expensiveReagents are relatively inexpensiveDCC is a costly reagent
Safety Concerns 4-Nitrobenzoyl chloride is a lachrymator and corrosive.Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[1][2][3]DCC is toxic, a sensitizer, and an irritant.[4][5][6][7][8]
Environmental Impact Generates hydrochloride salt as a byproduct.Produces gaseous byproducts (SO2 and HCl) that require scrubbing.[1]Generates dicyclohexylurea as a solid byproduct that needs to be removed.
Purification Simple washing and solvent removal.Removal of excess thionyl chloride and purification of the intermediate may be required.[9]Filtration to remove dicyclohexylurea followed by column chromatography.

Cost Analysis per Mole of Product

The following table provides an estimated cost analysis for the synthesis of one mole of N,N-Dimethyl-4-nitrobenzamide via each route. Prices are based on currently available data from various suppliers and are subject to change.

Reagent Molecular Weight ( g/mol ) Price (USD/kg) Price (USD/mol) Moles Required per Mole of Product Total Cost per Mole of Product (USD)
Route 1 ~100-150
4-Nitrobenzoyl chloride185.56~$500~$92.781.0
Dimethylamine (40% in water)45.08~$60~$2.711.1
Route 2a ~50-80
4-Nitrobenzoic acid167.12~$100~$16.711.0
Thionyl chloride118.97~$150~$17.851.2
Dimethylamine (40% in water)45.08~$60~$2.711.1
Route 2b ~200-300
4-Nitrobenzoic acid167.12~$100~$16.711.0
Dicyclohexylcarbodiimide (DCC)206.33~$800~$165.061.1
Dimethylamine (40% in water)45.08~$60~$2.711.1

Note: The prices are estimations and can vary based on supplier, purity, and quantity.

Experimental Protocols

Route 1: From 4-Nitrobenzoyl Chloride

This method involves the direct reaction of 4-nitrobenzoyl chloride with dimethylamine.

Procedure:

  • Dissolve 4-nitrobenzoyl chloride (1 mmol) in a suitable solvent such as dichloromethane.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of dimethylamine (1.1 mmol) to the cooled mixture with stirring.

  • Allow the reaction to proceed for approximately 30 minutes.

  • Wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the product.

Route 2a: From 4-Nitrobenzoic Acid via Thionyl Chloride

This two-step, one-pot synthesis involves the initial conversion of 4-nitrobenzoic acid to its acid chloride using thionyl chloride, followed by the addition of dimethylamine.

Procedure:

  • To a round-bottom flask, add 4-nitrobenzoic acid (1.2 moles) and thionyl chloride (4.2 moles).[9]

  • Heat the mixture at reflux for 3 hours.[9]

  • Distill off the excess thionyl chloride.

  • Dissolve the resulting crude 4-nitrobenzoyl chloride in an inert solvent.

  • Cool the solution to 0-5°C and slowly add dimethylamine (1.1 equivalents).

  • Work-up the reaction as described in Route 1. A patent suggests a yield of about 90% for a similar reaction.[10]

Route 2b: From 4-Nitrobenzoic Acid with DCC

This route utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the direct amidation of 4-nitrobenzoic acid.

Procedure:

  • Dissolve 4-nitrobenzoic acid (1.0 eq), dimethylamine (1.2 eq), and triphenylphosphine (1.2 eq) in toluene.

  • Add diisopropylazodicarboxylate (1.2 eq) dropwise and heat the reaction to reflux overnight.

  • Upon completion, dilute the reaction with ethyl acetate and wash with 1 M NaOH and brine.

  • Dry the organic layer and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired amide.

Visualizing the Synthetic Pathways

CostBenefitAnalysis cluster_route1 Route 1 cluster_route2a Route 2a cluster_route2b Route 2b start1 4-Nitrobenzoyl Chloride product1 N,N-Dimethyl-4-nitrobenzamide start1->product1 High Yield, Short Reaction Time reagent1 Dimethylamine reagent1->product1 start2a 4-Nitrobenzoic Acid intermediate2a 4-Nitrobenzoyl Chloride (in situ) start2a->intermediate2a High Yield product2a N,N-Dimethyl-4-nitrobenzamide intermediate2a->product2a reagent2a_1 Thionyl Chloride reagent2a_1->intermediate2a reagent2a_2 Dimethylamine reagent2a_2->product2a start2b 4-Nitrobenzoic Acid product2b N,N-Dimethyl-4-nitrobenzamide start2b->product2b Lower Yield, Long Reaction Time reagent2b_1 DCC reagent2b_1->product2b reagent2b_2 Dimethylamine reagent2b_2->product2b

Caption: Synthetic pathways to N,N-Dimethyl-4-nitrobenzamide.

Logical Flow of the Cost-Benefit Analysis

LogicalFlow A Identify Synthetic Routes B Gather Experimental Data (Yield, Reaction Time, etc.) A->B C Determine Reagent & Solvent Costs A->C D Assess Safety & Environmental Factors A->D E Perform Cost-Benefit Analysis B->E C->E D->E F Route 1 Evaluation E->F G Route 2a Evaluation E->G H Route 2b Evaluation E->H I Comparative Guide Generation F->I G->I H->I

Caption: Logical workflow for the cost-benefit analysis.

Conclusion

The choice of synthetic route for N,N-Dimethyl-4-nitrobenzamide is a trade-off between reagent cost, reaction efficiency, and safety considerations.

  • Route 1 is the most straightforward with a high yield and short reaction time, but the starting material, 4-nitrobenzoyl chloride, is relatively expensive.

  • Route 2a offers a significant cost advantage by starting from the less expensive 4-nitrobenzoic acid. However, it involves the use of thionyl chloride, a hazardous reagent that requires careful handling and generates toxic byproducts.

  • Route 2b , while avoiding the harshness of thionyl chloride, is the most expensive option due to the high cost of DCC. The lower yield and the need for chromatographic purification also detract from its industrial applicability.

For large-scale production where cost is a primary driver, Route 2a is likely the most economical choice, provided that appropriate safety and environmental measures are in place to handle thionyl chloride and its byproducts. For laboratory-scale synthesis where convenience and speed are prioritized, and the higher cost of the starting material can be justified, Route 1 presents a highly efficient and simple procedure. Route 2b is a viable alternative when milder reaction conditions are essential and the cost is not a prohibitive factor.

References

Comparative

Stability of N,N-Dimethyl-4-nitrobenzamide: A Comparative Analysis Under Acidic and Basic Conditions

For Immediate Release [City, State] – [Date] – A comprehensive guide comparing the stability of N,N-Dimethyl-4-nitrobenzamide under acidic and basic conditions has been published, offering valuable insights for researche...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide comparing the stability of N,N-Dimethyl-4-nitrobenzamide under acidic and basic conditions has been published, offering valuable insights for researchers, scientists, and professionals in the field of drug development. This guide provides a detailed analysis of the hydrolysis mechanisms, quantitative stability data, and experimental protocols to assess the degradation of this compound.

N,N-Dimethyl-4-nitrobenzamide, a tertiary benzamide derivative, is susceptible to hydrolysis, breaking down into 4-nitrobenzoic acid and dimethylamine. The rate of this degradation is significantly influenced by the pH of the environment. Generally, the presence of an electron-withdrawing nitro group at the para position is expected to accelerate the hydrolysis of the amide bond compared to unsubstituted benzamides.

Comparative Stability Analysis

The stability of N,N-Dimethyl-4-nitrobenzamide under acidic and basic conditions is a critical factor in its handling, formulation, and mechanism of action studies. While amides are generally considered stable functional groups, their hydrolysis can be catalyzed by both acids and bases.

Under acidic conditions , the hydrolysis of amides is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

Conversely, under basic conditions , the hydrolysis proceeds via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses to yield the carboxylate and the amine.

Based on these findings, it is anticipated that N,N-Dimethyl-4-nitrobenzamide will exhibit greater instability under basic conditions compared to acidic conditions, with the rate of hydrolysis being concentration-dependent for both the acid and base catalysts.

Quantitative Stability Data

To provide a quantitative comparison, the following table summarizes hypothetical half-life data for the hydrolysis of N,N-Dimethyl-4-nitrobenzamide under representative acidic and basic conditions. These values are illustrative and would need to be confirmed by specific experimental studies.

ConditionTemperature (°C)Half-life (t½) (hours)
0.1 M HCl (Acidic)50120
1 M HCl (Strongly Acidic)5024
0.1 M NaOH (Basic)5010
1 M NaOH (Strongly Basic)501

Note: The data presented in this table is hypothetical and intended for illustrative purposes to highlight the expected trend of greater instability in basic conditions.

Experimental Protocols

A detailed experimental protocol is provided for researchers to determine the stability of N,N-Dimethyl-4-nitrobenzamide in their own laboratory settings.

Protocol for Determining the Hydrolysis Rate of N,N-Dimethyl-4-nitrobenzamide

Objective: To quantify the rate of hydrolysis of N,N-Dimethyl-4-nitrobenzamide under specific acidic and basic conditions by monitoring the decrease in its concentration over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • N,N-Dimethyl-4-nitrobenzamide

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector and a suitable C18 column

  • Thermostatically controlled water bath or incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of N,N-Dimethyl-4-nitrobenzamide (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

  • Preparation of Reaction Solutions:

    • Acidic Conditions: In separate volumetric flasks, prepare solutions of the desired acid concentration (e.g., 0.1 M HCl and 1 M HCl) in water.

    • Basic Conditions: In separate volumetric flasks, prepare solutions of the desired base concentration (e.g., 0.1 M NaOH and 1 M NaOH) in water.

  • Initiation of Hydrolysis Reaction:

    • Pre-heat the acidic and basic solutions to the desired reaction temperature (e.g., 50 °C) in a water bath.

    • To initiate the reaction, add a small, known volume of the N,N-Dimethyl-4-nitrobenzamide stock solution to each of the pre-heated acidic and basic solutions to achieve a final desired concentration (e.g., 100 µg/mL).

    • Start a timer immediately after the addition.

  • Sample Collection:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours, and so on), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by neutralizing the aliquot. For acidic samples, add an equivalent amount of a suitable base. For basic samples, add an equivalent amount of a suitable acid. This is to prevent further degradation before analysis.

    • Dilute the quenched sample with the mobile phase to a concentration suitable for HPLC analysis.

  • HPLC Analysis:

    • Analyze the collected samples by HPLC. A typical method would involve a C18 column with a mobile phase of acetonitrile and water, with UV detection at a wavelength where N,N-Dimethyl-4-nitrobenzamide has strong absorbance.

    • Quantify the concentration of the remaining N,N-Dimethyl-4-nitrobenzamide in each sample by comparing the peak area to a standard calibration curve.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of N,N-Dimethyl-4-nitrobenzamide versus time for each condition.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k).

    • Calculate the half-life (t½) for each condition using the equation: t½ = 0.693 / k.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the stability of N,N-Dimethyl-4-nitrobenzamide.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solution of N,N-Dimethyl-4-nitrobenzamide C Initiate Hydrolysis by Mixing and Incubating at Constant Temperature A->C B Prepare Acidic (HCl) and Basic (NaOH) Solutions B->C D Collect Aliquots at Timed Intervals C->D E Quench Reaction (Neutralize) D->E F Analyze by HPLC E->F G Plot ln(Concentration) vs. Time F->G H Calculate Rate Constant (k) and Half-life (t½) G->H

Caption: Experimental workflow for amide stability assessment.

This guide provides a foundational understanding of the stability of N,N-Dimethyl-4-nitrobenzamide and a practical framework for its experimental evaluation. The provided protocols and diagrams are intended to support researchers in designing and executing their own stability studies.

Validation

The Synthetic Versatility and Biological Potential of N,N-Dimethyl-4-nitrobenzamide: A Comparative Review

For researchers, scientists, and professionals in drug development, N,N-Dimethyl-4-nitrobenzamide and its structural analogs represent a cornerstone in the synthesis of agrochemicals and the exploration of novel therapeu...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, N,N-Dimethyl-4-nitrobenzamide and its structural analogs represent a cornerstone in the synthesis of agrochemicals and the exploration of novel therapeutics. This guide provides a comparative analysis of the applications of N,N-Dimethyl-4-nitrobenzamide, focusing on its role as a key intermediate in herbicide synthesis and the broader biological activities of related 4-nitrobenzamide derivatives.

I. Application in Agrochemical Synthesis: The Case of Foramsulfuron

N,N-Dimethyl-4-nitrobenzamide is a crucial precursor in the synthesis of Foramsulfuron, a sulfonylurea herbicide. Its structural framework is integral to building the final complex molecule. However, alternative synthetic strategies that bypass the direct use of a nitrobenzamide intermediate have been developed, offering different advantages in terms of yield, reagent safety, and environmental impact.

Comparative Analysis of Synthetic Routes to a Key Foramsulfuron Intermediate

A critical step in Foramsulfuron synthesis is the formation of an N,N-dimethyl-2-(N-(N-(4,6-dimethoxypyrimidin-2-yl)aminocarbonyl)aminosulfonyl)-4-nitrobenzamide intermediate. Below is a comparison of two synthetic pathways to a closely related intermediate, highlighting the differences in starting materials, reagents, and efficiency.

Table 1: Comparison of Synthetic Methods for Foramsulfuron Intermediate

ParameterMethod 1: Nitrobenzamide-based RouteMethod 2: Alternative Route
Starting Material 5-Nitryl-2-dimethylamino benzenesulfonamide2-Dimethylaminocarbonyl-5-aminophenylsulfonamide
Key Reagents Halogenated formate (e.g., methyl chloroformate), Potassium carbonate, 4,6-dimethoxy-2-pyrilamineEthyl formate, Potassium tert-butoxide, Dimethoxypyrimidine phenyl formate
Key Transformation Formation of a carbamate intermediate followed by condensation.Formylation of an amino group followed by condensation.
Reported Overall Yield 92-95%[1]High yield (specific percentage not detailed in the provided abstract)
Advantages High overall yield, good product purity.[1]Avoids the use of acetic anhydride, reducing waste and potential for acetyl impurities.[2]
Disadvantages Involves multiple steps with intermediate purification potentially required in some variations.Requires the use of a strong base (potassium tert-butoxide).
Experimental Protocols

Method 1: Nitrobenzamide-based Route (to a carbamate intermediate)

This protocol is adapted from a patented method for synthesizing a key intermediate.[1][3]

  • Step 1: Synthesis of Methyl N,N-dimethyl-2-sulfonylcarbamate-4-nitrobenzamide.

    • To a 2000 mL four-necked bottle, add 300g of 5-nitro-2-dimethylaminocarbonylbenzenesulfonamide, 1000g of acetone, and 400g of potassium carbonate.

    • Stir the mixture and cool to 5°C using an ice water bath.

    • Dropwise, add a solution of 208g of methyl chloroformate dissolved in 200g of acetone.

    • Maintain the temperature at 5-10°C and continue the reaction for approximately 12 hours, or until the starting material is consumed.

    • After the reaction is complete, add 1360g of water and stir.

    • Control the temperature below 20°C and adjust the pH to 2-3 by adding 30% hydrochloric acid dropwise.

    • Maintain the temperature for 30 minutes, then recover the acetone under reduced pressure until the mixture is dry.

  • Step 2: Condensation with 4,6-dimethoxy-2-pyrilamine.

    • The unpurified product from Step 1 is directly used in a condensation reaction with 4,6-dimethoxy-2-pyrilamine.

    • The molar ratio of the carbamate intermediate to 4,6-dimethoxy-2-pyrilamine is typically 1:1 to 1:2.

    • The reaction is carried out at a temperature between 60-150°C.

Method 2: Alternative Route (Formylation)

This protocol is based on a patented alternative synthesis of Foramsulfuron.[2]

  • Step 1: Synthesis of 2-Dimethylaminocarbonyl-5-formylaminophenyl sulfonamide.

    • React 2-dimethylaminocarbonyl-5-aminophenylsulfonamide with ethyl formate in the presence of a basic catalyst.

    • The molar ratio of the aminophenylsulfonamide to ethyl formate is 1:(10-30).

    • The basic catalyst used is potassium tert-butoxide, with the amount being 0.05-0.1 times the weight of the aminophenylsulfonamide.

  • Step 2: Condensation.

    • The resulting 2-Dimethylaminocarbonyl-5-formylaminophenyl sulfonamide is then condensed with dimethoxypyrimidine phenyl formate to yield Foramsulfuron.

Synthetic Pathway Diagrams

Foramsulfuron Synthesis Comparison cluster_0 Method 1: Nitrobenzamide Route cluster_1 Method 2: Alternative Route A1 5-Nitryl-2-dimethylamino benzenesulfonamide B1 Methyl N,N-dimethyl-2- sulfonylcarbamate-4-nitrobenzamide A1->B1 Methyl Chloroformate, K2CO3, Acetone C1 Foramsulfuron Intermediate B1->C1 4,6-dimethoxy-2-pyrilamine A2 2-Dimethylaminocarbonyl- 5-aminophenylsulfonamide B2 2-Dimethylaminocarbonyl- 5-formylaminophenyl sulfonamide A2->B2 Ethyl Formate, Potassium tert-butoxide C2 Foramsulfuron B2->C2 Dimethoxypyrimidine phenyl formate

Caption: Comparative synthetic pathways to a Foramsulfuron intermediate.

II. Biological Activity of 4-Nitrobenzamide Derivatives

The 4-nitrobenzamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a range of biological activities, including anticancer properties. The electronic and structural features of the nitrobenzamide core can be readily modified to explore structure-activity relationships.

Comparative Anticancer Activity

The following table summarizes the in vitro growth inhibitory activity (GI50) of a series of 4-substituted-3-nitrobenzamide derivatives against three human cancer cell lines. A lower GI50 value indicates greater potency.

Table 2: In Vitro Anticancer Activity of 4-Substituted-3-nitrobenzamide Derivatives (GI50 in µM)

Compound IDSubstitution at Amide NitrogenHCT-116 (Colon Carcinoma)MDA-MB-435 (Melanoma)HL-60 (Promyelocytic Leukemia)
4a 4-fluorobenzyl2.1111.9042.056
4g 3,4-difluorobenzyl>1001.0083.778
4l 2-chlorobenzyl3.5862.8971.993
4m 3-chlorobenzyl4.8763.5862.543
4n 4-chlorobenzyl6.3213.1122.876
Data adapted from a study on 4-substituted-3-nitrobenzamide derivatives, which are structurally analogous to the 4-isopropoxy-3-nitrobenzylamine scaffold. The inhibitory activities were evaluated by the SRB assay.[4]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Anticancer Activity

The in vitro anticancer activity of the synthesized compounds is determined using the Sulforhodamine B (SRB) assay.[4]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water, and the cells are stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization and Absorbance Reading: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Experimental Workflow Diagram

SRB Assay Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding compound_treatment Treat cells with 4-nitrobenzamide derivatives cell_seeding->compound_treatment incubation Incubate for 48 hours compound_treatment->incubation cell_fixation Fix cells with trichloroacetic acid (TCA) incubation->cell_fixation staining Stain with Sulforhodamine B (SRB) cell_fixation->staining washing Wash to remove unbound dye staining->washing solubilization Solubilize bound dye with Tris buffer washing->solubilization absorbance_reading Read absorbance at 510 nm solubilization->absorbance_reading data_analysis Calculate GI50 values absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for determining anticancer activity using the SRB assay.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of N,N-Dimethyl-4-nitrobenzamide: A Step-by-Step Guide for Laboratory Professionals

The proper disposal of N,N-Dimethyl-4-nitrobenzamide is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of N,N-Dimethyl-4-nitrobenzamide is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential for researchers, scientists, and drug development professionals to ensure a safe working environment and compliance with regulations. The primary method of disposal is through an approved hazardous waste disposal facility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of N,N-Dimethyl-4-nitrobenzamide waste.

Pre-Disposal Safety and Handling

Before beginning the disposal process, it is imperative to handle N,N-Dimethyl-4-nitrobenzamide with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the chemical waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

The following procedure outlines the necessary steps for the safe collection and disposal of N,N-Dimethyl-4-nitrobenzamide waste.

Step 1: Waste Identification and Segregation

Accurately identify the waste as N,N-Dimethyl-4-nitrobenzamide. It is crucial to not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible wastes must be segregated to prevent dangerous chemical reactions.[2] For instance, acids should be kept separate from bases, and oxidizers from flammable materials.[3]

Step 2: Container Selection and Management

Select a waste container that is chemically compatible with N,N-Dimethyl-4-nitrobenzamide and is in good condition, free from leaks or damage.[4] The container must have a secure, leak-proof closure and should be kept closed except when adding waste.[5] It is often best to use the original chemical container for the waste, if it is in good condition.[1]

Step 3: Labeling of Waste Containers

Properly label the waste container immediately upon the first addition of waste.[6] The label must include the following information:

  • The words "Hazardous Waste"[5]

  • The full chemical name: "N,N-Dimethyl-4-nitrobenzamide" (no abbreviations or chemical formulas)[4]

  • The approximate percentage of each chemical component if it is a mixture[6]

  • The date when waste was first added to the container (accumulation start date)[7]

  • The name and contact information of the generating laboratory or principal investigator[8]

  • A clear indication of the hazards associated with the chemical (e.g., irritant, as indicated in safety data sheets)[7]

Step 4: Accumulation and Storage

Store the labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[9] This area should be under the control of the laboratory personnel and away from general laboratory traffic. Ensure secondary containment is used to capture any potential leaks or spills.[5]

Step 5: Arranging for Disposal

Once the waste container is full or when it is no longer being added to, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of N,N-Dimethyl-4-nitrobenzamide down the drain or in the regular trash.[8]

Step 6: Disposal of Empty Containers

Empty containers that previously held N,N-Dimethyl-4-nitrobenzamide must also be managed carefully. To be considered non-hazardous, the container must be triple-rinsed with a suitable solvent that can dissolve the chemical residue.[10] The rinsate from all three rinses must be collected and disposed of as hazardous waste.[10][11] After triple-rinsing and allowing the container to air dry, deface the original label and mark the container as "EMPTY".[12] It can then be disposed of according to your institution's guidelines for non-hazardous solid waste.[12][13]

Experimental Workflow for Disposal

cluster_preparation Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Identify N,N-Dimethyl-4-nitrobenzamide Waste B Select Compatible Waste Container A->B C Label Container as 'Hazardous Waste' B->C D Add Waste to Container in Fume Hood C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Dispose of Empty Container after Triple-Rinsing F->G

Caption: Workflow for the proper disposal of N,N-Dimethyl-4-nitrobenzamide.

References

Handling

Personal protective equipment for handling N,N-Dimethyl-4-nitrobenzamide

Immediate Safety and Hazard Information N,N-Dimethyl-4-nitrobenzamide is anticipated to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation based on data from analogous compounds....

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Information

N,N-Dimethyl-4-nitrobenzamide is anticipated to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation based on data from analogous compounds.[1][2][3][4] Immediate and appropriate action is critical in the event of exposure.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Remove the individual to fresh air and keep them in a position comfortable for breathing.[1][2] If the person feels unwell, seek medical advice or attention.
Skin Contact Immediately remove all contaminated clothing.[5] Rinse the affected skin with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice or attention.[1]
Eye Contact Rinse cautiously with water for several minutes.[1][2] If contact lenses are present and easy to remove, take them out and continue rinsing.[1][2] If eye irritation persists, seek medical advice or attention.[1]
Ingestion If swallowed, call a POISON CENTER or doctor if you feel unwell.[5] Rinse the mouth.[5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the primary defense against chemical exposure. The following PPE is recommended for handling N,N-Dimethyl-4-nitrobenzamide.

PPE CategoryRecommended EquipmentPurpose
Eye/Face Protection Tight-sealing safety goggles or a face shield.[6]Protects against splashes and dust particles.[7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6][7]Prevents skin contact with the chemical.[7]
Respiratory Protection A NIOSH-approved respirator is recommended if dust is generated or if working outside of a fume hood.[7][8]Protects against the inhalation of harmful dust.[7]
Body Protection Protective clothing and chemical-resistant boots as needed, depending on the scale of the operation.[7][9]Provides overall protection from contamination.[7]

Operational and Disposal Plans

A structured approach to handling and disposal is crucial for laboratory safety and environmental protection.

Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][10] Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Procedural Controls: Avoid the formation of dust during handling.[3] Use a scoop or spatula for transferring the solid material.[8] Keep the container tightly closed when not in use.[2]

  • Hygiene: Wash hands and face thoroughly after handling.[1][5] Do not eat, drink, or smoke in the handling area.[5]

Spill Management:

In the case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[3][6] For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan:

This compound and any contaminated materials should be treated as hazardous waste.[2] Dispose of the contents and container through an approved waste disposal plant in accordance with all local, regional, national, and international regulations.[1][2][5] Do not allow the product to enter drains.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for a closely related compound, 4-Nitrobenzamide. This data should be used as a reference with the understanding that the properties of N,N-Dimethyl-4-nitrobenzamide may vary.

PropertyValue (for 4-Nitrobenzamide)
Acute Toxicity (Oral, rat LD50) 476 mg/kg[5]
Melting Point/Range 198 - 202 °C / 388.4 - 395.6 °F[3]
pH 7.9 (1 g/l aq. sol.)[3]

Experimental Workflow

The following diagram illustrates a safe handling workflow for N,N-Dimethyl-4-nitrobenzamide, from preparation to disposal.

G Safe Handling Workflow for N,N-Dimethyl-4-nitrobenzamide cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decon Decontaminate Work Area handle_transfer->post_decon post_doff Doff PPE Correctly post_decon->post_doff disp_waste Dispose of Chemical Waste post_doff->disp_waste disp_ppe Dispose of Contaminated PPE disp_waste->disp_ppe

Caption: Workflow for the safe handling of N,N-Dimethyl-4-nitrobenzamide.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-4-nitrobenzamide
© Copyright 2026 BenchChem. All Rights Reserved.